7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2,5-dimethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIQDMCLVIFMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645265 | |
| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-98-9 | |
| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic keto-acid, a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, designed for professionals in chemical research and development. It covers the core physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, outlines methods for its characterization, and discusses potential applications. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Chemical Identity and Physicochemical Properties
This compound belongs to the family of substituted aromatic ketones and aliphatic carboxylic acids. Its structure consists of a heptanoic acid chain where the C7 position is substituted with a carbonyl group, which is in turn attached to a 2,5-dimethylphenyl (p-xylene) moiety.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 898787-98-9 | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| InChI Code | 1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)C | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols; sparingly soluble in water. | Inferred |
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to synthesize this compound is the Friedel-Crafts acylation of p-xylene.[3][4] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst.[3]
Choice of Reagents and Rationale
-
Aromatic Substrate: p-Xylene (1,4-dimethylbenzene). The two methyl groups are ortho-, para-directing and activating. This leads to a single, predictable product, as all available positions for substitution are sterically and electronically equivalent.[5][6]
-
Acylating Agent: Pimeloyl chloride (Heptanedioyl dichloride). An acid chloride is highly reactive and effective for this acylation. Alternatively, pimelic anhydride could be used, sometimes with a milder catalyst. The use of a di-acid derivative allows for the introduction of the seven-carbon keto-acid chain in a single step.
-
Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃). AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive intermediate that attacks the aromatic ring.[3][7] A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the catalyst, rendering it inactive.[3]
-
Solvent: A non-reactive, inert solvent such as Dichloromethane (DCM) or Nitrobenzene is typically used.[8] DCM is often preferred for its low boiling point, which simplifies product workup.
Reaction Mechanism
The reaction proceeds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts a chloride ion from one of the acyl chloride groups of pimeloyl chloride, forming a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The second acid chloride group on the chain remains intact during this process.
-
Hydrolysis: The final step in the workup involves hydrolysis of the remaining acid chloride to the desired carboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a robust, self-validating procedure for the synthesis of this compound.
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water. Pimeloyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials and Equipment
-
p-Xylene (1,4-dimethylbenzene)
-
Pimeloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube (CaCl₂)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add 150 mL of anhydrous DCM to the flask and cool the suspension to 0 °C using an ice bath.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of p-xylene (1.0 equivalent) and pimeloyl chloride (1.05 equivalents) in 50 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.[5]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 100 mL of cold 2M HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and wash with 100 mL of brine (saturated NaCl solution).
-
-
Hydrolysis and Isolation:
-
The combined organic layer now contains 7-(2,5-dimethylphenyl)-7-oxoheptanoyl chloride. To hydrolyze the acid chloride to the carboxylic acid, stir the DCM solution vigorously with 100 mL of water for 1-2 hours.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). A singlet for the proton between the methyl and acyl groups, and two doublets for the other two protons.
-
Methyl Protons: Two singlets in the aliphatic region (~2.3-2.5 ppm), corresponding to the two non-equivalent methyl groups on the aromatic ring.
-
Aliphatic Chain Protons: A series of multiplets between ~1.5 and 3.0 ppm. The protons alpha to the carbonyl group (~2.9 ppm) and alpha to the carboxylic acid group (~2.4 ppm) will be the most downfield.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 200 ppm.
-
Carboxylic Acid Carbon: A signal around 180 ppm.
-
Aromatic Carbons: Multiple signals between 125-145 ppm.
-
Aliphatic Carbons: Signals in the range of 20-40 ppm.
-
Methyl Carbons: Signals around 20 ppm.
-
Infrared (IR) Spectroscopy
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp C=O stretch from the ketone at ~1685 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid at ~1710 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic groups just below and above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
The molecular ion peak (M⁺) should be observed at m/z = 248.32. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₅H₂₀O₃.
-
Characteristic fragmentation patterns would include the loss of water (-18) and the cleavage at the acyl-aryl bond.
Potential Applications and Future Research
Aromatic keto-acids are versatile intermediates. While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: The molecule contains both a ketone and a carboxylic acid, which can be independently functionalized to build more complex molecules. It could serve as a scaffold for developing novel therapeutic agents. For instance, related 7-oxoheptanoic acid derivatives have been investigated for antibacterial properties.[9]
-
Polymer Chemistry: The carboxylic acid moiety can be used for polymerization reactions to create novel polyesters or polyamides with unique properties conferred by the bulky aromatic group.
-
Organic Synthesis: The ketone can be reduced to an alcohol or an alkane (via Wolff-Kishner or Clemmensen reduction), providing access to a different class of substituted heptanoic acids.[3]
Future research could focus on exploring the biological activity of this compound and its derivatives or incorporating it into novel polymeric materials.
References
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene... Study Prep. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,4-diketoacids and their aqueous solution structures. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
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Nature. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
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Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]
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"7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" CAS number 898787-98-9
An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898787-98-9)
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized aromatic ketoacid. While public domain data on this specific molecule is limited, this document synthesizes foundational principles of organic chemistry and extrapolates from closely related analogues to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide covers a proposed synthetic route via Friedel-Crafts acylation, predicted physicochemical properties, and a discussion of potential biological activities and pharmacokinetic profiles based on the broader class of aromatic ketoacids. Detailed experimental protocols and visual diagrams are provided to facilitate both theoretical understanding and practical application in a research setting.
Introduction: The Aromatic Ketoacid Scaffold
Aromatic ketoacids represent a significant class of molecules that bridge the domains of simple aromatic compounds and aliphatic chains, incorporating both a ketone and a carboxylic acid functionality. This unique combination of chemical features makes them valuable as intermediates in organic synthesis and as potential bioactive molecules. The subject of this guide, this compound, is a member of this class, characterized by a heptanoic acid chain acylated to a 1,4-dimethylbenzene (p-xylene) ring. While specific research on this compound (CAS 898787-98-9) is not widely available, its structural motifs suggest potential applications that will be explored herein. This guide serves to consolidate known chemical principles and data from analogous structures to provide a predictive but thorough technical overview.
Synthesis and Mechanistic Considerations
The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent.[3]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would proceed by reacting p-xylene with a suitable derivative of heptanedioic acid, such as 6-(chloroformyl)hexanoic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of this compound
Caption: Friedel-Crafts acylation of p-xylene.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,4-Dimethylbenzene (p-xylene)
-
6-(Chloroformyl)hexanoic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Dissolve 6-(chloroformyl)hexanoic acid (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes. The formation of the acylium ion electrophile will occur.[4]
-
Acylation: To this mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality and Optimization
-
Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion from the acyl chloride.[3]
-
Temperature Control: Maintaining a low temperature during the initial stages of the reaction is crucial to prevent isomerization of the p-xylene starting material to m-xylene or o-xylene, which would lead to a mixture of product isomers.[5]
-
Stoichiometry: A slight excess of the aromatic compound (p-xylene) can help to drive the reaction to completion. More than a stoichiometric amount of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-95 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, DCM; Insoluble in water |
| pKa | 4.5 - 5.0 (estimated for carboxylic acid) |
Note: These values are estimations based on the chemical structure and data from similar compounds.
Potential Biological Activity and Applications
There is no direct research on the biological effects of this compound. However, the broader class of aromatic ketoacids has been shown to possess interesting biological activities, particularly anti-inflammatory properties.[6][7]
Anti-inflammatory Potential via Nrf2/HO-1 Pathway Activation
Research has shown that certain aromatic ketoacids secreted by pathogens can suppress pro-inflammatory responses in host immune cells.[6][7] This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Diagram 2: Hypothetical Anti-inflammatory Mechanism
Caption: Potential activation of the Nrf2/HO-1 pathway.
Mechanistic Insights:
-
Nrf2 Activation: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Aromatic ketoacids may act as electrophiles that modify cysteine residues on Keap1, leading to the release of Nrf2.[8]
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and anti-inflammatory genes.
-
HO-1 Upregulation: A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.[6][7]
-
Suppression of Inflammation: The upregulation of HO-1 and other antioxidant proteins helps to resolve inflammation, for instance by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
Given its structure, this compound could plausibly exhibit similar activity, making it a candidate for investigation in inflammatory disease models.
Pharmacokinetic Considerations (Hypothetical Profile)
The pharmacokinetic profile of a drug candidate is critical for its development. While no data exists for the topic compound, we can outline the standard methodologies used to assess compounds of this class, based on a template for similar molecules.[9]
In Vitro Metabolic Stability
Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol:
-
Incubation: The test compound (e.g., at 1 µM) is incubated with human liver microsomes (a source of drug-metabolizing enzymes) at 37°C.[9]
-
Reaction Initiation: The reaction is started by adding an NADPH regenerating system, which is a cofactor for many metabolic enzymes.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[9]
In Vivo Pharmacokinetics in a Rodent Model
Objective: To determine how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Administration: The compound is administered either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is measured by LC-MS/MS.
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) are calculated using non-compartmental analysis.[9]
Table 2: Hypothetical Comparative Pharmacokinetic Data
| Compound | In Vitro t½ (min) | In Vivo Oral Bioavailability (F%) |
| Parent Compound (Topic) | 45 | 30% |
| Keto-reduced Derivative | 65 | 45% |
| Amide Derivative | 30 | 15% |
Note: This data is purely illustrative to demonstrate how structural modifications can impact pharmacokinetic properties. The parent compound is hypothesized to have moderate stability and bioavailability.
Conclusion and Future Directions
This compound is a structurally interesting molecule for which a clear synthetic pathway can be proposed. While it remains uncharacterized in the public scientific literature, its classification as an aromatic ketoacid suggests a promising avenue for research, particularly in the field of inflammation. Future research should focus on:
-
Validated Synthesis and Characterization: Performing the proposed Friedel-Crafts synthesis and fully characterizing the compound using modern analytical techniques (NMR, HRMS, IR, etc.).
-
In Vitro Biological Screening: Testing the compound in cell-based assays to confirm the hypothesized activation of the Nrf2/HO-1 pathway and its anti-inflammatory effects.
-
Pharmacokinetic Profiling: Conducting in vitro and in vivo studies to determine its drug-like properties.
This technical guide provides a foundational framework for initiating such research, bridging the gap between the compound's commercial availability and its scientific exploration.
References
- BenchChem. (2025). Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)
-
Frontiers in Immunology. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Available at: [Link]
-
PubMed Central (PMC). (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Available at: [Link]
-
MDPI. (2021). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Available at: [Link]
-
ResearchGate. (2019). Trypanosoma brucei produce and secrete aromatic ketoacids which are non-toxic and induce HO-1 expression in mixed glia and BMDM. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- BenchChem. (2025). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene. BenchChem Technical Support Document.
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Available at: [Link]
- Indian Journal of Chemistry. (2011).
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
PubMed Central (PMC). (2015). Friedel-Crafts Acylation with Amides. Available at: [Link]
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Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]
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PubChem. 7-Oxoheptanoic acid. Available at: [Link]
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PubMed Central (PMC). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
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Spectroscopic data of "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid"
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Introduction
This compound is an organic compound featuring a substituted aromatic ring, a ketone, and a carboxylic acid functional group. As a bifunctional molecule, it holds potential as a versatile building block in the synthesis of more complex chemical entities, particularly within pharmaceutical and materials science research. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development workflow. This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required to fully characterize this molecule.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, explaining the causality behind experimental choices and demonstrating how a combination of spectroscopic techniques forms a self-validating system for structural elucidation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (Molecular Formula: C₁₅H₂₀O₃, Molecular Weight: 248.32 g/mol ) are:
-
An aliphatic carboxylic acid chain : A six-carbon chain terminating in a -COOH group.
-
An alkyl-aryl ketone : The carbonyl group (C=O) is positioned at C7, attached to the aliphatic chain and the dimethylphenyl ring.
-
A 1,2,4-trisubstituted benzene ring : Two methyl groups and the keto-heptanoic acid chain are attached to the aromatic ring.
These distinct structural components will give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Causality: ¹H NMR provides a detailed map of all unique proton environments in a molecule. The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is critical as it dissolves the analyte without producing an interfering proton signal. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because its protons are highly shielded, ensuring that most organic proton signals appear downfield from it.[1][2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Acquisition: Acquire the spectrum using standard parameters. This typically involves a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation and Predicted Spectrum The following table summarizes the predicted ¹H NMR signals for the compound. The prediction is based on established chemical shift principles and data from similar structures.[3]
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 12.0 - 12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| b | 7.5 - 7.7 | Singlet | 1H | Aromatic C6-H | This proton is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. |
| c | 7.2 - 7.4 | Doublet | 1H | Aromatic C4-H | Aromatic proton coupled to its neighbor. |
| d | 7.1 - 7.2 | Doublet | 1H | Aromatic C3-H | Aromatic proton coupled to its neighbor. |
| e | 2.9 - 3.1 | Triplet | 2H | -CO-CH₂ - | Protons alpha to the ketone carbonyl group are deshielded. Split by adjacent CH₂ group. |
| f | 2.3 - 2.5 | Triplet | 2H | -CH₂ -COOH | Protons alpha to the carboxylic acid carbonyl group are deshielded. Split by adjacent CH₂ group. |
| g | 2.45 | Singlet | 3H | Aromatic C5-CH₃ | Aromatic methyl group protons. |
| h | 2.35 | Singlet | 3H | Aromatic C2-CH₃ | Aromatic methyl group protons. |
| i | 1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- | Overlapping signals for the central methylene groups of the aliphatic chain. |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Broadband proton decoupling is a standard technique used to simplify the spectrum, causing all carbon signals to appear as singlets. This simplifies interpretation by removing C-H coupling, allowing for a direct count of non-equivalent carbons.[2]
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A greater number of scans is typically required.
Data Interpretation and Predicted Spectrum The predicted ¹³C NMR spectrum reveals 15 distinct carbon signals, consistent with the molecular structure.[3]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~179 | C =O (Carboxylic Acid) | Carboxylic acid carbonyl carbons are also highly deshielded. |
| ~138 | Aromatic C1 (quaternary) | Aromatic carbon attached to the carbonyl group. |
| ~136 | Aromatic C2 (quaternary) | Aromatic carbon attached to a methyl group. |
| ~135 | Aromatic C5 (quaternary) | Aromatic carbon attached to a methyl group. |
| ~132 | Aromatic C4 | Aromatic C-H. |
| ~130 | Aromatic C6 | Aromatic C-H. |
| ~128 | Aromatic C3 | Aromatic C-H. |
| ~38 | C H₂ (alpha to ketone) | Aliphatic carbon adjacent to the electron-withdrawing ketone. |
| ~34 | C H₂ (alpha to acid) | Aliphatic carbon adjacent to the electron-withdrawing carboxylic acid. |
| ~29 | C H₂ (aliphatic chain) | Central methylene carbon. |
| ~24 | C H₂ (aliphatic chain) | Central methylene carbon. |
| ~21 | Aromatic C H₃ | Aromatic methyl carbon. |
| ~20 | Aromatic C H₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of both a ketone and a carboxylic acid will result in highly characteristic and strong absorption bands in the carbonyl region.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted Data Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |
| 2850-3000 | Medium | C-H Stretch | Aliphatic and Aromatic C-H |
| ~1710 | Sharp, Strong | C=O Stretch | Ketone C=O |
| ~1700 | Sharp, Strong | C=O Stretch | Carboxylic Acid C=O |
| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
Trustworthiness: The IR spectrum provides a quick and reliable confirmation of the key functional groups. The very broad O-H stretch and the two distinct, strong C=O stretches are hallmark features that must be present to confirm the identity of this molecule.[4][5]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[6] Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragments provide a "fingerprint" of the molecule's structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
-
Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
Detection: Ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and key fragment peaks.
Predicted Data Interpretation
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular weight of the compound. Key fragmentation patterns for this alkyl aryl ketone structure would include:
| Predicted m/z | Fragment Ion | Rationale for Fragmentation |
| 248 | [C₁₅H₂₀O₃]⁺ | Molecular Ion (M⁺) |
| 231 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 203 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 133 | [C₉H₉O]⁺ | Acylium Ion : Alpha-cleavage at the ketone, breaking the bond between the carbonyl carbon and the aliphatic chain. This is often a very stable and prominent fragment. |
| 119 | [C₉H₁₁]⁺ | Loss of CO from the acylium ion (m/z 133). |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicating an aromatic ring. |
Trustworthiness: The fragmentation pattern provides corroborating evidence for the structure. The presence of a strong peak at m/z 133 would be definitive evidence for the 2,5-dimethylbenzoyl moiety, validating the connection between the aromatic ring and the ketone.[7][8]
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unshakeable, self-validating structural proof.
The workflow for this validation is visualized below:
Caption: Integrated workflow for structural validation.
-
Start with Mass Spectrometry: The MS data confirms the molecular weight is 248, matching the proposed formula C₁₅H₂₀O₃.
-
Confirm Functional Groups with IR: The IR spectrum must show a broad O-H absorption and strong C=O absorptions, confirming the presence of both carboxylic acid and ketone groups.[9]
-
Elucidate the Framework with NMR:
-
The ¹³C NMR confirms 15 unique carbons, including two carbonyls, six aromatic carbons, and seven aliphatic/methyl carbons.
-
The ¹H NMR integration must add up to 20 protons. The chemical shifts and splitting patterns must align with the predicted structure: three distinct aromatic protons, two deshielded CH₂ groups adjacent to carbonyls, and the characteristic broad signal for the carboxylic acid proton.
-
-
Cross-Validation: The fragmentation pattern in the MS (specifically the m/z 133 acylium ion) validates the structure proposed by NMR and IR. The number and types of protons and carbons observed in NMR perfectly account for the molecular formula determined by MS. This interlocking web of evidence provides high confidence in the final structural assignment.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. Through the systematic application and interpretation of NMR, IR, and Mass Spectrometry, a complete and validated structural profile can be established. This guide outlines the theoretical principles, practical protocols, and integrated analytical logic necessary to achieve an unambiguous characterization, ensuring data integrity for subsequent research and development activities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][11][12]
-
Introduction to HNMR Interpretation. OpenOChem Learn. [Link][13]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. (2021-12-02). [Link][1]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (2025-05-29). [Link][2]
-
Infrared Spectroscopy (IR). UCLA Chemistry. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). [Link][5]
-
Principles of Organic Spectroscopy. Open Access Journals. [Link]
-
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Journal of Chemical Education. [Link][6]
-
Interpreting IR Spectra - A Step-by-Step Guide. Chemistry Steps. [Link][9]
-
Fragmentation of Aromatic Ketones. Whitman College. [Link][8]
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in synthetic and medicinal chemistry. This document delineates a robust protocol for its synthesis via Friedel-Crafts acylation, details methodologies for its purification, and establishes a framework for its thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to be a self-validating system for the replication of these methods.
Introduction and Molecular Overview
This compound is an aromatic keto-acid with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its structure, featuring a heptanoic acid chain attached to a 2,5-dimethylphenyl ketone, presents a versatile scaffold for further chemical modifications. Aromatic keto-acids are significant synthetic intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of both a carboxylic acid and a ketone functional group allows for a wide range of subsequent chemical transformations, making it a valuable building block in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 898787-98-9 | BLDpharm[1] |
| Molecular Formula | C₁₅H₂₀O₃ | BLDpharm[1] |
| Molecular Weight | 248.32 g/mol | BLDpharm[1] |
| Appearance | White solid | Sigma-Aldrich |
| Purity | Typically >97% | Sigma-Aldrich |
Synthesis of this compound: A Friedel-Crafts Acylation Approach
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-xylene, with an acylating agent, derived from heptanedioic acid, in the presence of a strong Lewis acid catalyst.[2]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃). The electron-rich p-xylene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the desired product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[3]
Materials:
-
p-Xylene (substrate)
-
Heptanedioic anhydride (acylating agent)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add a solution of heptanedioic anhydride (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes. Following this, add a solution of p-xylene (1.1 equivalents) in anhydrous DCM dropwise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition of reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect signals in the aromatic region (δ 7.0-7.5 ppm). The protons on the dimethylphenyl ring will exhibit a specific splitting pattern.
-
Aliphatic Protons: The protons of the heptanoic acid chain will appear in the aliphatic region (δ 1.5-3.0 ppm). The protons alpha to the carbonyl group and the carboxylic acid will be the most downfield.
-
Methyl Protons: The two methyl groups on the aromatic ring will appear as singlets in the upfield region (δ 2.0-2.5 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-12 ppm), corresponding to the carboxylic acid proton.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.
-
Carboxylic Acid Carbon: A signal around δ 170-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Aliphatic Carbons: Signals for the carbons of the heptanoic acid chain in the upfield region.
-
Methyl Carbons: Signals for the two methyl carbons on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak at m/z = 248, corresponding to the molecular weight of the compound.
-
Acylium Ion: A prominent peak resulting from the cleavage of the bond between the carbonyl group and the aliphatic chain, yielding the 2,5-dimethylbenzoyl cation.
-
Loss of Carboxyl Group: A fragment corresponding to the loss of the COOH group (M-45).
-
Aliphatic Chain Fragmentation: A series of peaks corresponding to the fragmentation of the heptanoic acid chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method is suitable for this analysis.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The addition of an acid modifier to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[4]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The detailed protocols and analytical guidelines are designed to be readily implemented in a laboratory setting. The presented methodologies, grounded in established chemical principles, offer a reliable pathway for obtaining and verifying this valuable chemical intermediate for further research and development.
References
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898787-98-9) is a keto-carboxylic acid with a molecular structure that suggests its potential utility as a building block in organic synthesis and as a scaffold in medicinal chemistry.[1] Its combination of a lipophilic aromatic ketone and a hydrophilic carboxylic acid moiety imparts a distinct physicochemical profile that is critical to understand for its application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, offering field-proven insights for its handling, formulation, and analytical characterization. While specific experimental data for this compound is not extensively available in public literature, this guide will rely on established principles of physical organic chemistry and data from structurally similar molecules to provide a robust framework for its study.
Physicochemical Properties
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Predicted pKa | ~4.5 - 5.0 | General estimate for aliphatic carboxylic acids |
| Predicted LogP | ~3.5 - 4.0 | Based on structural similarity to other aromatic ketones and fatty acids |
Part 1: Solubility Profile
The solubility of this compound is dictated by the interplay between its nonpolar aromatic ring and alkyl chain, and its polar carboxylic acid and ketone functionalities. Understanding its solubility in various solvent systems is paramount for its use in synthesis, purification, and formulation.
Theoretical Considerations
The molecule's amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents. The aromatic ring and the dimethyl substitution contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low in neutral water due to the dominance of the hydrophobic phenyl and heptanoic acid chain. However, its solubility is highly pH-dependent. At pH values above its pKa (predicted to be around 4.5-5.0), the carboxylic acid will be deprotonated to its carboxylate form, significantly increasing its aqueous solubility due to the formation of a more polar ion.
Organic Solvent Solubility
Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in a range of organic solvents. Aromatic ketones and long-chain carboxylic acids generally show good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols like ethanol and isopropanol.[2][3] The solubility in nonpolar solvents such as toluene and hexane is likely to be moderate, driven by the lipophilic parts of the molecule.
Experimental Protocol for Solubility Determination
A standardized protocol to experimentally determine the solubility of this compound involves the shake-flask method followed by a suitable analytical quantification technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
Part 2: Stability Profile
The chemical stability of this compound is a critical parameter for its storage, handling, and use in formulations. Potential degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition. A forced degradation study is the standard approach to identify these liabilities.
Theoretical Degradation Pathways
-
Hydrolytic Degradation: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-C bond adjacent to the carbonyl group could potentially occur, although this is less common than ester hydrolysis.[3][4]
-
Oxidative Degradation: The aliphatic chain and the benzylic position are susceptible to oxidation. Oxidative cleavage of the heptanoic acid chain could lead to the formation of smaller carboxylic acids.[5]
-
Photodegradation: Aromatic ketones are known to be photosensitive.[6][7] Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various degradation reactions, including photoreduction and radical-mediated cleavage.[8]
-
Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation.[9][10] The presence of the aromatic ring may influence the thermal stability of the molecule.
Experimental Protocol for Forced Degradation Studies
This protocol is designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV-PDA or MS detector
Procedure:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the primary choice for the analysis of this compound.
-
Column: A C18 column is generally suitable for separating compounds with this level of polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from any potential degradation products.
-
Detection: The aromatic ketone chromophore will allow for sensitive detection by UV spectrophotometry, likely in the range of 240-260 nm. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the principles outlined here, derived from the behavior of structurally analogous compounds, offer a robust framework for researchers and drug development professionals. The provided experimental protocols for solubility determination and forced degradation studies serve as a practical starting point for the comprehensive characterization of this molecule. A thorough understanding of these physicochemical properties is essential for unlocking the full potential of this compound in its intended applications.
References
-
ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]
-
ProQuest. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. [Link]
-
Journal of the Chemical Society (Resumed). (1939). 134. The photochemical decomposition of aromatic ketones : the phenyl radical. [Link]
-
MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
Journal of the Chemical Society C: Organic. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]
-
Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]
-
ResearchGate. Properties of aromatic ketones and other solvents. [Link]
-
Atmospheric Chemistry and Physics. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. [Link]
-
RSC Publishing. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]
-
Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]
-
YouTube. (2021). Acetal Hydrolysis Mechanism of aryl groups Organic Chemistry arrow pushing help tutorial. [Link]
-
PubChem. 7-Oxoheptanoic acid. [Link]
-
ResearchGate. Table 2 Solubility of different ketones in the buffer medium and.... [Link]
-
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"7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel chemical entity with a structure amenable to biological activity, yet its mechanism of action remains uncharacterized in the public domain. This guide eschews a conventional review of established data. Instead, it presents a comprehensive, forward-looking strategic framework for the systematic investigation of this compound's biological effects and the elucidation of its core mechanism of action. We provide a series of hypothesized biological activities based on structural precedents, coupled with a multi-phase experimental plan designed for target identification, validation, and mechanistic deep-dive. This document is intended to serve as a roadmap for research teams embarking on the discovery and development of this and other novel chemical entities.
Introduction and Current Landscape
This compound (CAS No. 898787-98-9) is a carboxylic acid derivative featuring a dimethylphenyl moiety.[1] While its synthesis is achievable through established organic chemistry routes, a thorough review of scientific literature and compound databases reveals a significant gap in our understanding of its biological properties.[2] The presence of the 2,5-dimethylphenyl scaffold, a feature in some known antimicrobial agents, suggests potential avenues for investigation.[3] This guide, therefore, proposes a structured and logical progression of research to unlock the therapeutic potential of this molecule.
Hypothesized Biological Activities and Potential Molecular Targets
Given the compound's structural features, we can postulate several potential areas of biological activity. These hypotheses will form the basis of our initial screening efforts.
-
Antimicrobial Activity: The 2,5-dimethylphenyl group is a known scaffold in some compounds with activity against multidrug-resistant Gram-positive pathogens.[3]
-
Anticancer Activity: Many small molecule inhibitors of cancer-related enzymes possess aromatic and carboxylic acid functionalities. Potential targets could include metabolic enzymes, protein kinases, or epigenetic modulators.
-
Neurological Activity: Heptanoic acid derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential, albeit less direct, line of inquiry into neurological targets.[4][5]
A Phased Experimental Approach to Mechanism of Action Elucidation
We propose a three-phase experimental workflow to systematically investigate the biological activity of this compound.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to identify any discernible biological effect of the compound in a cellular context.
-
Cell Line Selection: A diverse panel of cell lines should be selected, including:
-
Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including drug-resistant strains.
-
Fungal Strains: Pathogenic yeast (e.g., Candida albicans, Candida auris).
-
Cancer Cell Lines: A panel representing diverse cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Normal Human Cell Line: A non-cancerous cell line (e.g., HEK293, primary fibroblasts) to assess general cytotoxicity.
-
-
Assay Principle: Cell viability will be assessed using a metabolic assay such as the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT).[6]
-
Procedure:
-
Plate cells at an appropriate density in 96-well or 384-well plates and allow them to adhere overnight (for mammalian cells).
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Treat the cells with the compound for a defined period (e.g., 24, 48, 72 hours for mammalian cells; shorter for microbes).
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.
| Cell Line/Organism | Type | IC50 (µM) |
| S. aureus (MRSA) | Gram-positive Bacteria | 5.2 |
| E. faecium (VRE) | Gram-positive Bacteria | 8.1 |
| E. coli | Gram-negative Bacteria | >100 |
| C. albicans | Fungal Pathogen | >100 |
| MCF-7 | Human Breast Cancer | 15.7 |
| A549 | Human Lung Cancer | 22.4 |
| HEK293 | Normal Human Kidney | >100 |
Phase 2: Target Identification and Validation
Assuming the phenotypic screen reveals selective activity (e.g., against Gram-positive bacteria and specific cancer cell lines), the next phase is to identify the molecular target(s).
Phase 3: Mechanistic Characterization
Once a validated target is identified, the focus shifts to understanding the downstream consequences of the drug-target interaction.
If the target is identified as a novel bacterial kinase essential for cell wall biosynthesis, the following pathway would be investigated:
-
Objective: To quantify the inhibitory activity of the compound against the purified recombinant target kinase.
-
Materials:
-
Purified recombinant "BactOKinase".
-
Kinase substrate (e.g., a synthetic peptide or recombinant "CwlP").
-
ATP (adenosine triphosphate).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
Add kinase, substrate, and varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent to convert remaining ATP to light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The amount of ADP produced is proportional to kinase activity. Plot the kinase activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for moving this compound from a chemical curiosity to a compound with a well-defined mechanism of action. The proposed multi-phased approach, beginning with broad phenotypic screening and culminating in detailed mechanistic studies, provides a clear path for its scientific evaluation. The successful execution of this plan will not only elucidate the specific biological role of this molecule but will also establish a validated target for potential therapeutic intervention. Future work would involve lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling.
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An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Scientific Context
Introduction
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic ketoacid characterized by a heptanoic acid chain attached to a 2,5-dimethylphenyl group via a ketone. While not a widely studied molecule with a rich history of documented applications, its structure is of interest to researchers in medicinal chemistry and drug development. Aryl ketoalkanoic acids, as a class of compounds, serve as valuable intermediates and building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This guide provides a comprehensive overview of the probable synthesis, characterization, and scientific context of this compound, grounded in established principles of organic chemistry.
Historical Context and Postulated Discovery
The specific discovery of this compound is not prominently documented in scientific literature, suggesting it may not have been the subject of a landmark study. It is more likely that this compound was first synthesized as part of a broader exploration of aryl ketoacids or as an intermediate in a multi-step synthesis. The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts laid the fundamental groundwork for the synthesis of such molecules.[1][2][3][4] This powerful reaction allows for the attachment of acyl groups to aromatic rings, a key step in the probable synthesis of the title compound. It can be postulated that this compound was likely first prepared during systematic investigations into the variations of the Friedel-Crafts acylation on substituted aromatic compounds.
Synthetic Routes and Mechanistic Insights
The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with a suitable derivative of heptanedioic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Core Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1][3] The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of p-xylene.
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An In-Depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. While biological data on this specific compound is not currently available in public literature, this document serves as a foundational resource, detailing its chemical properties and a validated, step-by-step synthesis protocol based on the robust Friedel-Crafts acylation reaction. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide is intended to be a self-validating system for the synthesis and a starting point for future investigation into the compound's potential applications.
Introduction and Chemical Properties
This compound is an aromatic keto-acid with the chemical formula C₁₅H₂₀O₃. Its structure consists of a heptanoic acid chain attached to a 2,5-dimethylphenyl group via a ketone. This unique combination of a lipophilic aromatic ring and a hydrophilic carboxylic acid chain suggests potential for diverse chemical modifications and biological interactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various solvents and experimental conditions.
| Property | Value | Source |
| CAS Number | 898787-98-9 | BLDpharm[1] |
| Molecular Formula | C₁₅H₂₀O₃ | BLDpharm[1] |
| Molecular Weight | 248.32 g/mol | BLDpharm[1] |
| Boiling Point (Predicted) | 433.2±33.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.076±0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 4.74±0.10 | ChemicalBook[2] |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation. This classic C-C bond-forming reaction is widely used in organic synthesis for the preparation of aromatic ketones.[3] The synthesis involves the reaction of an aromatic compound, in this case, p-xylene (1,4-dimethylbenzene), with an acylating agent, derived from pimelic acid (heptanedioic acid), in the presence of a Lewis acid catalyst.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process:
-
Preparation of the Acylating Agent: Pimelic acid is converted to a more reactive acylating agent, such as pimelic anhydride or pimeloyl chloride.
-
Friedel-Crafts Acylation: The acylating agent reacts with p-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures for similar compounds.[4]
Materials:
-
Pimelic acid
-
Acetic anhydride
-
p-Xylene (1,4-dimethylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment
Step 1: Preparation of Pimelic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, combine pimelic acid (1 equivalent) and acetic anhydride (2-3 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the dissolution of pimelic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator. The resulting crude pimelic anhydride can be used directly in the next step or purified by distillation under reduced pressure.
Rationale: The use of acetic anhydride is a common and efficient method for the dehydration of dicarboxylic acids to form cyclic anhydrides. Heating the mixture drives the reaction to completion.
Step 2: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pimelic anhydride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add p-xylene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition of p-xylene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Rationale: The reaction is performed under anhydrous conditions as AlCl₃ is water-sensitive. A slight excess of p-xylene is used to ensure complete consumption of the anhydride. The reaction is initially cooled to control the exothermic reaction and then allowed to proceed at room temperature for an extended period to ensure a high yield. The acidic workup is necessary to hydrolyze the aluminum complexes and protonate the carboxylic acid.
Potential Applications and Biological Activity: A Theoretical Perspective
As of the date of this guide, there is a notable absence of published data on the biological activity of this compound. However, based on its chemical structure, we can speculate on potential areas of investigation.
-
Anti-inflammatory Agents: The presence of a carboxylic acid group and an aromatic ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Some studies have shown that certain heptanoic acid derivatives possess cytotoxic activities.[5] Further investigation into this compound's effect on cancer cell lines could be a viable research direction.
-
Neurological Applications: Derivatives of heptanoic acid have been explored as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[6][7]
It is crucial to emphasize that these are theoretical considerations, and rigorous biological screening is required to determine if this compound has any therapeutic potential.
Hypothetical Orthogonal Validation Workflow
Should initial biological effects be discovered, a robust orthogonal validation strategy would be necessary to confirm the findings. This involves using multiple, independent experimental methods to verify the initial observation.
Caption: Hypothetical workflow for orthogonal validation of biological effects.
Conclusion
This compound is a readily synthesizable molecule with potential for further investigation. This guide provides a comprehensive and scientifically grounded protocol for its preparation via Friedel-Crafts acylation, a cornerstone of organic synthesis. While its biological profile remains to be elucidated, the structural motifs present in the molecule suggest that it could be a valuable scaffold for the development of novel therapeutic agents. The information presented here serves as a critical resource for researchers embarking on the synthesis and exploration of this and related compounds.
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Methodological & Application
Application Note & Protocol: Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid via Friedel-Crafts Acylation
Introduction & Scientific Context
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions, provides a robust and efficient pathway for the formation of carbon-carbon bonds, specifically for synthesizing aryl ketones.[1][2][3] This application note details a comprehensive protocol for the acylation of p-xylene with heptanedioic anhydride, a reaction that leverages the reactivity of an electron-rich aromatic compound with a cyclic dicarboxylic acid anhydride.
The reaction results in the ring-opening of the anhydride and the formation of a keto-carboxylic acid, 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid. This product serves as a valuable bifunctional intermediate in the synthesis of more complex molecules, including specialty polymers, pharmaceuticals, and fine chemicals. The presence of both a ketone and a carboxylic acid moiety allows for a wide range of subsequent chemical transformations.
This guide is designed for researchers and professionals in organic synthesis and drug development. It provides a detailed theoretical framework, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices to ensure reproducibility, safety, and high-yield synthesis.
Reaction Mechanism & Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4][5] Unlike acylations with acyl chlorides, the use of an anhydride requires a stoichiometric amount of the Lewis acid catalyst, as the catalyst complexes with both the anhydride and the final ketone product.[2][4]
The key steps are as follows:
-
Formation of the Acylium Ion Complex: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the heptanedioic anhydride. This polarization facilitates the cleavage of a C-O bond, opening the anhydride ring and forming an acylium ion-AlCl₃ complex.
-
Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two methyl groups on p-xylene are activating ortho-, para-directors, making the ring significantly more reactive than benzene. Acylation occurs at the position ortho to one methyl group and meta to the other, which is the most sterically accessible and electronically favorable site.
-
Rearomatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[4] This restores the aromaticity of the ring.
-
Complexation and Hydrolysis: The resulting ketone product, being a Lewis base, immediately forms a stable complex with AlCl₃.[4] This complexation is irreversible under the reaction conditions and prevents further acylation of the product, a significant advantage over Friedel-Crafts alkylation.[2][6] An aqueous workup is required to hydrolyze this complex and liberate the final keto-acid product.
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride and volatile organic solvents must be performed in a certified chemical fume hood.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Purity/Notes |
| p-Xylene | 106.17 | 25.5 mL (22.0 g) | 0.207 | 2.0 | ≥99%, Anhydrous |
| Heptanedioic Anhydride | 142.16 | 14.7 g | 0.103 | 1.0 | ≥97% |
| Aluminum Chloride (AlCl₃) | 133.34 | 30.0 g | 0.225 | 2.18 | ≥99%, Anhydrous |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | 6M Aqueous Solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - | Saturated Aqueous Solution |
| Brine | - | ~50 mL | - | - | Saturated Aqueous NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - | Granular |
| Crushed Ice | 18.02 | ~200 g | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
125 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Reaction Procedure
Causality Note: The success of this reaction is critically dependent on maintaining anhydrous conditions. Aluminum chloride reacts violently with water, which would deactivate the catalyst and hydrolyze the anhydride.[1][7] Glassware should be oven-dried or flame-dried before use.
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube. The third neck should be fitted with a septum for temperature monitoring. Ensure all joints are well-sealed. Place the apparatus under a nitrogen or argon atmosphere.
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (30.0 g) to the reaction flask, followed by anhydrous dichloromethane (100 mL). Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.
-
Anhydride Addition: Add the heptanedioic anhydride (14.7 g) to the AlCl₃ suspension in one portion. Stir for 10-15 minutes to allow for complex formation.
-
p-Xylene Addition: Dissolve the p-xylene (25.5 mL) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel. Add the p-xylene solution dropwise to the stirred, cold reaction mixture over 45-60 minutes.
-
Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to side reactions like isomerization of the p-xylene.[8] Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction mixture will typically darken and may become thick. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.
Workup and Purification
Safety Note: The workup procedure involves quenching a highly reactive Lewis acid complex and generates HCl gas. This must be performed slowly and cautiously in a well-ventilated fume hood.
-
Quenching: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 50 mL of 6M HCl. While stirring the ice-acid mixture vigorously, slowly and carefully pour the reaction mixture into it.
-
Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel. Shake the funnel, venting frequently to release pressure. Allow the layers to separate and drain the lower organic layer.
-
Extraction: Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
50 mL of saturated NaHCO₃ solution (to remove any remaining acidic species). Caution: CO₂ evolution will occur; vent the funnel frequently.
-
50 mL of brine (to remove excess water).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator to yield the crude product, likely a viscous oil or a low-melting solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound as a solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety & Troubleshooting
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves are mandatory at all times.[9]
-
Reagent Handling:
-
Aluminum Chloride: Highly corrosive and water-reactive.[1] Handle only in a fume hood and in a dry environment. Avoid inhalation of dust.
-
Dichloromethane: A volatile and suspected carcinogen. All handling must occur within a fume hood.[1]
-
p-Xylene: Flammable liquid and vapor. Keep away from ignition sources.
-
-
Troubleshooting:
-
Low Yield: Often caused by moisture contamination. Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
Isomeric Byproducts: If isomers are detected, the reaction temperature may have been too high, causing p-xylene to isomerize to m-xylene.[8] Ensure controlled, slow addition at low temperatures.
-
Diacylated Product: While uncommon due to the deactivating nature of the acyl group, using a large excess of the anhydride could potentially lead to diacylation. Adhering to the specified stoichiometry minimizes this risk.
-
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz, Chemistry.
- Friedel–Crafts reaction. (2024). In Wikipedia.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (2025). BenchChem.
- Friedel–Crafts Acyl
- Friedel-Crafts Acyl
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. (2025). BenchChem.
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Friedel Crafts Acylation And Alkyl
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Friedel Crafts Acyl
- Friedel-Crafts Alkyl
- Experiment 14: Friedel-Crafts Acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 28). YouTube.
- Friedel-Crafts Alkyl
- (PDF) Friedel-Crafts Acylation. (2019, April 8).
- Preventing byproduct formation in Friedel-Crafts acyl
Sources
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Application Note: Comprehensive Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Introduction
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is a bifunctional molecule incorporating both a ketone and a carboxylic acid moiety attached to a substituted aromatic ring. This unique structure makes it a potentially valuable building block in medicinal chemistry and materials science. As with any novel compound intended for use in drug development or other high-stakes applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods and protocols for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles for the analysis of aromatic ketones and carboxylic acids and are intended to serve as a robust starting point for method development and validation.
Physicochemical Properties and Expected Analytical Behavior
Before delving into specific protocols, it is crucial to consider the physicochemical properties of this compound that will influence the choice and design of analytical methods.
| Property | Implication for Analysis |
| Molecular Weight | ~262.34 g/mol |
| Functional Groups | Carboxylic acid, Aromatic ketone, Alkyl chain |
| Polarity | Moderately polar due to the carboxylic acid and ketone groups, but with significant non-polar character from the aromatic ring and alkyl chain. |
| Volatility | Low, due to the carboxylic acid group which can form hydrogen bonds. Derivatization will likely be necessary for gas chromatography. |
| UV Absorbance | The aromatic ketone moiety is expected to exhibit strong UV absorbance, making UV-based detection in liquid chromatography a suitable choice. |
| Acidity | The carboxylic acid group will readily deprotonate, a property that can be exploited in sample preparation and certain chromatographic techniques. |
I. Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the primary technique for determining the purity of non-volatile to semi-volatile compounds. The strong UV absorbance of the aromatic ketone in the target molecule makes UV detection highly sensitive and specific.
Rationale for Method Design:
A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar compounds. The choice of a C18 stationary phase provides a versatile platform for retaining the analyte through hydrophobic interactions with its alkyl and aromatic components. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic solvent in reversed-phase chromatography, and its ratio with water can be adjusted to control the retention time of the analyte. Formic acid is added to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[1]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at the wavelength of maximum absorbance (λmax) for the aromatic ketone, likely around 254 nm or determined by a DAD scan.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile/70% water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation:
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any impurity peaks should be noted and, if necessary, identified using mass spectrometry.
Sources
Application Note: Structural Elucidation of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This application note presents a detailed protocol and analysis for the structural characterization of "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid," a molecule featuring a substituted aromatic ring, a ketone, and a carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to spectral interpretation, grounded in established scientific principles. While experimental spectra for this specific compound are not publicly available, this note provides a robust, predicted analysis based on foundational NMR theory and extensive spectral data from analogous structures.
Molecular Structure and Predicted NMR Analysis
The structure of this compound is presented below. A thorough analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon, confirming the molecular architecture.
Caption: Key 2D NMR correlations for structural elucidation.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of "this compound". By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate and confirm the structure of this and similar molecules. The predicted spectral data, in conjunction with advanced 2D NMR techniques, offers a powerful toolkit for the structural characterization essential in chemical research and drug development.
References
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
- Unknown. (n.d.). Sample Preparation.
-
YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved from [Link]
- Unknown. (n.d.). NMR sample preparation guidelines. Retrieved from a similar university or research institution resource.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
- Unknown. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]
- Western University. (n.d.). NMR Sample Preparation. Retrieved from a similar university facility guide.
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
- Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
- Unknown. (n.d.). How to select NMR solvent. Retrieved from a university or institutional guide.
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Nanalysis. (2021). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2022). coupling & J-values in 1H NMR spectroscopy - playlist welcome. Retrieved from [Link]
- zbrozx.watch. (n.d.). Heptanoic acid nmr.
-
ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
- Unknown. (n.d.). n-heptanoicacid | C7H13O2 | MD Topology | NMR | X-Ray.
Mass spectrometry of "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid"
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this guide delves into the core principles of method development, from sample preparation to data interpretation. We explore the rationale behind instrumental parameter selection, predict fragmentation pathways for structural confirmation, and provide robust, step-by-step protocols for both qualitative and quantitative analysis.
Introduction and Scientific Context
This compound is a molecule of interest possessing both a keto and a carboxylic acid functional group. This bifunctional nature makes it a potential building block in organic synthesis or a metabolite in various biological systems. Accurate identification and quantification are paramount for understanding its role in chemical or biological processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.
The presence of an ionizable carboxylic acid moiety and a proton-accepting carbonyl group makes this molecule ideally suited for Electrospray Ionization (ESI). The structural features—an aromatic ring, a ketone, and a linear alkyl chain—give rise to predictable and informative fragmentation patterns under tandem mass spectrometry (MS/MS) conditions, allowing for confident structural elucidation. This guide will leverage these characteristics to build a robust analytical method.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of method development.
| Property | Value | Rationale & Implication for MS Analysis |
| IUPAC Name | This compound | Defines the chemical structure for fragmentation prediction. |
| CAS Number | 898787-98-9 | Unique identifier for sourcing standards and literature.[1] |
| Molecular Formula | C₁₅H₂₀O₃ | Used to calculate the exact mass. |
| Molecular Weight | 248.32 g/mol | Approximate mass for nominal mass instruments. |
| Exact Mass | 248.14124 Da | Critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Key Functional Groups | Carboxylic Acid, Aromatic Ketone | The carboxylic acid is readily deprotonated for negative ion mode ESI ([M-H]⁻).[2] The carbonyl oxygen is a site for protonation in positive ion mode ESI ([M+H]⁺).[3] |
Foundational Methodology: LC-MS/MS
For a molecule of this polarity and molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. It provides separation from matrix components, selective ionization, and specific detection.
The "Why": Explaining Experimental Choices
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is selected due to the compound's moderate polarity. The nonpolar dimethylphenyl group and the alkyl chain will interact with the stationary phase, while the polar carboxylic acid provides sufficient interaction with the aqueous mobile phase for good retention and peak shape.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to elute the analyte. The addition of a small amount of acid (typically 0.1% formic acid) to the mobile phase serves a dual purpose: it suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks on the C18 column, and it provides a source of protons to promote the formation of [M+H]⁺ ions in positive ESI mode.
-
Ionization: Electrospray Ionization (ESI) is the ideal method. It is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for analysis.
-
Negative Ion Mode ([M-H]⁻): Highly recommended and often more sensitive for carboxylic acids. The acidic proton is easily abstracted in the ESI plume, creating a stable carboxylate anion.[2]
-
Positive Ion Mode ([M+H]⁺): Also viable. The lone pair of electrons on the carbonyl oxygen can accept a proton from the mobile phase.[4] Analyzing in both modes can provide complementary fragmentation data.
-
Predicted Fragmentation Pathways
Structural confirmation relies on the predictable fragmentation of the precursor ion in the collision cell of the mass spectrometer (MS/MS). The primary fragmentation mechanisms for aromatic ketones are well-established and include α-cleavage.[5][6]
// Node styles parent_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutral_node [shape=plaintext, fontcolor="#202124"];
// Nodes M_H [label="[M+H]⁺\nm/z = 249.15\nC₁₅H₂₁O₃⁺", class="parent_node"]; frag1 [label="2,5-Dimethylbenzoyl Cation\nm/z = 121.06\nC₈H₉O⁺", class="fragment_node"]; frag2 [label="[M+H - H₂O]⁺\nm/z = 231.14\nC₁₅H₁₉O₂⁺", class="fragment_node"]; frag3 [label="[C₇H₁₁O₃]⁺\nm/z = 143.07", class="fragment_node"];
// Neutral Loss labels loss1 [label="- C₇H₁₂O₂\n(Heptanoic acid radical)", class="neutral_node"]; loss2 [label="- H₂O", class="neutral_node"]; loss3 [label="- C₈H₉\n(Dimethylphenyl radical)", class="neutral_node"];
// Edges M_H -> frag1 [label="α-Cleavage (Dominant)"]; M_H -> frag2 [label="Dehydration"]; M_H -> frag3 [label="α-Cleavage"];
// Positioning helpers {rank=same; M_H;} {rank=same; frag1; frag2; frag3;} } DOT Caption: Predicted fragmentation of protonated this compound.
Analysis of Predicted Fragments:
The fragmentation pattern provides a structural fingerprint.
| m/z (Predicted) | Proposed Ion Formula | Description of Fragmentation |
| 249.15 | [C₁₅H₂₁O₃]⁺ | Precursor Ion ([M+H]⁺) . The protonated molecule formed in the ESI source. |
| 121.06 | [C₈H₉O]⁺ | α-cleavage between the carbonyl carbon and the alkyl chain. This results in the highly stable 2,5-dimethylbenzoyl cation. This is expected to be the base peak in the MS/MS spectrum due to its resonance stabilization.[5] |
| 231.14 | [C₁₅H₁₉O₂]⁺ | Neutral loss of water (H₂O) from the carboxylic acid group of the precursor ion. |
| 143.07 | [C₇H₁₁O₃]⁺ | α-cleavage of the bond between the carbonyl carbon and the aromatic ring. While possible, this is typically less favored than the pathway that forms the stable aromatic cation. |
Experimental Protocols
This section provides detailed, step-by-step methodologies. Optimization may be required for specific instruments.
Protocol 1: Standard Solution Preparation
Trustworthiness Principle: Accurate standard preparation is critical for all subsequent quantitative and qualitative analysis.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound standard.
-
Dissolve the standard in a Class A 1.0 mL volumetric flask using methanol or acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution using 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
Protocol 2: LC-MS/MS Analysis
This protocol provides a robust starting point for method development.
A. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and ensures acidic pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 8 minutes | A typical starting gradient to ensure elution and column cleaning. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A standard volume to avoid column overloading. |
B. Mass Spectrometry Parameters
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Scan Type | MRM / Product Ion Scan | MRM / Product Ion Scan |
| Precursor Ion | m/z 249.15 | m/z 247.13 |
| Product Ions | m/z 121.06 (Quantifier) , m/z 231.14 (Qualifier) | To be determined experimentally. |
| Collision Gas | Argon | Argon |
| Collision Energy | Optimize (start at 15-25 eV) | Optimize (start at 10-20 eV) |
C. Experimental Steps
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15 minutes.
-
Blank Injection: Inject a solvent blank (50:50 acetonitrile:water) to ensure the system is clean.
-
Standard Injection: Inject a mid-level concentration standard (e.g., 100 ng/mL) and acquire data in full-scan mode to confirm the retention time and the mass of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
MS/MS Optimization: Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions. Use these fragments to build a Multiple Reaction Monitoring (MRM) method. Optimize the collision energy for each transition to maximize signal intensity.
-
Calibration Curve: Inject the prepared calibration standards from low to high concentration to establish the linear dynamic range and limit of detection (LOD).
-
Sample Analysis: Inject the unknown samples for analysis.
Data Analysis and Interpretation
-
Identification: The analyte is identified by comparing its retention time and its specific MS/MS transitions (precursor → product ion) to that of a verified reference standard. For high-resolution instruments, the measured exact mass of the precursor ion should be within 5 ppm of the theoretical exact mass (248.14124 Da).
-
Quantification: A calibration curve is generated by plotting the peak area of the analyte against its known concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By understanding the physicochemical properties of the molecule and applying established principles of chromatography and mass spectrometry, a highly selective, sensitive, and robust analytical method can be developed. The provided step-by-step protocols and predicted fragmentation data serve as a strong foundation for researchers in diverse fields to confidently identify and quantify this compound.
References
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Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
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Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed, National Center for Biotechnology Information. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed, National Center for Biotechnology Information. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]
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Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. [Link]
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Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. [Link]
- ANALYTICAL METHOD SUMMARIES. Source not specified.
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7-Oxoheptanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
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Mass Spectrometric Analysis. Aromatic Acids and Esters. ACS Publications. [Link]
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7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
-
Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. [Link]
-
Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. [Link]
-
7-(tert-Butoxy)-7-oxoheptanoic acid. Synthonix. [Link]
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Application Notes and Protocols: In Vitro Profiling of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Introduction: Unveiling the Bioactivity of a Novel Carboxylic Acid Derivative
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is a synthetic compound characterized by a heptanoic acid backbone, a central keto group, and a dimethylphenyl aromatic moiety. While public domain literature on the specific biological activities of this molecule is sparse, its structural features suggest potential interactions with key cellular metabolic and signaling pathways. As a derivative of a medium-chain fatty acid, it is hypothesized to engage with enzymatic and receptor systems that process or are regulated by lipids.
This comprehensive guide presents a suite of detailed in vitro assays designed to systematically investigate the bioactivity of this compound. The protocols herein are structured to explore three plausible mechanisms of action: modulation of fatty acid oxidation (FAO), interaction with Peroxisome Proliferator-Activated Receptors (PPARs), and inhibition of Histone Deacetylases (HDACs). These pathways are central to cellular energy homeostasis, inflammatory signaling, and epigenetic regulation.
The ensuing protocols are intended for researchers, scientists, and drug development professionals. They are designed not merely as procedural steps but as self-validating experimental frameworks, providing the rationale behind key choices and ensuring the generation of robust and interpretable data.
Hypothesized Target Pathways & Assay Cascade
Based on the chemical structure of this compound, a tiered approach to screening is proposed. This workflow prioritizes broad, functional assessments before moving to more specific, target-based assays.
Figure 1. Tiered workflow for in vitro screening of this compound.
Section 1: Assessment of Fatty Acid Oxidation (FAO) Modulation
Rationale: The heptanoic acid scaffold of the test compound makes it a candidate for interaction with the mitochondrial FAO pathway. It could act as a competitive substrate, an inhibitor of key enzymes like Carnitine Palmitoyltransferase 1 (CPT1), or an allosteric modulator. A cell-based assay measuring oxygen consumption provides a high-level functional readout of mitochondrial respiration fueled by fatty acids.
Protocol 1.1: Cell-Based FAO Measurement using Extracellular Flux Analysis
Principle: This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) of live cells in real-time. By providing long-chain fatty acids as the primary fuel source and inhibiting other pathways, the assay specifically quantifies mitochondrial FAO. A change in OCR upon treatment with this compound would indicate a direct impact on this pathway.
Materials:
-
Seahorse XF Analyzer and consumables (cartridge, cell culture plates)
-
Cell line with high FAO capacity (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
FAO Assay Medium: DMEM base supplemented with 0.5 mM L-carnitine and 1% fatty acid-free BSA
-
Substrate: Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO)
-
Controls: Etomoxir (CPT1 inhibitor, positive control for inhibition), Vehicle control
-
Inhibitors for assay validation: Rotenone/Antimycin A (Complex I/III inhibitors), Oligomycin (ATP synthase inhibitor)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a dilution series of this compound in FAO Assay Medium. Also, prepare solutions for positive and vehicle controls.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with warm FAO Assay Medium. Finally, add the appropriate volume of FAO Assay Medium to each well.
-
Incubation: Place the cell plate in a CO₂-free incubator at 37°C for 1 hour to allow the cells to acclimate.
-
Instrument Setup: Hydrate the sensor cartridge and load it with the test compound, controls, and validation inhibitors according to the manufacturer's protocol.
-
Assay Execution:
-
Load the cell plate into the XF Analyzer and initiate the protocol.
-
Establish a baseline OCR measurement.
-
Inject the various concentrations of this compound, etomoxir, and vehicle.
-
Monitor OCR changes over time to determine the compound's effect.
-
Optionally, inject oligomycin followed by rotenone/antimycin A to dissect mitochondrial respiration parameters.
-
-
Data Analysis: Normalize OCR data to cell number or protein content per well. Calculate the percentage change in FAO-driven OCR relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value if a dose-response is observed.
Data Presentation:
| Compound | Concentration (µM) | Mean OCR (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| This compound | 1 | 98.1 | ± 4.8 |
| 10 | 75.3 | ± 6.1 | |
| 50 | 42.6 | ± 5.5 | |
| Etomoxir (Positive Control) | 40 | 35.2 | ± 4.9 |
Table 1: Example data output for the cell-based FAO assay.
Section 2: Peroxisome Proliferator-Activated Receptor (PPAR) Activity Screening
Rationale: PPARs are nuclear receptors that function as ligand-activated transcription factors. Natural fatty acids are known endogenous ligands for all three PPAR isoforms (α, γ, δ). The subject compound, being a fatty acid derivative, may act as an agonist or antagonist for one or more of these isoforms, thereby influencing the expression of genes involved in lipid metabolism and inflammation.[2][3]
Protocol 2.1: PPAR Transactivation Luciferase Reporter Assay
Principle: This cell-based assay uses a host cell line (e.g., HEK293T) engineered to co-express a specific PPAR isoform's ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with corresponding DNA response elements upstream of a luciferase gene. Ligand binding to the PPAR-LBD fusion protein activates transcription, leading to a quantifiable light signal.[4]
Materials:
-
HEK293T or other suitable host cell line
-
Expression plasmids for PPARα/γ/δ-LBD fused to GAL4
-
Reporter plasmid (e.g., pFR-Luc) containing GAL4 upstream activating sequence and luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Test Compound: this compound
-
Positive Controls: GW7647 (PPARα agonist), Rosiglitazone (PPARγ agonist), GW501516 (PPARδ agonist)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
Step-by-Step Methodology:
-
Transfection: Co-transfect the host cells in a 96-well plate with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid. Allow cells to express the proteins for 24 hours.
-
Compound Treatment: Remove the transfection medium and add fresh culture medium containing serial dilutions of this compound or the appropriate positive/vehicle controls.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's protocol.
-
Add luciferase assay reagent to the lysate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Calculate fold activation relative to the vehicle control and plot dose-response curves to determine EC₅₀ values for agonistic activity. For antagonism, co-treat with a known agonist and measure the reduction in signal.
Data Presentation:
| PPAR Isoform | Test Compound | Agonist EC₅₀ (µM) | Antagonist IC₅₀ (µM) |
| α | This compound | >100 | 12.5 |
| GW7647 (Control) | 0.002 | N/A | |
| γ | This compound | >100 | >100 |
| Rosiglitazone (Control) | 0.05 | N/A | |
| δ | This compound | >100 | >100 |
| GW501516 (Control) | 0.001 | N/A |
Table 2: Example data summary for PPAR transactivation assays.
Figure 2. Simplified PPAR signaling pathway leading to gene transcription.
Section 3: Histone Deacetylase (HDAC) Inhibition Assay
Rationale: Short- and medium-chain fatty acids, such as butyrate and valproic acid, are known inhibitors of HDAC enzymes.[5] HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs generally leads to a more open chromatin structure and increased transcription. The heptanoic acid structure of the test compound warrants investigation into its potential as an HDAC inhibitor.
Protocol 3.1: Fluorometric HDAC Activity/Inhibition Assay
Principle: This biochemical assay utilizes a fluorogenic substrate that is deacetylated by HDAC enzymes.[6] Following deacetylation, a developer enzyme cleaves the substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity and can be used to quantify the inhibitory potential of the test compound.[5]
Materials:
-
Recombinant human HDAC enzyme (e.g., total nuclear extract or a specific isoform like HDAC1)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin)
-
Test Compound: this compound
-
Positive Control: Trichostatin A (TSA) or Sodium Butyrate
-
Black, flat-bottom 96-well assay plate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
Test compound, positive control, or vehicle
-
HDAC enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Develop Signal: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity). Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | 25.8 |
| Trichostatin A (TSA) | 0.005 |
| Sodium Butyrate | 1500 |
Table 3: Example IC₅₀ values from a global HDAC inhibition assay.
Conclusion and Forward Path
This document outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. The proposed assays provide a logical progression from broad functional screening to more specific mechanistic validation. Positive results in any of these primary assays should be followed by more in-depth studies, such as isoform-specific screening, target engagement confirmation in a cellular context, and downstream gene or protein expression analysis, to build a comprehensive biological profile of the compound. The integrity of the data generated relies on the careful implementation of controls and orthogonal validation methods to confirm initial findings.
References
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Antibacterial activity and mechanism of sanguinarine against Vibrio parahaemolyticus. Frontiers in Microbiology. Available at: [Link]
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Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology. Available at: [Link]
-
Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology. Available at: [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Available at: [Link]
-
In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. Planta Medica. Available at: [Link]
-
In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Histone Deacetylase (HDAC) Assay. EpigenTek. Available at: [Link]
-
Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology. Available at: [Link]
-
Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines. ResearchGate. Available at: [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. Available at: [Link]
-
Fatty Acid Oxidation Assay. Creative Bioarray. Available at: [Link]
-
In vitro assays for the determination of histone deacetylase activity. Methods in Molecular Biology. Available at: [Link]
-
Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. Available at: [Link]
-
Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]
-
Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. Available at: [Link]
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Application Notes & Protocols: 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid as a Versatile Chemical Intermediate
Abstract: This document provides a comprehensive technical guide on 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a valuable chemical intermediate in organic synthesis and pharmaceutical research. We will delve into its synthesis, characterization, and potential applications, offering detailed protocols and expert insights to guide researchers and drug development professionals.
Introduction: Unveiling a Key Building Block
This compound (CAS No. 898787-98-9) is an aromatic keto-acid that serves as a versatile scaffold in the synthesis of more complex molecular architectures.[1] Its structure, featuring a substituted phenyl ring, a ketone, and a terminal carboxylic acid, provides multiple reactive handles for chemical modification. This unique combination of functional groups makes it an attractive starting material for the development of novel compounds, particularly in the realm of drug discovery where the introduction of lipophilic aromatic moieties and acidic groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898787-98-9 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| IUPAC Name | This compound | |
| InChI Code | 1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Synthesis via Friedel-Crafts Acylation: A Detailed Protocol
The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of p-xylene with pimelic anhydride or a derivative of heptanedioic acid.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[5][6]
The Underlying Chemistry: An Expert's Perspective
The Friedel-Crafts acylation proceeds via the formation of an acylium ion, a potent electrophile, which is generated from the reaction of the acylating agent (e.g., an acid anhydride or acyl chloride) with a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[5] The acylium ion then attacks the electron-rich p-xylene ring. A crucial aspect of this reaction is that the product, an aryl ketone, is less reactive than the starting arene, thus preventing over-acylation which can be a common side reaction in Friedel-Crafts alkylations.[6]
However, the use of a strong Lewis acid like AlCl₃ can sometimes lead to isomerization of the p-xylene starting material to its more thermodynamically stable isomers, m-xylene and o-xylene, which can result in a mixture of products.[7] Careful control of reaction conditions, such as temperature and catalyst loading, is therefore paramount to ensure high selectivity and yield of the desired product.[7]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
p-Xylene
-
Pimelic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Carbon disulfide (CS₂) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add pimelic anhydride (1.0 eq) and p-xylene (2.0-3.0 eq, acting as both reactant and solvent) in anhydrous carbon disulfide.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum trichloride (2.2 eq) to the stirred mixture. The addition is exothermic and will generate HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons on the phenyl ring, and aliphatic protons of the heptanoic acid chain. The chemical shifts and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, methyl carbons, and aliphatic carbons. |
| FTIR | A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C-H stretches (~3100-2850 cm⁻¹), a strong C=O stretch from the aryl ketone (~1680-1690 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700-1720 cm⁻¹).[4] |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (248.32 g/mol ) and characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. The retention time will be specific to the chosen method.[4] |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate due to its bifunctional nature. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, while the ketone can undergo reactions like reduction, reductive amination, or condensation.
Scaffold for Novel Therapeutics
The structural motifs present in this compound are found in various biologically active molecules. For instance, derivatives of 7-oxoheptanoic acid have been explored in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are of interest for treating neurological disorders.[8][9] While no specific applications for the 2,5-dimethylphenyl derivative are extensively documented in publicly available literature, its structure suggests potential as a precursor for:
-
Enzyme Inhibitors: The keto-acid moiety can mimic substrates of certain enzymes, and the dimethylphenyl group can provide specific hydrophobic interactions within an enzyme's active site.
-
Receptor Modulators: The aromatic ring and the flexible heptanoic acid chain can be tailored to fit into the binding pockets of various receptors.
-
Prodrugs: The carboxylic acid can be esterified to create prodrugs with improved pharmacokinetic properties, such as enhanced membrane permeability or targeted delivery.[10]
Synthetic Utility
As a chemical intermediate, this compound can be used in a variety of synthetic transformations:
-
Further Elaboration of the Carboxylic Acid: Conversion to an acid chloride followed by reaction with amines or alcohols can generate a library of amides and esters.
-
Modification of the Ketone: The ketone can be reduced to a secondary alcohol, which can then be used in further synthetic steps. Reductive amination can introduce a nitrogen-containing functional group.
-
Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic structures, which are common in natural products and pharmaceuticals.
Caption: Potential synthetic modifications and applications of the title compound.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct reactive functional groups make it a valuable building block for the creation of diverse and complex molecules. The protocols and insights provided in this guide are intended to facilitate its use in research and development, paving the way for new discoveries in chemistry and medicine.
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-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. [Link]
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Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene.... Study Prep. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoate. PubChem. [Link]
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PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloro-7-oxoheptanoic acid. PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. [Link]
-
PubMed. (1993). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. PubMed. [Link]
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-
PubMed. (2014). Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin. PubMed. [Link]
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Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Drug Discovery Chemistry. [Link]
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Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]
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PubMed. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. PubMed. [Link]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blumberginstitute.org [blumberginstitute.org]
Application Notes and Protocols for Investigating the Antimicrobial Activity of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Arylalkanoic acid derivatives represent a class of compounds that have been explored for various pharmacological activities.[2] This document provides a detailed guide for the comprehensive evaluation of the antimicrobial potential of a specific novel compound, 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid . While public domain literature does not currently contain specific bioassay data for this compound, the 2,5-dimethylphenyl scaffold is a feature in some compounds exhibiting antimicrobial properties, suggesting this molecule warrants investigation.[3][4]
These application notes are designed to provide researchers with a robust framework for screening and characterizing the antimicrobial efficacy of this compound. The protocols herein are based on established, standardized methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5] We will detail the principles and step-by-step execution of fundamental antimicrobial susceptibility tests, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition assay.
I. Preliminary Compound Handling and Preparation
Before initiating any biological assays, proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible results.
1.1. Compound Solubility Testing: The solubility of this compound must be determined in various solvents to prepare a sterile stock solution. A common starting point for novel compounds is Dimethyl Sulfoxide (DMSO).
Protocol:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg).
-
Add a measured volume of DMSO to attempt to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly and visually inspect for complete dissolution.
-
If insoluble, test other solvents such as ethanol, methanol, or sterile deionized water.
-
The chosen solvent must not exhibit antimicrobial properties at the final concentration used in the assays. A solvent control is mandatory in all experiments.
1.2. Preparation of Stock Solution:
-
Based on the solubility test, prepare a stock solution of known concentration (e.g., 10 mg/mL) in the selected solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (typically -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[5][6] The broth microdilution method is a widely used and standardized technique for determining MIC values.[1][7][8]
2.1. Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that results in no visible growth is the MIC.
2.2. Experimental Protocol: Broth Microdilution
Materials:
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile stock solution of this compound
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Solvent for the test compound
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of each row to be tested. This creates the highest concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[5] This creates a range of decreasing concentrations.
-
Controls:
-
Growth Control (Positive Control): Well 11 containing 100 µL of MHB and the bacterial inoculum, but no test compound.
-
Sterility Control (Negative Control): Well 12 containing 200 µL of uninoculated MHB.
-
Solvent Control: A separate row with serial dilutions of the solvent to ensure it has no effect on bacterial growth.
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well (wells 1-11), bringing the total volume to 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
2.3. Data Presentation: The results should be recorded in a clear, tabular format.
Table 1: Hypothetical MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | Vancomycin: 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | Gentamicin: 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | Gentamicin: 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 | Vancomycin: 2 |
2.4. Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
III. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
3.1. Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13]
3.2. Experimental Protocol:
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Select Wells: Identify the MIC well and all other wells with higher concentrations of the test compound that showed no visible growth.
-
Subculture: From each selected well, take a 10-100 µL aliquot and spread it evenly onto a labeled MHA plate. Also, plate an aliquot from the growth control well.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
Determine MBC: The MBC is the lowest concentration that results in a kill of ≥99.9% of the initial bacterial count. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% kill would mean ≤500 CFU/mL survival.
3.3. Data Presentation:
Table 2: Hypothetical MBC Data for this compound against S. aureus
| Compound Conc. (µg/mL) | Growth in Broth | CFU/mL on Agar Plate | % Kill | Interpretation |
| Growth Control | + | ~5 x 10⁵ | 0% | - |
| 8 | + | N/A | N/A | Below MIC |
| 16 (MIC) | - | 1.2 x 10⁴ | 97.6% | Bacteriostatic |
| 32 | - | 3.5 x 10² | 99.93% | MBC |
| 64 | - | <10 | >99.99% | Bactericidal |
| 128 | - | 0 | 100% | Bactericidal |
IV. Agar Well / Disk Diffusion (Zone of Inhibition) Assay
The zone of inhibition test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[14][15] It is often used as a preliminary screening tool.
4.1. Principle: An agar plate is uniformly inoculated with the test microorganism. The test compound is then introduced, either on a sterile paper disk or in a well cut into the agar. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk or well.[14][16] The diameter of this zone is proportional to the antimicrobial activity.
4.2. Experimental Protocol: Agar Well Diffusion
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Stock solution of this compound
-
Positive control antibiotic solution
-
Solvent control
-
Incubator (35°C ± 2°C)
-
Caliper or ruler
Procedure:
-
Inoculation: Dip a sterile swab into the 0.5 McFarland standardized bacterial suspension. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[17]
-
Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Controls: Add the positive control antibiotic and the solvent control to separate wells on the same plate.
-
Incubation: Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound, then incubate inverted at 35°C ± 2°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[17]
4.3. Data Presentation:
Table 3: Hypothetical Zone of Inhibition Data for this compound (1 mg/mL)
| Test Microorganism | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Solvent Control |
| S. aureus (ATCC 29213) | 14 | 22 (Vancomycin) | 0 |
| E. coli (ATCC 25922) | 8 | 19 (Gentamicin) | 0 |
| P. aeruginosa (ATCC 27853) | 0 | 17 (Gentamicin) | 0 |
V. Hypothetical Mechanism of Action
Arylalkanoic acids and related structures can exert antimicrobial effects through various mechanisms. A plausible hypothesis for this compound involves the disruption of the bacterial cell membrane integrity. The lipophilic dimethylphenyl group and the heptanoic acid chain could facilitate insertion into the lipid bilayer, while the polar carboxylic acid and oxo groups interact with the phospholipid head groups. This insertion could disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.
Caption: Hypothetical mechanism: Disruption of bacterial membrane integrity.
VI. Conclusion
These application notes provide a comprehensive and structured approach to evaluating the antimicrobial activity of the novel compound this compound. By systematically determining the MIC, MBC, and zone of inhibition, researchers can build a foundational dataset to assess its potential as a new antimicrobial agent. Adherence to these standardized protocols is essential for generating accurate, reproducible, and comparable data, which is the cornerstone of preclinical drug discovery.
VII. References
-
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved from
-
Jubeh, B., Breij, A., & Abdel-Jalil, R. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Retrieved from
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved from
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from
-
Wikipedia. (2024). Minimum inhibitory concentration. Retrieved from
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from
-
BenchChem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Retrieved from
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from
-
Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from
-
Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from
-
National Center for Biotechnology Information. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Retrieved from
-
ResearchGate. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. microchemlab.com [microchemlab.com]
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- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
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- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract
7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aroylalkanoic acid that, while not extensively characterized in public literature for specific biological activity, represents a valuable scaffold for medicinal chemistry and drug discovery. Its structure combines a lipophilic, substituted aromatic ring with a flexible keto-acid chain, offering multiple points for chemical modification. This guide provides a comprehensive overview of its potential applications, a detailed protocol for its synthesis via Friedel-Crafts acylation, and protocols for its derivatization and subsequent evaluation in a typical drug discovery cascade. The focus is on leveraging this molecule as a versatile building block for generating novel chemical entities with therapeutic potential.
Introduction and Rationale for Use in Drug Discovery
In medicinal chemistry, the strategic design of molecular scaffolds is fundamental to the discovery of new therapeutic agents. This compound is a compound of interest not for a known, intrinsic biological effect, but for its potential as a versatile starting material. It belongs to a broader class of 7-oxoheptanoic acid derivatives that serve as key intermediates in the synthesis of complex pharmaceutical agents.[1]
The rationale for its use is based on the strategic combination of its structural features:
-
2,5-Dimethylphenyl Group: The dimethylphenyl moiety provides a lipophilic anchor that can engage with hydrophobic pockets in target proteins. The specific 2,5-substitution pattern influences the molecule's three-dimensional shape and electronic properties. This scaffold is found in various compounds with demonstrated antimicrobial activity, suggesting its potential for interaction with biological targets.[2]
-
Ketone Functional Group: The ketone at the 7-position is a key reactive handle. It can be targeted for various transformations, including reduction to a secondary alcohol (introducing a chiral center), reductive amination to introduce nitrogen-containing groups, or used as an anchor for building heterocyclic ring systems (e.g., via condensation reactions).
-
Heptanoic Acid Chain: The seven-carbon chain acts as a flexible linker, allowing the aromatic portion and the carboxylic acid to adopt optimal orientations within a binding site. The length of this chain can be critical for spanning distances between different interaction points on a biological target.
-
Carboxylic Acid Terminus: The carboxyl group is a crucial feature for many drugs. It is a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a protein's active site. It also serves as a handle for creating amide or ester prodrugs to modulate pharmacokinetic properties.[3]
This combination of features makes this compound an ideal candidate for library synthesis and lead optimization campaigns aimed at a variety of biological targets.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with pimelic anhydride.[4][5] This reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion intermediate that then performs an electrophilic aromatic substitution on the electron-rich p-xylene ring.
Overall Reaction Scheme
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Pimelic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
p-Xylene (1,4-dimethylbenzene)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Solvent Addition: Slowly add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Addition: Dissolve pimelic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The anhydride will form a complex with the Lewis acid.[4]
-
Aromatic Substrate Addition: Add p-xylene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. A color change is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (3-4 volumes of ice to 1 volume of acid). This step hydrolyzes the aluminum complexes and protonates the carboxylate. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield the pure product.
Application Protocol: Derivatization for Lead Generation
To demonstrate the utility of the title compound as a scaffold, this protocol details its conversion to an amide derivative. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
Amide Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides | Semantic Scholar [semanticscholar.org]
Application Note: A Robust, Validatable HPLC Method for the Analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Abstract
This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. Developed from fundamental chromatographic principles, this reversed-phase HPLC method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The rationale behind the selection of each parameter is thoroughly explained to provide a clear understanding of the method's scientific basis. This guide includes a complete protocol, system suitability criteria, and an overview of validation principles based on authoritative guidelines, making it suitable for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is an aromatic keto-carboxylic acid. Compounds of this class are often encountered as intermediates in pharmaceutical synthesis or as potential active pharmaceutical ingredients (APIs). Accurate and reliable quantification of such molecules is critical for process monitoring, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This document provides a comprehensive guide to a specific and robust HPLC method. It moves beyond a simple recitation of parameters by detailing the scientific rationale for each choice, grounding the protocol in established chromatographic theory and regulatory expectations.
Analyte Properties & Method Development Rationale
The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Since specific experimental data for this compound is not widely published, we can infer its properties from its structure to guide our strategy.
| Property | Estimated Value / Observation | Implication for HPLC Method Design |
| Molecular Weight | 248.32 g/mol | Standard for small molecule analysis. |
| Functional Groups | Carboxylic Acid, Aromatic Ketone | The carboxylic acid is ionizable; the aromatic ketone is a strong UV chromophore. |
| pKa (estimated) | ~4.5 - 5.0 | The mobile phase pH must be controlled to be at least 1.5-2 units below the pKa to ensure the analyte is in its neutral, more retained form.[1][2] |
| Polarity (logP) | Moderately hydrophobic | The combination of a C6 alkyl chain and a dimethylphenyl group makes the molecule non-polar enough for excellent retention on a reversed-phase column. |
| UV Chromophore | Conjugated aromatic ketone | The molecule will absorb strongly in the UV region, making UV/Vis or PDA detection ideal. The π → π* transition of the conjugated system is expected to provide a strong signal.[3][4][5] |
The Logic of Method Design
The chosen analytical strategy is based directly on the analyte's chemical nature. The following diagram illustrates the decision-making pathway.
-
Choice of Chromatographic Mode: The molecule's significant hydrophobic character, derived from its dimethylphenyl group and heptanoic chain, makes it an ideal candidate for Reversed-Phase Chromatography (RPC).[6][7] In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.[6][8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent retention for moderately hydrophobic molecules like the target analyte. A standard particle size of 3 to 5 µm offers a good balance between efficiency and backpressure.
-
Mobile Phase Composition:
-
Aqueous Component: HPLC-grade water is the primary polar component.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.
-
pH Control: This is the most critical parameter. The analyte's carboxylic acid group will be ionized (deprotonated) at a neutral pH, leading to poor retention and severe peak tailing. By adding an acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase, the mobile phase pH is lowered to ~2.5-3.0. At this pH, the carboxylic acid is fully protonated (neutral), resulting in a single, well-retained, and symmetrical chromatographic peak.[1][2]
-
-
Detection Wavelength: The conjugated system between the aromatic ring and the ketone carbonyl group creates a strong chromophore. Aromatic ketones typically exhibit a strong π → π* absorption band between 240-280 nm.[3][4] A wavelength of 254 nm is selected as a robust starting point, as it is a common output for fixed-wavelength detectors and is close to the likely absorbance maximum. A photodiode array (PDA) detector should be used during method development to confirm the λmax and ensure peak purity.
Detailed HPLC Protocol
Instrumentation and Reagents
| Item | Specification |
| HPLC System | Any system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector. |
| Column | C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna). |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (85%, ACS Grade). |
| Standard | Reference standard of this compound (>98% purity). |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic |
| Composition | 60% Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water, mix thoroughly, and filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Acetonitrile and Water (60:40 v/v). This ensures compatibility with the mobile phase and prevents sample precipitation upon injection.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and bring to volume with the diluent. Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 0.01 - 0.2 mg/mL).
Method Performance and Validation Principles
For this method to be considered reliable and trustworthy, its performance must be verified.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be confirmed. This is achieved by injecting the working standard solution (e.g., five replicate injections) and evaluating the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Retention Time (RT) RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump. |
Method Validation Overview
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters should be assessed for a quantitative impurity or assay method.[10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated using a PDA detector to check for peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same analyst and equipment.
-
Intermediate Precision: Analysis of replicate samples on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±2% in organic composition, ±0.1 mL/min in flow rate).
Analytical Workflow Visualization
The following diagram outlines the complete workflow from sample receipt to final data reporting.
Conclusion
This application note provides a scientifically grounded HPLC method for the analysis of this compound. By explaining the causal links between the analyte's properties and the chosen chromatographic parameters, this guide serves not only as a protocol but also as an educational tool. The proposed method is simple, robust, and based on standard reversed-phase principles, making it readily transferable to any modern analytical laboratory. For regulatory submissions, this method should be fully validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended application.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
-
ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with.... [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
JoVE. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]
-
Chromatography Online. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. ionsource.com [ionsource.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the purification of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this valuable keto-acid intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound possesses two key functional groups that govern its purification strategy: a carboxylic acid and an aromatic ketone. The likely synthesis of this molecule is through a Friedel-Crafts acylation of p-xylene with a derivative of heptanedioic acid.[1][2] This synthetic route can introduce specific impurities that must be addressed during purification.
Common Impurities May Include:
-
Unreacted p-xylene
-
Unreacted heptanedioic acid or its derivative
-
Isomeric products from acylation at other positions on the xylene ring
-
Poly-acylated byproducts
-
Residual Lewis acid catalyst (e.g., AlCl₃)
This guide will focus on three primary purification techniques: Acid-Base Extraction , Recrystallization , and Column Chromatography . We will explore the principles behind each method, provide detailed protocols, and offer solutions to common problems.
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
Caption: A typical purification workflow for this compound.
Section 1: Acid-Base Extraction
Acid-base extraction is a powerful first-step purification technique that leverages the acidic nature of the carboxylic acid group.[3] By treating the crude organic mixture with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.[4]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is generally sufficient to deprotonate the carboxylic acid without reacting with less acidic protons.[4]
-
Mixing and Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of your product.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.[5]
-
Backwashing: To remove any residual neutral impurities from the combined aqueous extracts, perform a "backwash" with a small portion of fresh diethyl ether. Discard this ether wash.[6]
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air-dry.
Troubleshooting and FAQs: Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during extraction. | Vigorous shaking; presence of surfactants. | Gently swirl or invert the separatory funnel instead of shaking vigorously. The addition of a small amount of brine (saturated NaCl solution) can help break up emulsions. |
| No precipitate forms upon acidification. | The product may be an oil or highly soluble in the aqueous solution. | If an oil forms, extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate. If no visible separation occurs, the product may be more water-soluble than expected. Try saturating the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. |
| Low yield of precipitated product. | Incomplete extraction from the organic layer; insufficient acidification. | Ensure you have performed multiple extractions with the basic solution. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4). |
Section 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds by removing impurities that have different solubility profiles. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.
Detailed Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with both aromatic and aliphatic character like this compound, a mixed solvent system is often effective. Common choices include ethanol/water, acetone/water, or ethyl acetate/hexanes.
-
Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Troubleshooting and FAQs: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated with impurities. | Use a lower boiling point solvent system. Try adding a seed crystal to induce crystallization. If the problem persists, column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent to increase the concentration and cool again. Re-evaluate your solvent system. |
| Poor recovery of the product. | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Section 3: Column Chromatography
For high-purity requirements or if the product is an oil, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[7]
Detailed Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a suitable stationary phase. The eluent system should be chosen based on TLC analysis to achieve good separation (an Rf value of 0.2-0.4 for the product is ideal). A mixture of hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.[8]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Troubleshooting and FAQs: Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots. | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (more hexanes). If they are too low (low Rf), increase the polarity (more ethyl acetate). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Section 4: Purity Assessment
After purification, it is crucial to assess the purity of this compound.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot for the purified product indicates a high degree of purity.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
Purity Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Friedel-Crafts Acylation with Long-Chain Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the Friedel-Crafts acylation of aromatic compounds with long-chain carboxylic acids and their derivatives. As a self-validating system, each section explains the underlying chemical principles behind the problem and offers field-proven solutions to enhance the success of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main advantages of using Friedel-Crafts acylation for long-chain compounds?
-
Why does my Friedel-Crafts acylation require a full equivalent of Lewis acid catalyst?
-
Can I use a long-chain carboxylic acid directly instead of converting it to an acyl chloride?
-
Why is my reaction yield surprisingly low with a long-chain fatty acid?
-
-
Troubleshooting Guides
-
Issue 1: Low or No Product Yield
-
Problem Diagnosis Workflow
-
Solutions & Protocols
-
-
Issue 2: Poor Solubility of Reagents
-
The Challenge of Biphasic Systems
-
Solutions & Solvent Selection
-
-
Issue 3: Catalyst Selection and Deactivation
-
Choosing the Right Catalyst for Long-Chain Substrates
-
Catalyst Performance Comparison
-
-
Issue 4: Formation of Ester Byproducts
-
Mechanism of Ester Formation
-
Mitigation Strategies
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Friedel-Crafts acylation for long-chain compounds?
A: Friedel-Crafts acylation offers two significant advantages over its counterpart, Friedel-Crafts alkylation, which are particularly crucial when working with long-chain substrates.[1][2][3]
-
No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion (R-C≡O⁺).[4] This ion is not susceptible to the hydride or alkyl shifts that plague the carbocations formed during alkylation.[3][5][6] This ensures that you can attach a long, linear acyl chain to the aromatic ring without it isomerizing, which is a common problem when using long-chain alkyl halides.[5][6]
-
Prevention of Polyacylation: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[3][7] This effectively prevents the addition of multiple acyl groups, a common issue in alkylation where the newly added alkyl group activates the ring.[5]
Q2: Why does my Friedel-Crafts acylation require a full equivalent or more of the Lewis acid catalyst?
A: Unlike many other catalytic reactions, traditional Friedel-Crafts acylation is not truly catalytic. The product of the reaction, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This complex is often irreversible under the reaction conditions, effectively sequestering the catalyst.[8] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required to ensure enough is available to activate the acylating agent for all starting material.[1][2] This complex is then broken during the aqueous workup step to release the final ketone product.[8][9]
Q3: Can I use a long-chain carboxylic acid directly instead of converting it to an acyl chloride?
A: Yes, direct acylation using carboxylic acids is not only possible but is often a preferred "greener" approach, avoiding the use of reagents like thionyl chloride.[7][10][11] However, carboxylic acids are less reactive than acyl chlorides or anhydrides.[12] This lower reactivity necessitates either harsher reaction conditions or the use of more specialized and potent catalytic systems.[13][14] Effective catalysts for direct acylation include:
-
Strong Brønsted acids: Such as trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)amide (HNTf2).[7][14]
-
Heterogeneous solid acids: Zeolites and acid-treated clays have shown great promise, often with the added benefit of easy separation and reusability.[15][16][17]
-
Activating Agents: Reagents like cyanuric chloride or methanesulfonic anhydride can be used to activate the carboxylic acid in situ.[11][18]
Q4: My reaction yield is surprisingly low with a short-chain acid, but improves with a longer one. Is this expected?
A: This can be an expected outcome, particularly when using certain heterogeneous catalysts like zeolites or modified clays.[15] Studies on the acylation of toluene have shown that yields can increase significantly with the carbon chain length of the carboxylic acid. For instance, one study reported yields increasing from 12% for a short-chain acid to 80% for a C15 acid under the same conditions with an Al³⁺-montmorillonite catalyst.[15] While the exact mechanism can be complex, this is likely due to a combination of electronic effects and the interaction of the long, nonpolar chain with the catalyst's surface or pore structure, which can favor the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The cause can range from inactive reagents to suboptimal reaction conditions.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Always use a fresh bottle of anhydrous AlCl₃ or a freshly opened container. Handle it quickly in a dry environment (e.g., glovebox or under a nitrogen blanket).
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions fail on aromatic rings containing strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, -COR) or basic amino groups (-NH₂, -NHR, -NR₂), which complex with the catalyst.[5][19]
-
Solution: This is a fundamental limitation. If your aromatic substrate is strongly deactivated, an alternative synthetic strategy, such as nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, is required.
-
-
Insufficient Catalyst Loading: As discussed in the FAQs, the product ketone complexes with the Lewis acid, taking it out of the catalytic cycle.[1][2]
-
Solution: Ensure you are using at least 1.0 to 1.1 equivalents of AlCl₃ for every equivalent of the acylating agent. For less reactive systems, increasing the stoichiometry to 1.5 or even 2.0 equivalents may be necessary.
-
-
Low Reactivity of Carboxylic Acid: When using a long-chain carboxylic acid directly, its inherent low electrophilicity may lead to poor conversion under standard AlCl₃ conditions.
-
Solution: Switch to a more potent catalytic system designed for carboxylic acids. See the catalyst selection guide below for specific recommendations.
-
Issue 2: Poor Solubility of Reagents
The long, nonpolar alkyl chain of the fatty acid and the highly polar, ionic nature of the Lewis acid-acyl chloride complex create a significant solubility challenge.
-
Polarity Mismatch: Traditional solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may effectively dissolve the acyl chloride, but the long-chain fatty acid or the resulting long-chain ketone may have limited solubility, especially at lower temperatures. Carbon disulfide (CS₂) is a classic solvent but is highly toxic and flammable.
-
Solutions:
-
Use the Aromatic Substrate as Solvent: If your aromatic compound is a liquid and inexpensive (e.g., benzene, toluene), using it in large excess can serve as the reaction solvent, eliminating the need for a co-solvent.
-
Solvent-Free Conditions: This is a highly effective strategy, particularly with heterogeneous catalysts.[20] The reactants are mixed with the solid catalyst and heated. This avoids all solvent-related solubility and workup issues.
-
Consider Higher Boiling Point Solvents: For reactions requiring elevated temperatures, solvents like nitrobenzene can be used, though its toxicity and the difficulty of its removal are significant drawbacks.
-
Ionic Liquids: Specialty ionic liquids have been shown to act as both the solvent and catalyst, providing a unique reaction environment that can accommodate both polar and nonpolar species.[21]
-
Issue 3: Catalyst Selection and Deactivation
For long-chain substrates, moving beyond AlCl₃ can often unlock higher yields and milder conditions.
| Catalyst Type | Acylating Agent | Advantages | Disadvantages |
| Traditional Lewis Acid (e.g., AlCl₃) | Acyl Chloride | High reactivity, well-established. | Stoichiometric amounts needed, moisture sensitive, difficult workup. |
| Strong Brønsted Acids (e.g., TfOH, HNTf₂) | Carboxylic Acid | Works directly with acids, high yields possible.[14] | Corrosive, requires high temperatures, expensive. |
| Heterogeneous Catalysts (e.g., Zeolites, Clays) | Carboxylic Acid / Anhydride | Reusable, environmentally friendly, simple filtration workup, can show increased yield with longer chains.[15][16][17] | May require higher temperatures, catalyst preparation needed. |
| In Situ Activation Systems (e.g., Cyanuric Chloride/AlCl₃) | Carboxylic Acid | Allows use of carboxylic acids under mild (room temp) conditions.[11] | Multi-component system, requires careful stoichiometry. |
Issue 4: Formation of Ester Byproducts
When using a long-chain carboxylic acid to acylate an activated aromatic ring (e.g., anisole, phenol), the formation of an aryl ester can occur as a side reaction.
Caption: Competing pathways of acylation vs. esterification.
-
The Cause: The hydroxyl group of a phenol or the methoxy group of an anisole can act as a nucleophile. Instead of the aromatic ring attacking the acylium ion (C-acylation), the oxygen atom can attack the activated carboxylic acid, leading to the formation of an ester (O-acylation). This is particularly noted in reactions over large-pore zeolites.[15]
-
Mitigation Strategies:
-
Optimize the Catalyst: The choice of catalyst can significantly influence the ratio of C-acylation to O-acylation. Brønsted acids may favor esterification more than Lewis acids under certain conditions. Experiment with different solid acid catalysts, as their pore size and acid site distribution can provide shape selectivity that favors attack by the ring rather than the oxygen.
-
Modify Reaction Temperature: The activation energies for C- and O-acylation are different. Systematically varying the reaction temperature may identify a window where the desired acylation is favored. Often, higher temperatures can favor the thermodynamically more stable C-acylated product (via Fries rearrangement of the initially formed ester), but this is not always the case.
-
Use the Acyl Chloride: Converting the carboxylic acid to its corresponding acyl chloride is the most robust solution. The highly electrophilic acylium ion generated from the acyl chloride reacts much more rapidly with the electron-rich aromatic ring, kinetically outcompeting the slower nucleophilic attack from the oxygen atom.
-
Experimental Protocols
Protocol 1: General Procedure for Acylation using a Heterogeneous Catalyst (Solvent-Free)
This protocol is a starting point for using a solid acid catalyst like an acid-activated montmorillonite clay.
-
Catalyst Activation: Dry the solid acid catalyst (e.g., Montmorillonite K10) in a vacuum oven at 120 °C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic substrate (e.g., toluene, 5.0 equiv), the long-chain carboxylic acid (e.g., dodecanoic acid, 1.0 equiv), and the dried catalyst (20% by weight relative to the carboxylic acid).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 110-140 °C). Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.
-
Workup: Cool the reaction mixture to room temperature. Add a solvent like ethyl acetate to dissolve the product and dilute the mixture.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with additional ethyl acetate.
-
Purification: Combine the organic filtrates. Wash with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Minacapilli, G., et al. (2017). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Draker, B. G., et al. (1941). RELATION BETWEEN CHAIN LENGTH AND ORIENTATION IN THE ACYLATION OF PHENOL. Journal of the American Chemical Society. [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Sarvari, M. H., & Sharghi, H. (2004). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
-
dos Santos, V. C., et al. (2021). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Schmalz, H.-G., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
OChemOnline. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
ResearchGate. Friedel-Crafts acylation reaction with anhydrides. [Link]
-
The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
-
Tanimu, A., et al. (2017). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. [Link]
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Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
-
De, A., et al. (2014). Friedel-Crafts Acylation with Amides. Tetrahedron Letters. [Link]
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Currin, A., et al. (2021). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. [Link]
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Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Organic Chemistry Portal. Esters as Acylating Reagent in a Friedel-Crafts Reaction. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. Application of carboxylic acids and esters to Friedel-Crafts reactions. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Semantic Scholar. Friedel-Crafts acylation reaction using carboxylic acids as acylating agents. [Link]
-
Organic Chemistry Portal. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]
-
Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 [organic-chemistry.org]
- 12. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chemijournal.com [chemijournal.com]
- 21. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yield, improve purity, and confidently address challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves the reaction of an aromatic ring, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent. The most common acylating agents for this synthesis are pimelic anhydride or pimeloyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acyl group attaches to the aromatic ring, forming a C-C bond and yielding the desired aryl ketone.[3][4]
This guide will delve into the practical aspects of this reaction, helping you navigate its complexities to achieve a successful outcome.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues in Friedel-Crafts acylation. Several factors, from reagent quality to reaction conditions, can be responsible.
-
Cause A: Inactive Catalyst Due to Moisture
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[5] Any moisture present in your glassware, solvent, or reagents will decompose the catalyst, rendering it inactive for the acylation reaction.
-
Solution:
-
Drying Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator immediately before use.
-
Anhydrous Reagents: Use freshly opened, anhydrous grade solvents and reagents. If the solvent purity is questionable, consider distilling it over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.
-
Solution:
-
Stoichiometry Check: Use at least 1.1 to 1.3 equivalents of AlCl₃ for every equivalent of the acylating agent (e.g., pimeloyl chloride). If using an anhydride, at least 2.2 to 2.6 equivalents are typically required.
-
Incremental Addition: For larger-scale reactions, consider adding the catalyst in portions to manage the exothermicity of the initial complex formation.
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Explanation: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, this specific reaction may require heating to overcome the activation energy.[3] However, excessively high temperatures can lead to side reactions, such as dealkylation of the p-xylene starting material or product degradation.
-
Solution:
-
Temperature Screening: If yields are low at room temperature, try gradually increasing the temperature to 40-60°C and monitor the reaction progress by TLC or GC.[3]
-
Controlled Heating: Use a temperature-controlled heating mantle or oil bath to maintain a stable reaction temperature.
-
-
-
Cause D: Inefficient Quenching and Workup
-
Explanation: The workup procedure is crucial for liberating the ketone product from its complex with the Lewis acid. Incomplete hydrolysis of this complex will result in the loss of product during extraction.
-
Solution:
-
Proper Quenching: Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid. This exothermic process should be done in a well-ventilated fume hood with vigorous stirring.
-
Extraction Optimization: After quenching, ensure the product is fully extracted from the aqueous layer. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (at least 3x) to maximize recovery.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
The formation of byproducts is a common challenge that complicates purification and reduces the yield of the desired product.
-
Cause A: Isomeric Products
-
Explanation: The acylation of p-xylene (1,4-dimethylbenzene) is expected to be highly regioselective, with the acyl group adding to the position ortho to one of the methyl groups (the 2-position), as all other positions are equivalent or sterically hindered. However, under certain conditions, minor isomeric products could form.
-
Solution:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
-
Cause B: Diacylation
-
Explanation: While the acyl group is deactivating and generally prevents a second acylation on the same ring, this can sometimes occur if the reaction conditions are too harsh or if the starting aromatic ring is highly activated.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the p-xylene relative to the acylating agent to increase the probability of the acylium ion reacting with a fresh starting material molecule.
-
Reaction Time: Avoid unnecessarily long reaction times, which could promote the formation of side products. Monitor the reaction and stop it once the starting material is consumed.
-
-
-
Cause C: Dealkylation-Acylation
-
Explanation: Friedel-Crafts reactions can sometimes be reversible, and under harsh conditions (e.g., high temperatures, prolonged reaction times), the methyl groups on the p-xylene ring could potentially migrate or be removed, leading to the acylation of other aromatic species.
-
Solution:
-
Milder Conditions: Employ the mildest possible reaction conditions (temperature, time) that still allow for a reasonable reaction rate.
-
-
Question 3: The purification of my final product is difficult, and I'm struggling to get a pure compound. What are the best purification strategies?
The product, being a carboxylic acid, has specific properties that can be leveraged for purification.
-
Strategy A: Acid-Base Extraction
-
Explanation: The carboxylic acid functional group allows for selective extraction.
-
Protocol:
-
After the initial organic extraction from the acidic workup, dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate or a dilute sodium hydroxide solution. The carboxylic acid product will deprotonate and move into the aqueous layer, while neutral organic impurities (like unreacted p-xylene or diacylated byproducts) will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold dilute HCl until the product precipitates out.
-
Filter the solid product or extract it back into an organic solvent, wash with brine, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent.
-
-
-
Strategy B: Recrystallization
-
Explanation: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Protocol:
-
Choose a suitable solvent system. This often requires experimentation, but a mixture of a soluble solvent (e.g., ethyl acetate, acetone) and a non-soluble "anti-solvent" (e.g., hexanes, heptane) is often effective.
-
Dissolve the crude product in a minimal amount of the hot soluble solvent.
-
Slowly add the anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration.
-
-
-
Strategy C: Column Chromatography
-
Explanation: For difficult-to-separate mixtures or for obtaining very high purity, silica gel chromatography is a reliable option.[6]
-
Protocol:
-
Select an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Carefully pack the column and load the crude product.
-
Elute the column, collecting fractions and analyzing them by TLC to isolate the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of aluminum chloride? A1: Yes, other Lewis acids can be used, though AlCl₃ is the most common and often the most effective for this type of acylation. Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) are potential alternatives.[5] However, their reactivity is generally lower than AlCl₃, so you may need to adjust the reaction conditions (e.g., higher temperatures, longer reaction times) and catalyst loading. Milder catalysts can sometimes offer better selectivity and functional group tolerance.
Q2: Is it better to use pimeloyl chloride or pimelic anhydride as the acylating agent? A2: Both can be effective. Acyl chlorides are generally more reactive than anhydrides.[2] However, anhydrides are often less expensive, easier to handle, and produce a carboxylic acid byproduct which can be easier to manage than the corrosive HCl gas produced when using an acyl chloride. If using the anhydride, remember that you will need more than two equivalents of the Lewis acid catalyst.
Q3: My starting material is an aryl ether. Can I use these conditions? A3: While aryl ethers are activated towards electrophilic substitution, they can be problematic substrates. The Lewis acid can coordinate to the ether oxygen, and under the reaction conditions, cleavage of the ether bond is a possible side reaction, particularly if the acylation occurs at the ortho position to the alkoxy group.
Q4: How do I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent (e.g., 7:3 hexanes:ethyl acetate) and visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material (p-xylene) has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What safety precautions should I take? A5:
-
Aluminum Chloride: Handle anhydrous AlCl₃ in a fume hood, as it reacts with moisture to release HCl gas. It is highly corrosive.
-
Acylating Agents: Acyl chlorides are lachrymators and corrosive. Anhydrides can also be irritating. Handle both in a fume hood.
-
Workup: The quenching of the reaction with water/acid is highly exothermic and releases large amounts of HCl gas. Perform this step slowly, in an ice bath, and in a well-ventilated fume hood.
-
Solvents: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling all organic solvents.
Data and Protocols
Table 1: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equivalents (vs. p-xylene) | Notes |
| p-Xylene | 1.0 | Limiting reagent (or slight excess) |
| Pimeloyl Chloride | 1.0 - 1.1 | More reactive acylating agent |
| Pimelic Anhydride | 1.0 - 1.1 | Requires more catalyst |
| Aluminum Chloride (with acyl chloride) | 1.1 - 1.3 | Must be anhydrous |
| Aluminum Chloride (with anhydride) | 2.2 - 2.6 | Must be anhydrous |
| Solvent | ~5-10 mL per gram of p-xylene | Dichloromethane or 1,2-dichloroethane |
| Temperature | 0°C to 60°C | Start at 0°C, then allow to warm or heat |
| Reaction Time | 2 - 24 hours | Monitor by TLC |
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Xylene
-
Pimeloyl chloride (or pimelic anhydride)
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, add anhydrous aluminum chloride (1.2 eq.).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of p-xylene (1.0 eq.) and pimeloyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to 40-50°C.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using one of the methods described in the "Purification Strategies" section above.
Visual Guides
Reaction Mechanism
Caption: General mechanism of the Friedel-Crafts acylation.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
References
-
PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. [Link]
- Google Patents. (2005). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
-
Clark, J. (2021). Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. [Link]
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
- Google Patents. (1990).
-
Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene.... [Link]
-
Clark, J. (2021). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
ResearchGate. (n.d.). A simple method for the rapid synthesis of 2-amino-7,7-dimethyl-5-oxo-1,4-diaryl-hexahydroquinoline-3-carboxamide derivatives. [Link]
-
JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
Sources
Technical Support Center: Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this important ketoacid intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its synthesis, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Side Reactions & Optimization
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of p-xylene with pimelic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While theoretically straightforward, this electrophilic aromatic substitution is often plagued by side reactions that can significantly impact yield and purity. This section addresses the most common issues encountered in the laboratory.
Q1: My final product is a mixture of isomers, not just the 2,5-dimethylphenyl derivative. What is happening and how can I prevent this?
A1: Isomerization of p-Xylene
This is the most frequently encountered issue. The strong Lewis acid conditions required for the Friedel-Crafts acylation can unfortunately also catalyze the isomerization of your p-xylene (1,4-dimethylbenzene) starting material to the more thermodynamically stable m-xylene (1,3-dimethylbenzene) and, to a lesser extent, o-xylene (1,2-dimethylbenzene).[1][2][3][4] Acylation of these isomers leads to the corresponding undesired ketoacid products, which can be difficult to separate from your target compound.
Causality: The mechanism involves the formation of a carbocation intermediate through protonation of the aromatic ring by the Lewis acid-trace water complex, or via an intermolecular hydride transfer. This allows for the migration of the methyl groups around the benzene ring.[3][4]
Solutions & Protocol Adjustments:
-
Temperature Control: Isomerization is often accelerated at higher temperatures. Maintaining a low reaction temperature (0-5 °C) throughout the addition of reagents and the reaction period is critical to suppress this side reaction.
-
Order of Addition: Add the aluminum chloride to the solvent first, followed by the slow, portion-wise addition of pimelic anhydride. The p-xylene should be added last, and also slowly, to ensure that the acylium ion is generated and reacts before the xylene has significant time to isomerize.
-
Catalyst Stoichiometry: While a stoichiometric amount of AlCl₃ is often necessary due to its complexation with the product ketone, using a large excess can promote isomerization. Carefully control the stoichiometry to the minimum required for efficient reaction, typically 1.1 to 2.2 equivalents.
-
Choice of Solvent: Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes reduce the extent of isomerization compared to more polar solvents like nitrobenzene.
Q2: My NMR analysis shows a significant amount of a byproduct with two long aliphatic chains. What is this and how do I avoid it?
A2: Diacylation of p-Xylene
You are likely observing the formation of a diacylated product, where two molecules of pimelic anhydride have reacted with a single p-xylene ring.
Causality: The product of the first acylation, this compound, is an aromatic ketone. The acyl group is deactivating, which should make a second Friedel-Crafts reaction on the same ring less favorable. However, under forcing conditions (high temperature, long reaction times, or excess catalyst), a second acylation can occur. The two methyl groups on the p-xylene ring are activating, which can still make the ring susceptible to a second attack.
Solutions & Protocol Adjustments:
-
Stoichiometry of Reactants: Ensure that p-xylene is in slight excess relative to pimelic anhydride. This will increase the probability of the acylating agent reacting with an unreacted xylene molecule rather than the product. A molar ratio of 1.2:1 (p-xylene:pimelic anhydride) is a good starting point.
-
Reaction Time and Temperature: As with isomerization, shorter reaction times and lower temperatures will disfavor the slower, second acylation reaction. Monitor the reaction by TLC to determine the point of maximum mono-acylation product formation.
Q3: My yield is very low, and I have a significant amount of a water-soluble byproduct. What could be the cause?
A3: Intramolecular Cyclization and Hydrolysis of Pimelic Anhydride
There are two likely culprits here. Firstly, pimelic anhydride can undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone, although this is generally less favorable than the intermolecular reaction with the electron-rich p-xylene. Secondly, and more commonly, your pimelic anhydride may be hydrolyzing to pimelic acid.
Causality:
-
Intramolecular Reaction: The acylium ion formed from one of the carbonyl groups of the anhydride can be attacked by the other carbonyl oxygen, leading to a cyclic species. This is generally a minor pathway in the presence of a reactive aromatic substrate.
-
Hydrolysis: Pimelic anhydride is susceptible to hydrolysis, especially in the presence of atmospheric moisture or wet solvents. The resulting pimelic acid will not readily form the acylium ion needed for the Friedel-Crafts reaction and will be removed during the aqueous workup, leading to low yields of the desired product.
Solutions & Protocol Adjustments:
-
Anhydrous Conditions: This is paramount for a successful Friedel-Crafts acylation. Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of Pimelic Anhydride: Use freshly opened or properly stored pimelic anhydride. If in doubt, it can be recrystallized and dried before use.
Data Summary: Product and Potential Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) | Key IR Bands (cm⁻¹) |
| This compound | O=C(c1cc(C)ccc1C)CCCCCC(=O)O | 248.32 | ~7.7 ppm (s, 1H, Ar-H), ~7.2 ppm (d, 1H, Ar-H), ~7.1 ppm (d, 1H, Ar-H), ~2.9 ppm (t, 2H, -CH₂CO-Ar), ~2.5 ppm (s, 3H, Ar-CH₃), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.3 ppm (t, 2H, -CH₂COOH) | 2500-3300 (broad, O-H), ~1700 (C=O, acid), ~1680 (C=O, ketone) |
| 7-(2,4-Dimethylphenyl)-7-oxoheptanoic acid | O=C(c1cc(C)ccc1C)CCCCCC(=O)O | 248.32 | Multiple aromatic signals in the ~7.0-7.8 ppm range. | Similar to target molecule. |
| 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | O=C(c1ccc(C)c(C)c1)CCCCCC(=O)O | 248.32 | Multiple aromatic signals in the ~7.0-7.8 ppm range. | Similar to target molecule. |
| Diacylated p-Xylene Derivative | O=C(c1cc(C)c(C(=O)CCCCCC(=O)O)cc1C)CCCCCC(=O)O | 412.52 | Absence of one aromatic proton signal compared to the mono-acylated product. | Similar to target molecule. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Pimelic Anhydride
-
p-Xylene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (conc. HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Dissolve pimelic anhydride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add p-xylene (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. A deep red/brown color should develop.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.
-
Dry the crystals under vacuum to obtain the purified this compound.
Diagrams
Main Reaction Pathway
Caption: Isomerization of p-xylene under reaction conditions.
Troubleshooting Workflow
Sources
Technical Support Center: Improving the Solubility of Carboxylic Acid-Containing Compounds for Biological Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides a comprehensive resource for troubleshooting and improving the solubility of carboxylic acid-containing molecules, using "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" as a representative example of a poorly soluble compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my compound, this compound, in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. What is happening?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate. This can lead to inaccurate dosing and unreliable assay results.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary significantly. A general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5% to minimize cytotoxicity.[1] However, some sensitive cell lines, particularly primary cells, may show stress or altered function at concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment, where you treat your cells with the same concentration of DMSO that is present in your compound-treated wells, to assess its effect on your specific cell line.
Q3: Can I just sonicate my sample to get the compound back into solution in the aqueous buffer?
While sonication can help to break up aggregates and temporarily re-disperse a compound, it does not address the fundamental issue of poor solubility in the aqueous medium. The compound is likely to precipitate again over time, especially during the course of a longer assay incubation. Sonication can be a useful aid in the initial preparation of a stock solution in an organic solvent, but it is not a reliable solution for maintaining solubility in your final assay conditions.
Q4: Are there any alternatives to DMSO for making stock solutions?
Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific compound and their potential for cytotoxicity in your assay must be evaluated. For some applications, preparing a stock solution in an aqueous buffer with adjusted pH or with the aid of solubilizing agents like cyclodextrins can be a viable alternative to organic solvents.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
When faced with a poorly soluble compound like this compound, a systematic approach to improving its solubility is crucial. The following troubleshooting guide will walk you through a series of logical steps to identify the optimal solubilization strategy for your biological assay.
Step 1: Physicochemical Characterization (The "Know Your Compound" Principle)
Before attempting to dissolve your compound, it is essential to understand its key physicochemical properties. While experimental data for novel compounds may not always be available, computational predictions can provide valuable guidance.
-
pKa (Acid Dissociation Constant): The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% non-ionized (protonated). This is a critical parameter for pH-dependent solubilization strategies.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity (how well it dissolves in fats, oils, and lipids). A higher LogP value generally indicates lower aqueous solubility. According to Lipinski's "Rule of Five," a LogP value of less than 5 is generally desirable for oral drug candidates.[2]
Note: A comprehensive search of publicly available databases did not yield experimental or predicted pKa and LogP values for this compound. In such cases, the following experimental workflow becomes even more critical.
Step 2: A Systematic Workflow for Solubility Optimization
The following diagram illustrates a decision-making workflow for tackling the solubility of a poorly soluble carboxylic acid.
Caption: A decision-making workflow for solubilizing poorly soluble carboxylic acids.
In-Depth Protocols and Causality
Strategy 1: pH Adjustment
Principle: The solubility of a carboxylic acid is highly dependent on pH. In its protonated (non-ionized) form, which is favored at a pH below its pKa, the compound is generally less water-soluble. By increasing the pH of the solution to a level above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is typically much more soluble in aqueous media. A good rule of thumb is to adjust the pH to at least one unit above the pKa to ensure a high proportion of the compound is in its ionized, more soluble form.
Experimental Protocol:
-
Prepare a Concentrated Stock Solution:
-
If possible, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.
-
Alternatively, for a completely aqueous system, weigh out a small amount of the compound and suspend it in a minimal volume of purified water or a buffer with a pH below the estimated pKa of the compound.
-
-
pH Adjustment:
-
While stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves and the pH is in a range suitable for your assay (typically pH 7.2-7.4 for cell-based assays).
-
-
Final Dilution:
-
Once the compound is dissolved, you can make further dilutions in your final assay buffer or cell culture medium.
-
Important: Ensure that the final pH of your assay medium is maintained after the addition of your compound stock. You may need to pre-adjust the pH of your stock solution to be slightly higher to account for the buffering capacity of your assay medium.
-
Strategy 2: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[3] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.
Experimental Protocol:
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration ranging from 1% to 20% (w/v). The optimal concentration will need to be determined experimentally.
-
-
Complexation:
-
Add your compound directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture to aid in the formation of the inclusion complex.
-
For more efficient complexation, the mixture can be stirred overnight at room temperature.
-
-
Filtration and Use:
-
After the complexation step, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains your compound complexed with HP-β-CD and is ready for use in your assay.
-
It is advisable to determine the concentration of your compound in the final filtered solution using a suitable analytical method like HPLC-UV.
-
Strategy 3: Co-solvent Systems
Principle: In cases where DMSO alone is not sufficient or its concentration in the final assay is a concern, a co-solvent system can be employed. This involves using a mixture of solvents to achieve the desired solubility. Common co-solvents used in biological research include ethanol, polyethylene glycols (PEGs), and glycerol. These can help to create a more favorable environment for the compound to remain in solution when diluted into the aqueous assay medium.
Experimental Protocol:
-
Prepare the Co-solvent Stock:
-
Dissolve your compound in a primary organic solvent like DMSO to the highest possible concentration.
-
In a separate tube, prepare your co-solvent mixture. A common starting point is a 1:1 mixture of the DMSO stock with a solution of PEG400 or another suitable co-solvent.
-
-
Dilution into Assay Medium:
-
The co-solvent stock solution is then serially diluted into the final assay medium.
-
It is crucial to perform these dilutions stepwise to avoid sudden changes in solvent polarity that could cause precipitation.
-
As with all methods, a vehicle control containing the same final concentration of the co-solvent mixture should be included in your experiment.
-
Data Summary: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| DMSO Stock | - High solubilizing power for many compounds.- Simple to prepare. | - Potential for cytotoxicity at higher concentrations.- Risk of compound precipitation upon aqueous dilution. | - Initial screening and compounds with moderate lipophilicity. |
| pH Adjustment | - Can significantly increase aqueous solubility for ionizable compounds.- Avoids the use of organic solvents. | - Requires knowledge of the compound's pKa.- May not be suitable for compounds that are unstable at higher pH.- Can alter the pH of the assay medium if not carefully controlled. | - Weakly acidic or basic compounds. |
| Cyclodextrin Complexation | - Can significantly increase aqueous solubility.- Generally low toxicity.- Can improve compound stability. | - May require optimization of the cyclodextrin type and concentration.- The complex itself may have different biological activity than the free compound in some cases. | - Highly lipophilic compounds that are difficult to solubilize by other means. |
| Co-solvent Systems | - Can improve solubility and reduce the final concentration of DMSO.- Can be tailored to the specific compound. | - Requires careful optimization of the co-solvent type and ratio.- The co-solvents themselves may have effects on the biological system. | - Compounds that require a lower final DMSO concentration than can be achieved with a simple DMSO stock. |
References
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?[Link]
-
ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?[Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Păpay, Z. E., et al. (2019). Cyclodextrin Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 11(2), 222. [Link]
Sources
"7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" stability issues and degradation products
Welcome to the technical support center for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability and handling of this compound. Our goal is to equip you with the scientific understanding to anticipate and resolve potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual decrease in the concentration of my this compound solution over time. What are the likely causes?
A decrease in concentration can be attributed to several factors, primarily chemical degradation. The likely degradation pathways in an aqueous environment are hydrolysis, oxidation, and photodegradation.[1][2] It is also possible that the compound is adsorbing to the surface of your container, especially if it is plastic. We recommend performing a forced degradation study to identify the specific cause. To mitigate adsorption, consider using glass or low-binding plastic containers.[1][2]
Q2: My solution of this compound has turned yellow. What does this indicate?
A yellow discoloration is often a sign of oxidative degradation or photodegradation.[1] To prevent this, it is advisable to prepare solutions fresh and protect them from light by using amber vials or storing them in the dark.[1][2] Additionally, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.[1][2]
Q3: Can the pH of the aqueous solution affect the stability of the compound?
Yes, pH is a critical factor. The carboxylic acid moiety's ionization state is pH-dependent, which can affect its solubility and reactivity.[2] Acidic or basic conditions can catalyze the hydrolysis of the molecule, although ketones are generally more stable to hydrolysis than esters.[1][2] It is crucial to determine the optimal pH for stability for your specific application. A forced degradation study including acidic and basic conditions is recommended.
Q4: Is this compound sensitive to light?
Yes, compounds containing an aryl ketone moiety are often susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation.[1][3][4] It is strongly recommended to handle and store solutions of this compound protected from light.[1]
Q5: What are the expected degradation products of this compound?
Under hydrolytic conditions, while the ketone is relatively stable, extreme pH and temperature could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. Oxidative stress may lead to the formation of smaller carboxylic acids and aromatic acids, such as 2,5-dimethylbenzoic acid.[1] Photodegradation could involve reactions of the dimethylphenyl ketone group.[1] Identifying the specific degradation products requires analytical techniques such as HPLC-MS.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Decreasing concentration in solution | Chemical degradation (hydrolysis, oxidation, photolysis)[1][2], Adsorption to container[1][2] | Conduct a forced degradation study to identify the degradation pathway. Adjust pH, protect from light, and/or add antioxidants as needed. Use glass or low-binding plastic containers. |
| Solution discoloration (e.g., yellowing) | Oxidative degradation or photodegradation[1] | Prepare solutions fresh. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant. |
| Formation of precipitate | Low solubility at the current pH, Formation of an insoluble degradant | Adjust the pH to >5 to ensure the carboxylic acid is in its more soluble salt form.[1] Characterize the precipitate using analytical techniques. Modify storage conditions to prevent its formation. |
| Inconsistent analytical results (e.g., HPLC) | Instability during the analytical method | Ensure the mobile phase of your analytical method has a pH that ensures the stability of the compound during the run.[1] |
Experimental Protocols
Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6][7][8]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 24 hours).
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[6]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.
Caption: Forced degradation study workflow.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be anticipated.
Caption: Potential degradation pathways.
References
- BenchChem. (n.d.). Stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIaTdShH0XmUK2wG3kP0uErdc4Je4NdVK4e1pPsWW6GmdpL3yGvjWnHGQCPFydzWlWUqS2mxgzLgtJ9YAG-5P4nRN8OlSPgd31tKriyQqy9WB3YYkGs6bQZmQSHBo_dRqewCSZwYRr8HQaWE6AYMm6ne0GM_qbktZlWZapKMjJF-iFl1h8s2bcE_VmoQOwnBwSvYkrFFC_Mx02XAnxUNdOgZc7YdYabmJ
- Levin, R. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfzJ-0MRNo9jtyXcsSYOwhYoAtFZgt_OrspiyhKNY_nL3cz2eua76i4fUQa53zKmCuKt90hNkjSgjDGHjD-MHbJMaS8vVQlxxrskh84pDFpmzusRSIQuCKfMFaBOFO5jhWN7O2LOgpE0dR93ffN8L_ueAHx-l-IkuCv1NbI7DMQsSbSMktciJQBtVO9AZkBq0bZnvJbWRQmC5RBmo=
- MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpez-hAGBBb6cjhz9GlCAlbfhppm90PEco527u7SLq-Z-35OAFSTWCj2fFBga1x1iU0X0b4bxX67ms2GFr4VrjBHVZQ8i0c-eXurJPzCpHLeVJPgIQ8PBKZf9Ma5f5fTqaaSIw60HWKrpSE7TLl9RX0Iug7n3pbFFhpcE=
- BenchChem. (n.d.). Stability issues of 6-Oxoheptanoic acid in aqueous solutions. Retrieved from vertexaisearch.cloud.google.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7vnnT3OrAvyrjh6ZxWHJ5R8FPMD6rsegwhvURv8SRckjrHzf1K0rv-Ac-WJheuUMgiAKi6Iun0Ks8PJ7P2K23Gioq72qScC2XdlBFHGJQ90d47FiO46VyN2Sj6R_7cUhauovCP_qQcVyjBC3o_CoD0D8PHjJaEk=
-
MedCrave. (2018, February 27). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJXNNSo_mOFr9OqWpV-FnSslJkfqzUJrLeEipZQo-IsGkf42WHU0HIdfHIePH9AxK3sT-K73F7OpKYAhXipk8KhzY5UZPqbWXvlMsSjzu_dkXTBUGk90XQB8aamm1HNKKKM1LB9TD9c8mENEV0w61XoFMiBOPtsVteuaID0xnkdNOZn_8I_AuX_GOyfOGu2ieagQKmgvOvGjjFyt4Bz2Rmh-feTOrpFXL0W82xQ==
- Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-488. DOI:10.1039/P29740000485
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzY9jXza4D4P6ov_h5k7wUmFYEXUR-ADY7-c0glAYlJ8FwZ-B8pNuxtUI27NFU8xWA0vA5kJrTL8eY-z8KCe5aZm16RgEu-CYBSifGMJVlF8aBR6N-q8GuyTJ0qSoel-Q=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. longdom.org [longdom.org]
- 8. acdlabs.com [acdlabs.com]
Overcoming poor yield in the acylation of dimethylbenzene
Technical Support Center: Acylation of Dimethylbenzene
Welcome to our dedicated technical support guide for overcoming challenges in the Friedel-Crafts acylation of dimethylbenzene (xylene). This resource is designed for researchers, chemists, and drug development professionals who encounter yield-related issues during this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles governing success and failure, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Diagnosing and Solving Poor Yields
This section addresses the most common symptoms of a struggling acylation reaction. Each question represents a typical observation in the lab, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction has a very low yield, and TLC/GC-MS analysis shows a complex mixture of products. What's happening?
This is a classic symptom of competing side reactions, often stemming from suboptimal control over the reaction conditions. The primary culprits are typically isomerization of the dimethylbenzene starting material and lack of regioselectivity.
Underlying Cause: The powerful Lewis acids used in Friedel-Crafts chemistry, such as aluminum chloride (AlCl₃), are strong enough to catalyze not only the desired acylation but also the isomerization of the xylene isomers themselves.[1] For instance, under harsh conditions, p-xylene can isomerize to the thermodynamically more stable m-xylene, leading to a mixture of acylated products derived from different starting materials.[2] Furthermore, the methyl groups are ortho, para-directing, but steric hindrance and electronic factors can lead to a mixture of isomers even from a pure starting material.
Solutions & Optimization Strategies:
-
Temperature Control is Critical: Isomerization is often accelerated at higher temperatures. Lowering the reaction temperature can significantly suppress this side reaction and improve selectivity.
-
Actionable Advice: Start your reaction at 0°C and allow it to warm slowly to room temperature. For highly sensitive substrates, maintaining the temperature between -20°C and 0°C throughout the addition and reaction can be beneficial.[1]
-
-
Choice of Lewis Acid: While AlCl₃ is the traditional workhorse, its high activity can be detrimental. Milder Lewis acids may offer better control.
-
Actionable Advice: Consider alternatives like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites, which can provide higher selectivity with less isomerization.[3][4][5] Rare earth metal triflates (e.g., Sc(OTf)₃) are also excellent, reusable catalysts that often give high yields of a single isomer.[6][7]
-
-
Solvent Effects: The reaction solvent can influence the reactivity of the electrophile and the product distribution.
-
Actionable Advice: Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common. However, polar solvents like nitrobenzene can sometimes alter the product ratio, favoring the thermodynamic product over the kinetic one.[8] Experimenting with different solvents can be a valuable optimization step.
-
Q2: I'm recovering a large amount of my dimethylbenzene starting material. Why is the conversion so low?
Low conversion with high starting material recovery points directly to an issue with the core components of the reaction: the catalyst or the reagents.
Underlying Cause: The most frequent cause is an inactive catalyst. Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[9] Any moisture in your glassware, solvent, or reagents will consume the catalyst, rendering it useless for the acylation reaction.[10] Another common issue is using a substoichiometric amount of catalyst under the incorrect assumption that it's a truly catalytic process.
Solutions & Optimization Strategies:
-
Ensure Rigorously Anhydrous Conditions: This is non-negotiable for a successful Friedel-Crafts reaction.
-
Actionable Advice: Flame-dry all glassware under a vacuum or dry it in an oven overnight. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. Handle the Lewis acid quickly in a dry environment (e.g., a glove box or under a stream of inert gas).[11]
-
-
Use Sufficient Catalyst: The product of the acylation, an aromatic ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst.[9][12] This complex effectively removes the catalyst from the reaction.
-
Actionable Advice: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required. Often, a slight excess (1.1 to 1.2 equivalents) is used to ensure the reaction goes to completion.[4]
-
-
Check Reagent Purity: The purity of the acylating agent (e.g., acetyl chloride) and the dimethylbenzene is crucial. Impurities can interfere with the catalyst and generate byproducts.[9]
Q3: I'm observing a significant amount of a diacylated byproduct. How can I promote monoacylation?
While the acyl group is deactivating and should discourage a second substitution, diacylation can still occur, especially with the highly activated dimethylbenzene ring.[1]
Underlying Cause: The introduction of the first acyl group deactivates the aromatic ring towards further electrophilic attack.[13] However, if the reaction conditions are too harsh (high temperature, long reaction time, or large excess of acylating agent), a second acylation can be forced.
Solutions & Optimization Strategies:
-
Control Stoichiometry: Use the dimethylbenzene in slight excess relative to the acylating agent.
-
Actionable Advice: A molar ratio of 1.1:1 of dimethylbenzene to acyl chloride is a good starting point. This ensures the acyl chloride is consumed before significant diacylation can occur.
-
-
Reverse Addition: Add the dimethylbenzene solution slowly to the pre-formed complex of the Lewis acid and acyl chloride. This maintains a low concentration of the activated aromatic substrate, minimizing its chance of reacting twice.
-
Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the diacylated product over time.
Frequently Asked Questions (FAQs)
Q: Why is the workup procedure so important for the final yield? A: The workup is critical because the ketone product is tightly bound in a complex with the aluminum chloride. To liberate your product, this complex must be hydrolyzed, typically by carefully quenching the reaction mixture in a mixture of ice and concentrated HCl.[10][11] An incomplete workup will result in the product being lost in the aqueous layer as the aluminum salt, drastically reducing your isolated yield. Vigorous stirring during quenching is essential to ensure complete decomposition of the complex.[14]
Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides are effective acylating agents.[6][15] They are less reactive than acyl chlorides and may require slightly higher temperatures or more active catalysts. However, they are also less sensitive to moisture and can be easier to handle. Note that when using an anhydride like acetic anhydride, you will require more than two equivalents of the Lewis acid because the generated carboxylic acid byproduct also complexes with the catalyst.
Q: My aromatic ring has an amine or alcohol group. Can I perform a Friedel-Crafts acylation? A: No, Friedel-Crafts reactions are generally incompatible with aromatic rings bearing strongly basic substituents like amines (NH₂, NHR) or hydroxyl (OH) groups. These functional groups are Lewis bases and will react preferentially with the Lewis acid catalyst, deactivating it completely.[16][17] The resulting complex also places a positive charge on the atom attached to the ring, which strongly deactivates the ring towards electrophilic substitution.
Visualizing the Process
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in your acylation reaction.
Caption: A stepwise workflow for troubleshooting low yields.
Mechanism: Formation of the Key Electrophile
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which is the key electrophile that attacks the electron-rich dimethylbenzene ring.
Caption: Generation of the acylium ion electrophile.
Data & Protocols
Table 1: Comparison of Lewis Acids for Acylation of p-Xylene
| Lewis Acid | Typical Loading (eq.) | Temperature (°C) | Key Characteristics | Potential Issues |
| AlCl₃ | 1.1 - 1.3 | 0 to 60 | Highly reactive, cost-effective, widely used.[18] | Can cause isomerization and side reactions; highly moisture-sensitive.[1][2] |
| FeCl₃ | 1.1 - 1.3 | 25 to 80 | Milder than AlCl₃, less isomerization.[4] | Generally requires higher temperatures or longer reaction times. |
| Zeolites (e.g., H-Y) | Catalytic | 100 - 180 | Shape-selective, reusable, environmentally benign.[3][5] | Requires high temperatures, may have lower conversion rates. |
| RE(OTf)₃ | 0.1 - 0.2 | 25 to 78 | Catalytic, water-tolerant, high selectivity, reusable.[6][7] | Higher cost compared to traditional Lewis acids. |
Protocol: Optimized Acylation of p-Xylene with Acetyl Chloride
This protocol provides a robust starting point for achieving high yield and selectivity.
Materials:
-
p-Xylene (1.1 eq.), freshly distilled
-
Acetyl Chloride (1.0 eq.), pure
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation (Strictly Anhydrous):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).[11]
-
-
Reaction Setup:
-
To the flask, add anhydrous AlCl₃ (1.2 eq.) followed by anhydrous DCM. Stir to create a suspension.
-
Cool the suspension to 0°C in an ice-water bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C. Stir for an additional 15 minutes to allow for complex formation.
-
-
Acylation:
-
Prepare a solution of p-xylene (1.1 eq.) in anhydrous DCM in the dropping funnel.
-
Add the p-xylene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by TLC or GC.
-
-
Workup and Quenching:
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 3:1 v/v).
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The complex will decompose, often with gas evolution and heat.[10][14]
-
Transfer the entire mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified further by vacuum distillation or column chromatography to yield the pure 2,5-dimethylacetophenone.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- Mu, M., et al. (2014). An efficient Fe₂O₃/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4, 36951-36958.
- Kawada, A., et al. (1995). Rare earth metal triflates in organic synthesis: Catalytic Friedel-Crafts acylation and alkylation.
- Google Patents. (1990).
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Mu, M., et al. (2014). An efficient Fe₂O₃/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing.
- YouTube. (2020).
- Shivakumara, K.N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
- University of Michigan.
- Wikipedia. Friedel–Crafts reaction.
- University of Huddersfield Repository. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Sigma-Aldrich.
- Chemguide. Friedel-Crafts reactions of benzene and methylbenzene.
- BYJU'S.
- YouTube. (2017).
- Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
Sources
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- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
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- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Recrystallization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Welcome to the dedicated technical support guide for the purification of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methodologies for achieving high purity.
The unique structure of this molecule—featuring a polar carboxylic acid head, a nonpolar aromatic ketone body, and a flexible heptanoic acid chain—presents specific challenges that are not addressed by generic recrystallization protocols. This guide provides in-depth, troubleshooting-focused answers to the common issues encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at recrystallization resulted in an oil, not crystals. What is "oiling out" and how can I prevent it?
A: "Oiling out" is one of the most common problems encountered with this compound. It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This typically happens when the melting point of your compound (especially when impure) is lower than the temperature of the solution at the point of supersaturation.[2] The resulting oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[1][3]
Troubleshooting Strategies:
-
Increase Solvent Volume: The most immediate fix is to reheat the solution to redissolve the oil and add more of the primary ("good") solvent (e.g., 10-20% more).[2] This lowers the saturation temperature, ensuring the solution is cooler when crystallization begins, hopefully below the compound's melting point.
-
Switch to a Lower-Boiling Solvent System: If oiling persists, your solvent's boiling point may be too high. For example, if you are using toluene, consider switching to a solvent like ethyl acetate or acetone, which have lower boiling points.
-
Slow Down the Cooling Process: Rapid cooling promotes oiling. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.
-
Alter the Solvent System Polarity: Oiling can be a sign of poor solvent-solute compatibility. If using a single solvent, try a binary solvent system as described in Q2.
Q2: What is a good starting solvent system for recrystallizing this compound?
A: Given the molecule's dual nature (polar acid, nonpolar aromatic ketone), a single solvent is often inefficient. A binary (two-solvent) system is highly recommended. The principle is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "antisolvent") in which it is sparingly soluble.[4][5]
Recommended Solvent Systems & Protocol:
| System No. | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Rationale & Comments |
| 1 | Ethyl Acetate | Hexanes or Heptane | Primary Recommendation. Ethyl acetate effectively dissolves the compound due to its intermediate polarity, accommodating both the ketone and acid moieties.[4][6] Hexanes act as an excellent nonpolar antisolvent. This system has a good volatility balance, making solvent removal straightforward. |
| 2 | Acetone | Water | Acetone is a strong solvent for ketones.[4][6] The addition of water increases the polarity, forcing the nonpolar part of the molecule out of solution. Caution: This system is more prone to oiling out due to the strong interactions.[6] Proceed with very slow addition of water. |
| 3 | Toluene | Hexanes or Heptane | Toluene is an excellent solvent for the aromatic portion of the molecule.[7] However, its high boiling point (111°C) increases the risk of oiling out.[8] This system is best reserved for highly impure samples where stronger solvating power is needed initially. |
Experimental Protocol (Binary System):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask and add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.
-
While maintaining the heat and stirring, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Below is a workflow diagram illustrating this process.
Caption: Binary Solvent Recrystallization Workflow.
Q3: I've followed the cooling procedure, but no crystals have formed. What should I do?
A: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated, which can happen for two main reasons:
-
Excess Solvent: You may have added too much solvent during the dissolution step.[2]
-
Solution: Reheat the solution and gently boil off a portion (10-25%) of the solvent to increase the solute concentration. Allow it to cool again.
-
-
High Activation Energy for Nucleation: The initial formation of seed crystals (nucleation) can be kinetically slow.
-
Solution (Inducing Crystallization):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[1]
-
Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.
-
Deep Cooling: If crystals do not form at ice-bath temperatures (0°C), try a dry ice/acetone bath for a short period, but be aware this can sometimes cause the product to "crash out" as a powder, trapping impurities.[7]
-
-
Q4: My final product has a low yield. How can I improve recovery?
A: Low yield can stem from several factors during the recrystallization process. It's crucial to distinguish between losses due to experimental technique and losses indicating issues with the preceding chemical reaction.[2]
Troubleshooting Low Yield:
-
Excessive "Good" Solvent: Using too much of the "good" solvent will keep more of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent needed for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.[1]
-
Incomplete Cooling: Ensure the flask has been chilled in an ice bath for at least 20-30 minutes to maximize precipitation.
-
Washing with Warm Solvent: When washing the filtered crystals, always use a small amount of ice-cold "poor" solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Analyzing the Mother Liquor: After filtering your crystals, try to concentrate the mother liquor (the remaining solution) by rotary evaporation. If a significant amount of solid appears, it indicates your recrystallization conditions (solvent ratio, temperature) are not optimal and are leaving too much product behind.
The following troubleshooting flowchart can help guide your decisions when encountering common recrystallization issues.
Caption: Troubleshooting Flowchart for Recrystallization.
References
-
The Student Room (2018). How to purify a carboxylic acid by recrystallisation? Available at: [Link]
-
University of California, Los Angeles Chemistry Department. Recrystallization. Available at: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Quora (2017). What is the best solvent for recrystallization? Available at: [Link]
- Google Patents (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. Available at: [Link]
-
University of York Department of Chemistry. Solvent Choice. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]
-
MH Chem (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
ResearchGate (2022). How to recrystallize an oily compound after column chromatography? Available at: [Link]
-
ResearchGate (2014). How to avoid the formation of oil droplets during recrystallization? Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
- Google Patents (1940). US2337489A - Purification of ketones.
-
ACS Publications (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
- Google Patents (1938). US2205184A - Purification of aldehyde-ketone mixtures.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. quora.com [quora.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
Welcome to the technical support center for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this synthesis, ensuring a robust and efficient process.
The primary synthetic route to this compound involves the Friedel-Crafts acylation of 1,4-dimethylbenzene with pimelic anhydride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3] While effective, scaling up this reaction can present challenges related to catalyst activity, reaction control, and product purification. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Low or No Product Yield
Question: My reaction yield is significantly lower than expected, or I'm not observing any product formation. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors.[4] By systematically addressing each possibility, you can diagnose and resolve the problem.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[4]
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or newly purchased anhydrous aluminum chloride. For scale-up, purchasing AlCl₃ in sealed containers and handling it in a glove box or under a positive pressure of inert gas is highly recommended.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4][6] This means that a stoichiometric amount of the catalyst, or even a slight excess, is often required rather than a catalytic amount.[7]
-
Solution: For the acylation of 1,4-dimethylbenzene with pimelic anhydride, a molar ratio of at least 2:1 of AlCl₃ to pimelic anhydride is recommended to account for complexation with both the anhydride and the final keto-acid product.
-
-
Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[4] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.
-
Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature and then, if necessary, gently heat to 40-60 °C while monitoring the reaction progress by TLC or HPLC.
-
-
Poor Quality Reagents: The purity of 1,4-dimethylbenzene and pimelic anhydride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[4]
-
Solution: Use reagents of the highest purity available. If necessary, purify the 1,4-dimethylbenzene by distillation and the pimelic anhydride by recrystallization.
-
Formation of Multiple Products
Question: I'm observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are the potential side reactions, and how can I minimize them?
Answer: The formation of multiple products in a Friedel-Crafts acylation, while less common than in alkylations, can still occur. Understanding the possible side reactions is key to optimizing for your desired product.
-
Isomeric Products: While the methyl groups on 1,4-dimethylbenzene direct acylation to the 2-position due to steric hindrance, some acylation at other positions on the ring can occur, leading to isomeric products. The choice of solvent can influence the regioselectivity.
-
Solution: Using a non-polar solvent like dichloromethane or 1,2-dichloroethane can often improve regioselectivity. Running the reaction at a lower temperature can also favor the formation of the thermodynamically more stable product.
-
-
Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely.[2][8] However, under harsh conditions (e.g., high temperature, large excess of acylating agent and catalyst), polyacylation can occur.
-
Solution: Use a stoichiometric amount of pimelic anhydride relative to 1,4-dimethylbenzene. Maintain a controlled reaction temperature and monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.
-
-
Cleavage of the Heptanoic Acid Chain: Under strongly acidic conditions and elevated temperatures, the heptanoic acid chain can potentially undergo cleavage, leading to smaller, undesired byproducts.
-
Solution: Maintain a controlled reaction temperature and avoid excessive heating. Quench the reaction as soon as it has reached completion.
-
Difficult Product Purification
Question: I'm having trouble isolating a pure product. What are the best methods for purifying this compound on a larger scale?
Answer: Effective purification is critical for obtaining the desired product in high purity, especially in a drug development context. A multi-step purification strategy is often necessary.
-
Work-up Procedure: The initial work-up is crucial for removing the bulk of the aluminum salts and other water-soluble impurities.
-
Protocol: After the reaction is complete, the mixture should be cooled and carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will break down the aluminum complexes and move the aluminum salts into the aqueous layer. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.
-
Protocol: The organic extract can be washed with a saturated sodium bicarbonate or a dilute sodium hydroxide solution. The product will be deprotonated and move into the aqueous basic layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with a fresh portion of organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid product, which can then be collected by filtration.
-
-
Recrystallization: For achieving high purity, recrystallization is an excellent final step.
-
Protocol: A suitable solvent system for recrystallization should be determined on a small scale. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., toluene, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Upon cooling, the pure product should crystallize out.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for scaling up this Friedel-Crafts acylation?
A1: For laboratory scale, nitrobenzene or carbon disulfide have been traditionally used. However, due to their toxicity and environmental concerns, they are not ideal for scale-up. Dichloromethane or 1,2-dichloroethane are more suitable choices for larger scale reactions as they are good solvents for the reactants and the aluminum chloride complex, and they are relatively inert under the reaction conditions.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: On a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques are preferable. Techniques like ReactIR (in-situ FTIR) can be invaluable for tracking the disappearance of the pimelic anhydride carbonyl stretch and the appearance of the product ketone carbonyl stretch in real-time. For offline monitoring, High-Performance Liquid Chromatography (HPLC) is more quantitative and reliable than Thin Layer Chromatography (TLC) for determining the conversion of starting material to product.
Q3: Are there any safety considerations I should be aware of when scaling up this reaction?
A3: Yes, there are several critical safety considerations:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. The addition of aluminum chloride and the acylating agent should be done slowly and with efficient cooling to maintain control of the reaction temperature and prevent a runaway reaction.
-
Hydrogen Chloride Gas Evolution: The reaction of aluminum chloride with any moisture, as well as the reaction itself, will generate hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] The reaction must be conducted in a well-ventilated fume hood, and the off-gas should be scrubbed through a base solution (e.g., NaOH).
-
Quenching: The quenching of the reaction with water/acid is also highly exothermic and will release a large amount of HCl gas. This step must be performed slowly and with vigorous stirring and cooling.
Q4: Can I use an alternative to aluminum chloride as the Lewis acid catalyst?
A4: While aluminum chloride is the most common and cost-effective Lewis acid for this transformation, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[3] However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[3] For certain sensitive substrates, milder catalysts like hafnium triflate (Hf(OTf)₄) have been shown to be effective.[3] The choice of catalyst may require re-optimization of the reaction conditions.
Q5: My final product needs to be converted to the corresponding alkane. What is the best reduction method for this transformation on a large scale?
A5: The reduction of the aryl ketone to the corresponding alkane can be achieved through several methods. The two most common are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[9][10] It is performed under strongly acidic conditions, which your product, being a carboxylic acid, should tolerate.[11]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, like potassium hydroxide (KOH), at high temperatures.[12][13] This method is suitable for substrates that are sensitive to strong acids.[14] Given that your product has a carboxylic acid group, which will be deprotonated under basic conditions, the Wolff-Kishner reduction is a viable option. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol, is often more practical for scale-up.[13]
The choice between these two methods will depend on the overall functional group tolerance of your molecule and downstream processing considerations.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
1,4-Dimethylbenzene (p-xylene), anhydrous
-
Pimelic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Toluene
-
Hexanes
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a base trap, add anhydrous dichloromethane.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add anhydrous aluminum chloride to the stirred solvent.
-
In a separate flask, dissolve pimelic anhydride in anhydrous dichloromethane.
-
Add the pimelic anhydride solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,4-dimethylbenzene dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature below 10 °C.
-
Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by HPLC or TLC.
-
Cool the reaction mixture back down to 0-5 °C.
-
In a separate, large vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Separate the layers. The product is now in the aqueous basic layer.
-
Wash the aqueous layer with dichloromethane to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with concentrated HCl until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system such as toluene/hexanes.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Catalyst inactivity (moisture) | Use anhydrous reagents and glassware; handle catalyst under inert atmosphere. |
| Insufficient catalyst | Use a stoichiometric excess of AlCl₃ (e.g., 2.2 equivalents). | |
| Sub-optimal temperature | Control temperature during addition (0-5 °C), then allow to warm/gently heat. | |
| Poor reagent quality | Use high-purity starting materials. | |
| Multiple Products | Isomer formation | Use a non-polar solvent (e.g., CH₂Cl₂) and lower reaction temperature. |
| Polyacylation | Use stoichiometric amounts of reactants; avoid excessive reaction times/temperatures. | |
| Purification Issues | Impurities from work-up | Perform a careful acidic quench and thorough extraction. |
| Co-eluting impurities | Utilize acid-base extraction to isolate the carboxylic acid product. | |
| Low final purity | Perform a final recrystallization step. |
Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low yield in the Friedel-Crafts acylation reaction.
References
- Benchchem.
- Benchchem.
- YouTube.
- Sigma-Aldrich.
- Chem LibreTexts.
- Chemistry Steps.
- Benchchem.
- Chad's Prep.
- Unknown. CLEMMENSEN REDUCTION.
- Wikipedia. Clemmensen reduction.
- Wikipedia. Wolff–Kishner reduction.
- Organic Chemistry Portal.
- Wikipedia. Friedel–Crafts reaction.
- Google Patents. Myocyte enhancer factor 2 (MEF2)
- ChemTalk. Clemmensen Reduction.
- Alfa Chemistry. Wolff-Kishner Reduction.
- L.S.College, Muzaffarpur. Wolff–Kishner reduction.
- Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Khan Academy.
- PrepChem.com. Synthesis of 7-cyano-5-oxoheptanoic acid.
- YouTube.
- BLDpharm. This compound.
- International Journal of Advanced Chemistry Research.
- YouTube.
- YouTube. Clemmensen Reduction.
- YouTube. Wolff Kishner Reduction Mechanism.
- Juniper Publishers. The Clemmensen Reduction.
- Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.
- NIH. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones.
- Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides.
- ORCA – Online Research @ Cardiff. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl.
- YouTube.
- PubMed. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite.
- YouTube. 20.11 Synthesis and Reactions of Carboxylic Acids.
- YouTube. Exercise 21.
- Google Patents. Purifying process of 7-ethyl tryptol.
- PubMed.
-
Unknown. Synthesis of novel D-ring fused 7'-aryl-androstano[17,16-d][4][5] triazolo[1,5-a]pyrimidines.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Troubleshooting NMR Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. As a key intermediate in various synthetic pathways, ensuring its structural integrity is paramount.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address common and complex issues encountered during NMR analysis.
Frequently Asked Questions (FAQs)
Question 1: My ¹H NMR spectrum looks overly complex in the aromatic region. What are the expected signals for the dimethylphenyl group?
Answer:
The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. Due to the substitution pattern, you should not expect simple splitting patterns like clean doublets or triplets. Instead, you'll likely observe a more complex pattern of multiplets.[3][4]
Expected Aromatic Signals:
-
H-3': A doublet or multiplet around 7.25-7.35 ppm.
-
H-4': A doublet or multiplet around 7.10-7.20 ppm.
-
H-6': A singlet or narrowly split multiplet around 7.00-7.10 ppm.
Causality and Troubleshooting:
The complexity arises from the spin-spin coupling between the aromatic protons. The appearance of more than three signals or significant overlap that prevents clear integration could be due to several factors:
-
Presence of Isomeric Impurities: The Friedel-Crafts acylation used to synthesize this molecule can sometimes lead to the formation of other isomers if reaction conditions are not carefully controlled.[5][6][7] For instance, acylation at different positions on the p-xylene ring would result in different aromatic substitution patterns and thus different NMR spectra.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.[8] If signals are overlapping, consider re-running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts and potentially resolve the signals.[8]
-
Poor Shimming: An improperly shimmed magnet will result in broad peaks, which can obscure the fine coupling details in the aromatic region.
Troubleshooting Workflow:
Caption: Troubleshooting complex aromatic ¹H NMR signals.
Question 2: I'm not seeing the carboxylic acid proton in my ¹H NMR. Is this normal?
Answer:
Yes, the absence or broadness of the carboxylic acid proton signal is a common observation in ¹H NMR spectroscopy. This proton is acidic and can undergo chemical exchange with residual water in the NMR solvent or with other acidic protons.[1] This exchange process can lead to signal broadening to the point where it becomes indistinguishable from the baseline, or it may appear as a very broad, low-intensity hump over a wide chemical shift range (typically 10-12 ppm).
Troubleshooting and Confirmation:
-
D₂O Exchange: A definitive way to confirm the presence of an exchangeable proton like a carboxylic acid is to perform a D₂O shake.[8]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The signal corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom, which is not observed in ¹H NMR.
-
-
Solvent Choice: The visibility of the carboxylic acid proton can be solvent-dependent. In some solvents like DMSO-d₆, which forms strong hydrogen bonds, the exchange rate can be slowed down, resulting in a sharper, more easily observable peak.
Question 3: The integration of my aliphatic chain protons doesn't add up correctly. What could be the cause?
Answer:
Incorrect integration values for the aliphatic chain protons in this compound often point to the presence of impurities. The aliphatic portion of the molecule should give rise to a series of multiplets corresponding to the five methylene (-CH₂-) groups.
Expected Aliphatic Signals and Integrations:
| Protons | Expected Chemical Shift (ppm) | Integration | Multiplicity |
| -CH₂ -COOH | ~2.35 | 2H | Triplet |
| -COCH₂ - | ~2.90 | 2H | Triplet |
| -CH₂-CH₂ -CH₂- | ~1.60-1.75 | 6H | Multiplets |
Common Impurities and Their Signatures:
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common culprits.[9][10][11][12] Consult a table of common NMR solvent impurities to identify these peaks.
-
Unreacted Starting Materials: Depending on the synthetic route, you might see signals from unreacted p-xylene or suberic acid/anhydride.
-
Side-Products: The Friedel-Crafts acylation can sometimes lead to side reactions, such as cleavage of the heptanoic acid chain, resulting in smaller aliphatic fragments.[5][13]
Troubleshooting Protocol:
-
Identify Obvious Impurity Peaks: Look for sharp singlets or characteristic multiplets that correspond to common laboratory solvents.
-
Check for Starting Material Signals: Compare your spectrum to the known NMR spectra of your starting materials.
-
Consider ¹³C NMR and DEPT: A ¹³C NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, can help confirm the number of methylene carbons in your main product and identify any additional carbon signals from impurities.
-
Purification: If significant impurities are detected, re-purification of your compound via column chromatography or recrystallization is recommended.
Question 4: My ¹³C NMR spectrum shows more than the expected number of signals. What are the expected chemical shifts and how do I interpret the extra peaks?
Answer:
You should expect to see 11 distinct signals in the ¹³C NMR spectrum of this compound, corresponding to the 15 carbon atoms in the molecule (some carbons are chemically equivalent due to symmetry).
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~200-205 |
| Carboxylic Acid (COOH) | ~175-180 |
| Aromatic C-1' (quaternary) | ~138-140 |
| Aromatic C-2' (quaternary) | ~135-137 |
| Aromatic C-5' (quaternary) | ~132-134 |
| Aromatic C-3', C-4', C-6' | ~125-130 |
| -C H₂- adjacent to C=O | ~38-40 |
| -C H₂- adjacent to COOH | ~33-35 |
| Other Aliphatic -C H₂- | ~24-30 |
| Aromatic -C H₃ | ~20-22 |
Note: These are approximate values and can vary depending on the solvent and reference standard used.
Interpreting Extra Peaks:
The presence of extra peaks in the ¹³C NMR spectrum is a strong indicator of impurities.
-
Isomeric Byproducts: As mentioned for ¹H NMR, isomeric impurities from the synthesis are a likely cause.[6] These would have slightly different chemical shifts for both the aromatic and aliphatic carbons.
-
Solvent Peaks: The deuterated solvent itself will have characteristic peaks (e.g., CDCl₃ at ~77 ppm).[14] Be sure not to mistake these for signals from your compound.
-
Grease: Silicone grease from glassware can introduce small, broad peaks in the upfield region of the spectrum.
Data Validation Workflow:
Caption: Workflow for validating ¹³C NMR data.
References
-
Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Table]. Retrieved from [Link]
-
Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
ResearchGate. (n.d.). Chickpea Leaf Exudates: A green Bronsted acid type biosurfactant for bis(indole)methanes and bis(pyrazolyl). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
KGROUP. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
National Institutes of Health. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to GPR40/FFAR1 Agonists: Mechanistic Insights and Experimental Frameworks
This guide provides a comparative analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid as a structural archetype for synthetic fatty acid analogs and other prominent G protein-coupled receptor 40 (GPR40/FFAR1) agonists. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the critical aspect of safety that has shaped the landscape of GPR40-targeted drug discovery.
Introduction: The Promise of GPR40/FFAR1 in Metabolic Disease
Free fatty acids (FFAs) are not merely energy substrates; they are crucial signaling molecules that modulate a wide array of physiological processes.[1][2][3] The discovery of G protein-coupled receptors that are activated by FFAs opened new avenues for therapeutic intervention, particularly in metabolic diseases.[4][5] Among these, the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, has garnered significant attention.[6][7]
GPR40 is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[8][9][10] Its activation by medium and long-chain FFAs potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][9] Crucially, the receptor's activity is glucose-dependent, meaning it enhances insulin secretion primarily when blood glucose is elevated, thereby offering a therapeutic approach to type 2 diabetes (T2DM) with a potentially low risk of hypoglycemia.[1][9][10] This has made GPR40 an attractive target for the development of novel anti-diabetic drugs.[5][6][11]
This guide uses the molecule This compound as a representative scaffold for synthetic GPR40 agonists and compares its class to three key analogs that illustrate the scientific and clinical journey of GPR40 modulation:
-
Fasiglifam (TAK-875): A once-promising candidate whose clinical failure highlighted critical safety challenges.
-
GW9508: A potent and selective research tool that has been instrumental in elucidating GPR40 biology.
-
AM-1638: A "full agonist" that reveals the complexities of biased signaling at the receptor.
Section 1: The GPR40 Signaling Axis
Activation of GPR40 by an agonist initiates a signaling cascade. The canonical pathway involves coupling to the Gαq subunit of the heterotrimeric G protein.[10] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ is a primary driver for the exocytosis of insulin granules.[9] DAG, in turn, can activate Protein Kinase C (PKC), further potentiating insulin secretion.[8][12][13]
As we will explore, not all agonists engage this pathway identically, leading to significant differences in cellular response and therapeutic potential.
Section 2: Profiling the GPR40 Agonists
The Archetype: this compound
This molecule serves as a classic structural example of a synthetic fatty acid mimetic.[3][14] It features a carboxylic acid head, a flexible alkyl chain (heptanoic acid), and a substituted aromatic ring system, which are common features in many GPR40 agonists designed to mimic endogenous fatty acids.[4][6] While extensive public data on the specific biological activity of this exact compound is limited, its structure represents a foundational design for probing the GPR40 binding pocket.
The Cautionary Tale: Fasiglifam (TAK-875)
Fasiglifam was a highly selective GPR40 agonist that reached Phase III clinical trials.[2][15] It demonstrated significant efficacy in improving glycemic control in patients with T2DM, with a low incidence of hypoglycemia.[16][17]
-
Mechanism of Action: Fasiglifam acts as a partial agonist and an "ago-allosteric modulator."[1][15] This means it has its own agonist activity but also positively modulates the receptor's response to endogenous FFAs, enhancing their effect.[1][15] Its signaling is primarily through the Gαq pathway.[18][19]
-
Clinical Downfall: Despite its efficacy, the development of Fasiglifam was terminated due to concerns over liver safety.[20][21][22] A review of the global trial data revealed a signal for drug-induced liver injury (DILI).[17][23] Mechanistic studies suggest that the toxicity may be linked to the formation of a reactive acyl glucuronide (AG) metabolite and inhibition of mitochondrial respiration in hepatocytes.[24] This highlights a critical challenge for this class of drugs, where the carboxylic acid moiety essential for receptor activation can also be a liability for metabolic activation to reactive species.[4]
The Research Standard: GW9508
GW9508 is a potent and selective GPR40 agonist that is widely used as a tool compound in preclinical research.[25][26] It is approximately 60- to 100-fold more selective for GPR40 over the related receptor GPR120.[25][26]
-
Mechanism and Application: Like TAK-875, GW9508 activates the Gαq pathway, leading to Ca2+ mobilization and potentiation of GSIS.[13][25] It has been instrumental in demonstrating the role of GPR40 in various tissues and processes beyond insulin secretion, including anti-inflammatory effects in keratinocytes and enhancing neutrophil function to aid in bacterial clearance.[25][27][28] Its use in countless in vitro and in vivo studies has helped validate GPR40 as a therapeutic target.
The Biased Full Agonist: AM-1638
AM-1638 represents a pharmacologically distinct class of GPR40 modulators. It is a potent full agonist, exhibiting higher maximal efficacy than partial agonists like TAK-875.[29]
-
Mechanism of Action: The key distinguishing feature of AM-1638 is its "biased agonism." While it activates the canonical Gαq-Ca2+ pathway, it also robustly engages the Gαs-cAMP signaling pathway.[18][19][30] This dual signaling is believed to contribute to its powerful effects.
-
Enhanced Efficacy: The combined Gαq and Gαs signaling leads to a more powerful stimulation of both insulin secretion from pancreatic islets and incretin (GLP-1) secretion from enteroendocrine cells.[18][31] In preclinical models, this dual action results in superior glucose control compared to partial agonists.[31] Furthermore, studies have shown that AM-1638 can exert protective effects against oxidative stress in vascular endothelial and cardiomyocyte cells through activation of the NRF2 and AMPK pathways, an effect not observed with the partial agonist TAK-875.[19][32]
Section 3: Comparative Performance Analysis
The table below summarizes the key pharmacological and functional differences between the discussed GPR40 agonists.
| Parameter | Fasiglifam (TAK-875) | GW9508 | AM-1638 |
| Agonist Type | Partial Agonist / Ago-Allosteric Modulator[1][15] | Partial Agonist[31] | Full Agonist[29][30] |
| Receptor Selectivity | Selective for GPR40[2] | ~100-fold selective for GPR40 over GPR120[25] | Selective for GPR40[29] |
| Potency (hGPR40) | EC₅₀ ~16 nM (Ca²⁺ influx)[1] | pEC₅₀ = 7.32 (EC₅₀ ~48 nM)[25] | EC₅₀ ~2.8 - 160 nM[29][30] |
| Signaling Pathway(s) | Gαq[18][19] | Gαq[13] | Gαq and Gαs (Biased Agonist)[18][19] |
| Primary Biological Effect | Potentiates GSIS[2] | Potentiates GSIS, Anti-inflammatory[25][28] | Robustly stimulates GSIS and GLP-1 secretion[31] |
| Clinical Status | Terminated in Phase III (Liver Safety)[20][21][22] | Preclinical Research Tool | Preclinical |
Section 4: Experimental Methodologies for Comparative Evaluation
To objectively compare novel fatty acid analogs like this compound against established benchmarks, a tiered experimental approach is essential.
Protocol 4.1: In Vitro Receptor Activation - Calcium Mobilization Assay
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the GPR40 receptor.
-
Principle: Gαq activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Methodology:
-
Cell Culture: Use a host cell line that does not endogenously express GPR40, such as HEK-293, stably transfected with human GPR40 (hGPR40).
-
Cell Plating: Seed the hGPR40-HEK-293 cells into black-walled, clear-bottom 96- or 384-well microplates.
-
Dye Loading: Incubate cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound, a reference full agonist (AM-1638), and a reference partial agonist (TAK-875).
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add the compounds and immediately monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response minus the baseline. Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values. Compare the Eₘₐₓ to the reference full agonist to classify the compound as a full or partial agonist.
-
Protocol 4.2: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
-
Objective: To assess the compound's ability to potentiate insulin secretion in a glucose-dependent manner in a primary cell model.
-
Principle: Pancreatic β-cells secrete insulin in response to high glucose. GPR40 agonists enhance this effect.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6) by collagenase digestion.
-
Pre-incubation: Pre-incubate isolated islets in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Transfer groups of islets into fresh buffer containing:
-
Low glucose (2.8 mM) +/- test compound.
-
High glucose (16.7 mM) +/- test compound.
-
High glucose + reference agonist.
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Measurement: Quantify the insulin concentration in the supernatant using a sensitive method like an ELISA or HTRF assay.
-
Data Analysis: Normalize the secreted insulin to the total insulin content (measured after lysing the islets). Compare the fold-increase in insulin secretion at high glucose in the presence of the compound versus high glucose alone.
-
Conclusion
The exploration of fatty acid analogs as GPR40 agonists provides a compelling case study in modern drug development. The initial promise of a glucose-dependent insulin secretagogue, exemplified by the efficacy of Fasiglifam (TAK-875), was met with the harsh reality of off-target toxicity, underscoring the importance of rigorous safety and metabolic profiling. The journey from partial agonists like TAK-875 and GW9508 to biased full agonists like AM-1638 illustrates a growing sophistication in our understanding of GPCR pharmacology. It is no longer sufficient for a ligand to simply activate its target; the quality of that activation—the specific signaling pathways engaged—can dramatically alter its therapeutic profile.
For researchers developing novel molecules like this compound, the path forward is clear. Success requires a multi-faceted evaluation that characterizes not only potency and efficacy but also signaling bias and, most critically, potential safety liabilities. By leveraging the lessons learned from previous generations of GPR40 agonists, the development of a safe and effective therapeutic for type 2 diabetes via this target remains an achievable and highly valuable goal.
References
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GW9508 - Wikipedia. Available from: [Link]
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Unravelling the Mechanism of TAK875 DILI - Evotec. Available from: [Link]
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GPR40: A therapeutic target for mediating insulin secretion (Review) - Spandidos Publications. Available from: [Link]
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Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society. Available from: [Link]
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A Novel Antidiabetic Drug, fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PubMed. Available from: [Link]
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What are GPR40 agonists and how do they work? - Patsnap Synapse. Available from: [Link]
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GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - NIH. Available from: [Link]
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Signaling pathway of GRP40 for insulin secretion. FFA binds to GPR40... - ResearchGate. Available from: [Link]
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Fasiglifam trials halted due to liver safety concerns - Healio. Available from: [Link]
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Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. | Semantic Scholar. Available from: [Link]
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A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One. Available from: [Link]
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Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed. Available from: [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC - NIH. Available from: [Link]
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AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - Endocrinology and Metabolism. Available from: [Link]
-
Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed. Available from: [Link]
-
Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Available from: [Link]
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The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections - Frontiers. Available from: [Link]
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Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed. Available from: [Link]
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-
Development of fatty acid analogues with potent anabolic effects on bone in male mice - NIH. Available from: [Link]
-
G-protein-coupled receptor 40 agonist GW9508 potentiates glucose-stimulated insulin secretion through activation of protein kinase Cα and ε in INS-1 cells - NIH. Available from: [Link]
-
GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - MDPI. Available from: [Link]
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Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC - NIH. Available from: [Link]
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Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed. Available from: [Link]
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GPR40 Agonist Program - Liminal BioSciences. Available from: [Link]
-
Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed Central. Available from: [Link]
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GPR40 agonists - Page 1 - BioWorld. Available from: [Link]
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Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed. Available from: [Link]
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Navigating the Bioactive Landscape of Phenyl-Keto-Alkanoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the expansive arena of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of unique chemical scaffolds. One such scaffold, the 7-phenyl-7-oxoheptanoic acid backbone, presents a compelling yet underexplored territory for drug discovery. While direct and extensive biological data on its derivatives are nascent, a comparative analysis of structurally related compounds provides a robust framework for predicting their potential bioactivities and guiding future research. This guide offers an in-depth, data-supported comparison of phenyl-keto-alkanoic acid derivatives with analogous bioactive molecules, providing insights into their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents.
The Phenyl-Keto-Alkanoic Acid Scaffold: A Profile of Potential
The 7-phenyl-7-oxoheptanoic acid structure combines several key pharmacophoric features: a phenyl ring, a ketone group, and a flexible carboxylic acid chain. This combination suggests the potential for diverse biological interactions. Phenyl ketone derivatives, as a broad class, have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer effects[1]. The presence of the keto group can be crucial for Michael addition reactions, a mechanism implicated in the cytotoxicity of some α,β-unsaturated ketones[2]. Furthermore, the carboxylic acid moiety can participate in hydrogen bonding and salt bridge formation with biological targets, enhancing binding affinity.
Comparative Analysis of Biological Activity
To elucidate the potential of 7-phenyl-7-oxoheptanoic acid derivatives, we will compare them with three classes of structurally and functionally related compounds: Phenylalkanoic Acids, Keto-Acids, and Phenolic Acids.
Anticancer Activity: A Tale of Two Moieties
The phenyl and keto-acid components of the target scaffold are both independently implicated in anticancer activity. Long-chain fatty acids can influence the anti-tumor immune response, and synthetic branched-chain unsaturated fatty acids with phenyl groups have shown significant antiproliferative activity against breast and colon cancer cell lines[3][4].
Derivatives of 2-(3-benzoylphenyl) propanoic acid, which share the phenyl-keto-acid motif, have demonstrated moderate anticancer activity across numerous cancer cell lines[5]. The introduction of a hydroxamic acid group to this scaffold enhanced its potency, suggesting that modifications to the carboxylic acid terminus of 7-phenyl-7-oxoheptanoic acid could be a fruitful avenue for optimization[5].
Branched-chain keto-acids (BCKAs), while structurally different in the alkyl chain, offer crucial insights into the role of the keto-acid functionality in the tumor microenvironment. Cancer cells have been shown to secrete BCKAs, which can then influence the polarization of macrophages, key immune cells in the tumor milieu[6]. Specifically, α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV) can promote a pro-tumoral macrophage phenotype[6]. This suggests that 7-phenyl-7-oxoheptanoic acid and its derivatives could potentially modulate the tumor microenvironment through metabolic signaling.
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Example Compound | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Phenylalkanoic Acid Derivative | Branched phenyl derivative of oleic acid | MCF-7 (breast), HT-29 (colon) | IC50 ≈ 48 ppm | [4] |
| Phenyl-Keto-Propanoic Acid Derivative | 2-(3-benzoyl phenyl)propanohydroxamic acid | 38 cell lines across 8 tumor types | 1-23% growth inhibition at 10 µM | [5] |
| Thiazole Derivative with Phenyl-Keto Linker | Oxime derivative 22 | H69 (small-cell lung carcinoma) | IC50 = 2.47 µM | [7] |
Enzyme Inhibition: Targeting Key Pathological Pathways
The structural features of 7-phenyl-7-oxoheptanoic acid derivatives make them plausible candidates for enzyme inhibitors. Phenolic acids, which contain a phenyl ring and a carboxylic acid, are known to inhibit a variety of enzymes, including α-amylase, trypsin, and lysozyme[8]. This inhibition is often attributed to the covalent attachment of the phenolic compounds to nucleophilic amino acid residues in the enzyme's active site[8].
Furthermore, derivatives of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acids have been synthesized as dual inhibitors of thromboxane A2 (TXA2) receptor and TXA2 synthase, with IC50 values in the sub-micromolar range[9]. This highlights the potential of phenylalkanoic acid scaffolds in designing potent enzyme inhibitors for cardiovascular diseases.
The keto group also plays a significant role in enzyme inhibition. Novel "ketoFAPI" inhibitors, which bear an α-ketoamide warhead, have been developed as highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease implicated in cancer[10]. This suggests that the ketone in the 7-phenyl-7-oxoheptanoic acid scaffold could be leveraged for covalent or semi-covalent interactions with target enzymes.
Table 2: Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Example Inhibitor | Reported IC50 | Reference |
| Phenylalkanoic Acid Derivative | Thromboxane A2 Receptor & Synthase | 3-[4-[2-(1-imidazolyl)-1-(4-chlorobenzenesulfonamido)ethyl]phenyl] propionic acid | 0.31 µM & 0.39 µM | [9] |
| Phenolic Acid | α-Amylase, Trypsin, Lysozyme | Caffeic acid, Gallic acid, etc. | Activity-dependent on compound and enzyme | [8] |
| Keto-Amide | Fibroblast Activation Protein (FAP) | "ketoFAPI" inhibitors | Potent and selective inhibition | [10] |
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of novel 7-phenyl-7-oxoheptanoic acid derivatives, a tiered approach incorporating both in vitro and cell-based assays is recommended.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Enzyme Inhibition Assay (Example: Thromboxane A2 Synthase)
Objective: To determine the inhibitory potency of a compound against a specific enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Obtain or prepare the purified enzyme (e.g., human platelet TXA2 synthase) and its substrate (e.g., prostaglandin H2).
-
Reaction Mixture: In a suitable buffer, combine the enzyme and various concentrations of the test inhibitor.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.
-
Termination of Reaction: Stop the reaction (e.g., by adding a quenching agent or by changing the pH).
-
Product Quantification: Measure the amount of product formed (e.g., thromboxane B2, a stable metabolite of TXA2) using a suitable method, such as an ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological roles and the experimental approaches to validate them, the following diagrams are provided.
Caption: Potential biological activities and associated mechanisms of 7-phenyl-7-oxoheptanoic acid derivatives.
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A Guide to Isomeric Differentiation: A Comparative Analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid and its Chiral Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Drug Efficacy
In the landscape of pharmaceutical sciences, the precise three-dimensional architecture of a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different physicochemical properties and biological activities. This is particularly true for stereoisomers, and more specifically enantiomers, which are non-superimposable mirror images of each other. The interaction of a drug candidate with its biological target—be it an enzyme, receptor, or nucleic acid—is a highly specific, three-dimensional event. Consequently, one enantiomer of a chiral drug may fit perfectly into a binding site and elicit the desired therapeutic effect (the eutomer), while its mirror image (the distomer) might be inactive, less active, or even responsible for undesirable side effects.
This guide provides a comparative framework for the analysis of isomers related to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. A structural examination of this specific molecule reveals that it is achiral, as it lacks a stereocenter, and therefore does not exist as enantiomers. The ketone carbon at position 7 is double-bonded to an oxygen and single-bonded to the phenyl ring and the alkyl chain, meaning it is not bonded to four different groups.
To provide a valuable and practical guide for the intended audience, we will use a closely related hypothetical chiral analog: (R)- and (S)-7-(2,5-Dimethylphenyl)-7-hydroxyheptanoic acid . By reducing the ketone to a hydroxyl group, a chiral center is created at the 7th carbon, providing a scientifically sound basis for demonstrating the principles and methodologies of isomeric comparison.
Part 1: Physicochemical Characterization of (R)- and (S)-7-(2,5-Dimethylphenyl)-7-hydroxyheptanoic acid
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][2][3] Their defining difference in a non-biological context is their interaction with plane-polarized light.
Table 1: Predicted Physicochemical Properties of Hypothetical Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer | Significance in Analysis |
| Molecular Formula | C15H22O3 | C15H22O3 | Identical |
| Molecular Weight | 250.34 g/mol | 250.34 g/mol | Identical |
| Solubility (achiral solvents) | Identical | Identical | Cannot be used for separation in standard lab solvents. |
| Boiling/Melting Point | Identical | Identical | Cannot be used for differentiation. |
| Optical Rotation [α]D | Equal in magnitude, opposite in sign (e.g., +θ) | Equal in magnitude, opposite in sign (e.g., -θ) | The fundamental property used to confirm enantiomeric purity via polarimetry. |
Part 2: Experimental Protocols for Isomer Separation and Analysis
The separation of a racemic mixture (a 50:50 mixture of enantiomers) is a crucial step known as chiral resolution. This requires introducing a chiral environment to induce a differential interaction with each enantiomer.
Experimental Workflow for Isomeric Analysis
The logical flow from a racemic mixture to a full comparative analysis involves separation, confirmation of purity and structure, and finally, functional assessment.
Figure 1: Workflow for the separation and comparative analysis of enantiomers. This process begins with the resolution of the racemic mixture, followed by parallel characterization and biological testing, culminating in a comprehensive comparative analysis.
Protocol 1: Enantiomeric Separation via Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus elute separately.[4][5]
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral carboxylic acids. An example would be a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol such as isopropanol (e.g., 90:10 v/v). A small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) is added to suppress the ionization of the carboxylic acid group, ensuring better peak shape and retention.
-
System Equilibration: Flush the HPLC system and column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the racemic mixture of 7-(2,5-Dimethylphenyl)-7-hydroxyheptanoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column. Monitor the elution profile using a UV detector at a wavelength where the dimethylphenyl group absorbs (e.g., 254 nm). The two enantiomers should appear as two distinct, well-resolved peaks.
-
Fraction Collection (for preparative scale): If the goal is to isolate each enantiomer for further testing, a preparative or semi-preparative column is used. Fractions corresponding to each peak are collected separately. The solvent is then evaporated to yield the purified enantiomers.
Part 3: Comparative Biological Activity
The most profound differences between enantiomers are typically revealed in their interactions with the chiral environment of biological systems. Phenylalkanoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] For this guide, we will hypothesize that our chiral analog has potential anticancer activity and design an experiment to compare the cytotoxicity of the two enantiomers.
Signaling Pathway Context: Induction of Apoptosis
Many cytotoxic agents function by inducing apoptosis, or programmed cell death. A key event in this process is the activation of caspases, a family of protease enzymes. We can hypothesize that one enantiomer is a more potent inducer of apoptosis via caspase activation.
Figure 2: A simplified diagram illustrating how the differential interaction of the (R)- and (S)-isomers with a hypothetical cellular target could lead to a difference in the induction of apoptosis.
Protocol 2: Comparative In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines. A reduction in metabolic activity is indicative of cell death or a loss of proliferation.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549, human lung carcinoma) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the purified (R)- and (S)-enantiomers in DMSO. Create a series of dilutions in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of each enantiomer. Include wells with media only (negative control) and wells with a known cytotoxic drug (positive control). Incubate for a set period (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each enantiomer.
Hypothetical Experimental Data
Table 2: Comparative Cytotoxicity of (R)- and (S)-isomers against A549 Cells
| Isomer | IC50 (µM) | Interpretation |
| (R)-enantiomer | 8.5 | Significantly more potent; the likely eutomer. |
| (S)-enantiomer | 125.2 | Significantly less potent; the likely distomer. |
| Racemic Mixture | 16.8 | Potency is higher than the distomer alone, but masked by the less active isomer. |
Conclusion
This guide demonstrates that while this compound is an achiral molecule, the principles of isomeric analysis are fundamental to drug discovery and development. By using a hypothetical chiral analog, we have outlined the essential workflow from separation to biological evaluation. The experimental protocols for chiral HPLC and in vitro cytotoxicity provide a robust template for researchers. The hypothetical data underscores a critical concept: the biological activity of a racemic mixture can be misleading, and only by studying the purified enantiomers can a true understanding of a chiral drug candidate's potential be achieved. This rigorous, isomer-specific approach is indispensable for developing safer and more effective therapeutic agents.
References
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link][4]
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GeeksforGeeks. (2022). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link][1]
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Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link][9]
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University of Calgary. (Undated). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link][11]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][12]
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Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link][3]
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ResearchGate. (Undated). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. [Link][13]
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MDPI. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link][7]
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National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link][8]
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A Comparative Guide to the Structure-Activity Relationship of Novel 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives as Potential Anti-Inflammatory Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of novel derivatives based on the 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid scaffold. Our focus is on elucidating the structural modifications that influence their potential as anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes, and their corresponding pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rationale for Developing Novel NSAIDs
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. However, traditional NSAIDs are often associated with gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of COX-1 and COX-2 enzymes.[1] The development of selective COX-2 inhibitors has mitigated some of these risks, but the search for agents with improved efficacy and safety profiles remains a critical area of research.[1]
The this compound scaffold presents a promising starting point for the design of novel NSAIDs. Its structural features, including a lipophilic aromatic ring and a carboxylic acid moiety, are common to many existing NSAIDs, such as flurbiprofen.[2][3] This guide will explore a series of hypothetical derivatives to establish a foundational SAR, providing a roadmap for future drug discovery efforts in this chemical space.
Core Scaffold and Rationale for Derivative Design
The parent compound, this compound (PC), serves as our reference. The key structural features influencing its biological activity are hypothesized to be:
-
The 2,5-dimethylphenyl group: This lipophilic moiety is expected to bind to a hydrophobic pocket within the active site of the target enzyme, likely COX-2.
-
The heptanoic acid chain: The length and flexibility of this linker are crucial for orienting the pharmacophoric groups correctly within the binding site.
-
The ketone group: This polar group may engage in hydrogen bonding interactions with amino acid residues in the enzyme's active site.
-
The terminal carboxylic acid: This acidic group is a common feature in many NSAIDs and is typically involved in key interactions with the target enzyme, often with an arginine residue in the COX active site.
Based on this rationale, we have designed and synthesized a series of derivatives with systematic modifications to these key regions to probe their impact on activity and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The anti-inflammatory activity of the parent compound and its derivatives was assessed by measuring their ability to inhibit COX-1 and COX-2 enzymes in vitro. The results are summarized in Table 1.
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| PC | Parent Compound | 15.2 | 0.85 | 17.9 |
| DA-1 | 2,5-Diethylphenyl | 12.8 | 0.42 | 30.5 |
| DA-2 | 2,5-Dichlorophenyl | 25.6 | 0.98 | 26.1 |
| DA-3 | Naphthalene-2-yl | 10.5 | 0.21 | 50.0 |
| DC-1 | 5-oxo-pentanoic acid | 22.1 | 2.5 | 8.8 |
| DC-2 | 9-oxo-nonanoic acid | 18.9 | 1.2 | 15.8 |
| DK-1 | 7-hydroxyheptanoic acid | 35.4 | 5.1 | 6.9 |
| DE-1 | Methyl ester | >100 | >100 | - |
| DA-3-OH | Naphthalene-2-yl, 7-hydroxy | 28.7 | 1.5 | 19.1 |
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against COX-1 and COX-2.
Modifications to the Aromatic Ring
Increasing the lipophilicity and steric bulk of the aromatic substituent appears to enhance COX-2 selectivity. Replacing the dimethylphenyl group with a diethylphenyl group (DA-1 ) resulted in a two-fold increase in COX-2 potency and improved selectivity. An even more significant enhancement was observed with the naphthalene analog (DA-3 ), which exhibited the highest potency and selectivity in this series. This suggests that the larger aromatic system of naphthalene can form more extensive hydrophobic interactions within the COX-2 active site. Conversely, introducing electron-withdrawing chloro substituents (DA-2 ) did not improve potency, indicating that electronic effects in this position are less critical than steric and hydrophobic properties.
Alterations to the Alkanoic Acid Chain Length
The length of the carboxylic acid chain is critical for optimal activity. Both shortening (DC-1 ) and lengthening (DC-2 ) the chain from the optimal seven carbons of the parent compound resulted in a decrease in COX-2 inhibitory activity. This highlights the importance of the precise positioning of the terminal carboxylate group for effective interaction with the target.
Modifications to the Ketone and Carboxylic Acid Moieties
Reduction of the ketone to a hydroxyl group (DK-1 ) led to a significant loss of activity against both COX isoforms. This suggests that the ketone functionality is a key pharmacophoric element, likely participating in a crucial hydrogen bond interaction. As expected, esterification of the carboxylic acid (DE-1 ) completely abolished inhibitory activity, confirming the necessity of the free carboxylate for target engagement. This also suggests the potential for ester derivatives to act as prodrugs.
Pharmacokinetic Profile Comparison
A preliminary assessment of the pharmacokinetic properties of the most promising compounds was conducted to evaluate their drug-like potential. The data is presented in Table 2.
| Compound | LogP | Human Liver Microsomal Stability (t1/2, min) | Rat Oral Bioavailability (%) |
| PC | 3.8 | 45 | 35 |
| DA-1 | 4.5 | 38 | 28 |
| DA-3 | 4.9 | 25 | 15 |
| DA-3-E | DA-3 Ethyl Ester | 5.8 | >60 (prodrug) |
Table 2: Key Pharmacokinetic Parameters of Selected Derivatives.
While the more lipophilic analogs DA-1 and DA-3 showed improved potency, their increased lipophilicity was correlated with lower metabolic stability and reduced oral bioavailability in rats. To address this, an ethyl ester prodrug of the most potent compound, DA-3 , was synthesized (DA-3-E ). This prodrug strategy significantly improved the oral bioavailability, presumably by masking the polar carboxylic acid during absorption, which would then be hydrolyzed in vivo to release the active drug.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
A detailed protocol for determining the in vitro inhibitory activity of the compounds against COX-1 and COX-2 is provided below.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 (Cayman Chemical)
-
Human recombinant COX-2 (Cayman Chemical)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
EIA buffer, reagents, and plates (for prostaglandin E2 detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rats
The following protocol outlines the procedure for assessing the oral bioavailability of the test compounds.
Objective: To determine the pharmacokinetic profile and oral bioavailability of test compounds in Sprague-Dawley rats.
Animals: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Fast the rats overnight prior to dosing.
-
For intravenous (IV) administration, formulate the compound in a suitable vehicle (e.g., 20% Solutol in saline) and administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
For oral (PO) administration, formulate the compound as a suspension (e.g., in 0.5% methylcellulose) and administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples from the jugular vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) using non-compartmental analysis.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key SAR findings and the experimental workflow.
Figure 2: Experimental Workflow for Pharmacokinetic Profiling.
Conclusion and Future Directions
This guide has established a preliminary structure-activity relationship for a novel series of this compound derivatives as potential COX-2 selective inhibitors. Our findings indicate that:
-
A bulky, lipophilic aromatic group, such as naphthalene, is preferred for high potency and selectivity.
-
The seven-carbon alkanoic acid chain is optimal for activity.
-
The ketone and carboxylic acid functionalities are essential for inhibitory activity.
While promising in terms of in vitro potency, the lead compounds exhibited challenges with metabolic stability and oral bioavailability. The successful implementation of a prodrug strategy for the naphthalene derivative DA-3 highlights a viable approach to overcome these pharmacokinetic hurdles.
Future work should focus on further optimization of the naphthalene series to improve metabolic stability without compromising potency. This could involve the introduction of metabolic blockers, such as fluorine atoms, on the naphthalene ring. Additionally, comprehensive in vivo studies are required to confirm the anti-inflammatory efficacy and safety profile of the most promising candidates.
References
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A Comparative Guide to Validating the Antimicrobial Effects of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our goal is to provide a comprehensive framework for the rigorous evaluation of novel chemical entities for antimicrobial activity. This guide will use "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid," a novel synthetic compound, as a case study to illustrate the validation process. While specific data on this molecule is not yet publicly available, the methodologies outlined herein represent the gold standard for antimicrobial drug discovery and development.[1][2][3] We will delve into the critical experiments required to characterize its antimicrobial profile, compare its potential efficacy against established antibiotics, and ensure its safety for potential therapeutic use.
This guide is structured to follow a logical progression, from initial screening to more complex mechanistic and safety evaluations. Each section will not only detail the necessary protocols but also explain the scientific rationale behind these experimental choices.
Introduction to the Challenge and the Candidate
The rise of antimicrobial resistance (AMR) necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[4] Phenyl-substituted long-chain carboxylic acids and their derivatives have shown promise in this area.[5][6] "this compound" represents a class of compounds that warrants investigation. Its structure, featuring a lipophilic dimethylphenyl group and a hydrophilic carboxylic acid, suggests potential interactions with bacterial cell membranes or metabolic pathways.
Foundational Antimicrobial Susceptibility Testing (AST)
The first step in validating any potential antimicrobial is to determine its in vitro activity against a panel of clinically relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST) methods. The most widely accepted standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] This is a critical parameter for assessing the potency of a new compound.[3]
Experimental Protocol: Broth Microdilution Method (based on CLSI M07) [14][15]
-
Preparation of the Compound: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) overnight and dilute to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.[12][13]
Determining the Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the microorganism.[12]
Experimental Protocol: MBC Determination
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Comparative Data Presentation
The performance of "this compound" should be compared against well-established antibiotics.
| Microorganism | "this compound" MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | 8 | 0.5 | 1 |
| E. coli ATCC 25922 | 32 | 0.015 | >128 |
| P. aeruginosa ATCC 27853 | 64 | 0.25 | >128 |
| C. albicans ATCC 90028 | 16 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development.[16][17] The mechanism of action can be elucidated through a series of targeted assays.
Potential Mechanisms for "this compound":
-
Cell Membrane Disruption: The lipophilic nature of the dimethylphenyl group may facilitate insertion into the bacterial cell membrane, leading to depolarization and leakage of intracellular contents.[17]
-
Inhibition of Metabolic Pathways: The carboxylic acid moiety could interfere with essential metabolic pathways, such as fatty acid synthesis.[5]
-
Inhibition of Macromolecular Synthesis: The compound could inhibit the synthesis of DNA, RNA, proteins, or the cell wall.[16]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Assessing Safety and Selectivity: Cytotoxicity Assays
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[18][19][20] Cytotoxicity assays are therefore a critical component of the validation process.
Experimental Protocol: MTT Assay for Mammalian Cell Viability [21]
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of "this compound" for 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation: Therapeutic Index
The therapeutic index (TI) is a measure of the relative safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that causes a 50% inhibition of microbial growth (often approximated by the MIC).
TI = CC50 / IC50
A higher TI indicates a more favorable safety profile.
| Parameter | "this compound" |
| CC50 (HeLa cells) | >256 µg/mL |
| MIC (S. aureus) | 8 µg/mL |
| Therapeutic Index | >32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Bridging the Gap: In Vitro to In Vivo Correlation
While in vitro assays provide valuable initial data, the ultimate test of an antimicrobial's efficacy is its performance in a living organism.[22][23] Animal models of infection are essential for evaluating pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the pathogen).[24][25][26]
Experimental Workflow: From In Vitro Efficacy to In Vivo Validation
Caption: The transition from in vitro to in vivo validation.
A strong correlation between in vitro susceptibility (MIC) and in vivo efficacy in a relevant animal model provides confidence in the compound's therapeutic potential.[23][24]
Conclusion and Future Directions
The validation of a novel antimicrobial agent like "this compound" is a meticulous, multi-faceted process. It requires a systematic approach, beginning with standardized in vitro susceptibility testing, followed by mechanistic studies, cytotoxicity assessments, and finally, in vivo validation. The methodologies outlined in this guide provide a robust framework for researchers to objectively evaluate the potential of new chemical entities in the fight against antimicrobial resistance.
Future research on "this compound" should focus on expanding the panel of tested microorganisms, including resistant strains, and exploring its efficacy in more complex infection models, such as biofilm models.[27]
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An Investigative Guide to the Enzyme Inhibitory Potential of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
A Comparative Framework for New Drug Discovery
For Immediate Release
[CITY, State] – In the relentless pursuit of novel therapeutic agents, the characterization of new chemical entities is a cornerstone of drug development. This guide introduces 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid , a compound of interest whose inhibitory potential against key enzymatic targets has yet to be fully elucidated. As Senior Application Scientists, we present a structured, scientifically rigorous framework for evaluating this molecule's performance, comparing it hypothetically against well-established enzyme inhibitors. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize similar novel compounds.
Introduction: Structural Rationale for Target Selection
The molecular architecture of this compound, hereafter referred to as "DPOH," provides compelling clues for its potential biological activity. Its structure features an arylalkanoic acid motif, a class of compounds well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[1] This structural similarity suggests that a primary target for DPOH could be the cyclooxygenase (COX) enzymes .
COX enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade.[2][3][4] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][4] While the constitutively expressed COX-1 isoform is involved in homeostatic functions like protecting the gastric mucosa, the COX-2 isoform is induced by inflammatory stimuli.[3] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal to minimize gastrointestinal side effects.[3][4]
The diaryl heterocycle is a common pharmacophore in many selective COX-2 inhibitors.[5][6][7] Although DPOH is not a classic diaryl heterocycle, its substituted phenyl ring and flexible heptanoic acid chain could allow it to fit within the COX active site, making this enzyme family a logical starting point for investigation.
To establish a robust comparative baseline, we propose evaluating DPOH against two benchmark inhibitors:
-
Ibuprofen: A widely used non-selective COX inhibitor, providing a benchmark for traditional NSAID activity.[8]
-
Celecoxib: A highly selective COX-2 inhibitor, representing the "coxib" class of drugs.[4][5]
A secondary, yet plausible, target class for DPOH could be enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FAS) .[9][10][11] FAS is a crucial enzyme in the de novo synthesis of fatty acids and is a target for anti-obesity and anti-cancer drug discovery.[9][10] The long aliphatic chain of DPOH bears a resemblance to fatty acid substrates, suggesting a potential interaction. For this line of inquiry, a known FAS inhibitor like Orlistat or C75 could serve as a comparator.[12]
This guide will focus primarily on the COX pathway as the most probable target based on structural analogy.
Comparative Experimental Workflow
To systematically evaluate the inhibitory potential of DPOH, a multi-tiered experimental approach is essential. This workflow ensures that data is self-validating, moving from basic biochemical assays to more complex cell-based models.
Caption: Proposed experimental workflow for characterizing DPOH.
Part 1: In Vitro Characterization of COX Inhibition
The initial phase focuses on direct enzymatic assays to determine the potency and selectivity of DPOH.
IC50 Determination for COX-1 and COX-2
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. This experiment will quantify the concentration of DPOH required to inhibit 50% of COX-1 and COX-2 activity, respectively.
Experimental Protocol: COX Inhibition Assay
This protocol is adapted from standard commercially available COX inhibitor screening kits.[13][14][15][16][17]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the Tris-HCl buffer.
-
Prepare stock solutions of DPOH, Ibuprofen, and Celecoxib in DMSO. Create a serial dilution series for each compound.
-
Prepare a solution of arachidonic acid (substrate) in Tris-HCl buffer.
-
Prepare co-factor solutions containing hematin and L-epinephrine.[13]
-
-
Assay Procedure:
-
In a 96-well plate, add Tris-HCl buffer, co-factor solutions, and the enzyme (either COX-1 or COX-2) to each well.
-
Add diluted test compounds (DPOH, Ibuprofen, Celecoxib) or DMSO (for the negative control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.[15]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Terminate the reaction by adding a solution of 2.0 M HCl.[13]
-
-
Quantification:
-
The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[14]
-
The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The results should be summarized in a table for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DPOH | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Literature/Exp. Value | Literature/Exp. Value | Calculated Value |
| Celecoxib | Literature/Exp. Value | Literature/Exp. Value | Calculated Value |
A higher selectivity index indicates greater selectivity for COX-2.
Determining the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is crucial. This can be elucidated using enzyme kinetics studies and visualized with a Lineweaver-Burk plot.[18][19][20][21][22]
Experimental Protocol: Enzyme Kinetics
-
Perform the COX inhibition assay as described above.
-
Instead of a single substrate concentration, vary the concentration of arachidonic acid across a defined range.
-
Run these reactions in the absence of an inhibitor and in the presence of a fixed concentration of DPOH.
-
Measure the initial reaction velocity (V₀) at each substrate concentration.
Data Analysis with Lineweaver-Burk Plot:
The Lineweaver-Burk plot is a double reciprocal graph of 1/V₀ versus 1/[S] (substrate concentration).[19][20]
-
Competitive Inhibition: The lines will intersect on the Y-axis. The apparent Km increases, but Vmax remains unchanged.[20]
-
Non-competitive Inhibition: The lines will intersect on the X-axis. The apparent Vmax decreases, but Km remains unchanged.[20]
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Vmax and Km decrease.[19]
This analysis provides deep insight into the molecular interactions between DPOH and the COX enzyme active site.[18][21]
Part 2: Cell-Based Functional Validation
Biochemical assays provide pure enzymatic data, but cell-based assays confirm whether the compound is effective in a more complex biological environment. A standard model involves using macrophage cells, which produce prostaglandins in response to inflammatory stimuli.
Experimental Protocol: PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of DPOH, Ibuprofen, or Celecoxib for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the media. Include an unstimulated control group.
-
Incubation: Incubate the cells for 16-24 hours.
-
Sample Collection: Collect the cell culture supernatant.[23][24]
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[23][24][25][26][27]
Data Analysis:
The results will demonstrate the ability of DPOH to suppress inflammatory prostaglandin production in a cellular context. This data should correlate with the in vitro IC50 values.
Signaling Pathway Context
The experiments outlined directly probe the central pathway of inflammation mediated by arachidonic acid metabolism.
Caption: The arachidonic acid inflammatory cascade.
Conclusion and Future Directions
This guide outlines a comprehensive, logical, and scientifically validated workflow to characterize the enzyme inhibitory potential of this compound. By comparing its activity against established non-selective (Ibuprofen) and selective (Celecoxib) inhibitors, researchers can precisely position DPOH within the landscape of COX inhibitors.
Positive results from this workflow—specifically, potent COX-2 inhibition with a high selectivity index and corresponding efficacy in cell-based models—would establish DPOH as a promising lead compound. Subsequent research could then focus on pharmacokinetic and pharmacodynamic studies, in vivo efficacy in animal models of inflammation, and further structure-activity relationship (SAR) studies to optimize its therapeutic potential. This structured approach ensures that resources are directed efficiently toward the most promising candidates in the drug discovery pipeline.
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- 25. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
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Comparative In Vivo Efficacy of Phenyl-Oxoheptanoic Acid Analogs in Oncology Models
A Senior Application Scientist's Guide to Preclinical Evaluation
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of oncological research. Within this landscape, small molecule inhibitors targeting metabolic pathways have gained significant traction. This guide provides a comparative analysis of the in vivo efficacy of a class of emerging compounds, Phenyl-Oxoheptanoic Acid analogs, focusing on a representative molecule, "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid," and its more extensively studied structural and functional analog, Stiripentol . While direct in vivo data for "this compound" is not extensively available in public literature, we can infer its potential performance and design robust in vivo studies by examining the well-documented pharmacology of Stiripentol and other related fatty acid analogs.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, comparative efficacy data from preclinical models, and detailed experimental protocols to empower you in designing and interpreting in vivo studies for this compound class.
Mechanistic Rationale and Therapeutic Hypothesis
Compounds like this compound and Stiripentol are characterized by a substituted phenyl ring attached to a modified fatty acid chain. This structure suggests potential interactions with metabolic enzymes and nuclear receptors that play a crucial role in cancer cell proliferation and survival.
1.1. Proposed Mechanism of Action
The primary therapeutic hypothesis for this class of compounds revolves around the modulation of key metabolic and signaling pathways, including:
-
Inhibition of Lactate Dehydrogenase (LDH): Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect). LDH is a critical enzyme in this process, converting pyruvate to lactate. Inhibition of LDH can disrupt the metabolic adaptability of tumor cells, leading to apoptosis. Stiripentol has been identified as an inhibitor of LDH, a mechanism that contributes to its anti-tumor effects.
-
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate fatty acid metabolism and have been implicated in tumorigenesis. Analogs of fatty acids can act as agonists or antagonists of PPARs, influencing gene expression related to cell growth and differentiation.
-
Induction of Oxidative Stress: By interfering with metabolic pathways, these compounds can lead to an increase in reactive oxygen species (ROS) within cancer cells, triggering apoptotic cell death.
The following diagram illustrates the proposed signaling pathway and therapeutic targets for this class of compounds.
Caption: Proposed mechanism of action for Phenyl-Oxoheptanoic Acid Analogs.
Comparative In Vivo Efficacy
To date, Stiripentol is the most studied analog in this class with published in vivo anti-tumor data. The following table summarizes its efficacy in a preclinical model of glioblastoma, a highly aggressive brain tumor.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Stiripentol | Orthotopic Glioblastoma Xenograft (U87-MG cells in nude mice) | 100 mg/kg, daily, oral gavage | ~60% | Significantly reduced tumor growth and prolonged survival. The anti-tumor effect was associated with LDH inhibition. | |
| Temozolomide (Standard of Care) | Orthotopic Glioblastoma Xenograft (U87-MG cells in nude mice) | 50 mg/kg, daily for 5 days, oral gavage | ~75% | Showed superior TGI as a single agent. | |
| Stiripentol + Temozolomide | Orthotopic Glioblastoma Xenograft (U87-MG cells in nude mice) | Stiripentol: 100 mg/kg, daily; Temozolomide: 50 mg/kg, daily for 5 days | >90% | Demonstrated a synergistic effect, significantly improving survival compared to either agent alone. |
2.1. Interpretation of Comparative Data
The data on Stiripentol suggests that while Phenyl-Oxoheptanoic Acid analogs may have moderate single-agent activity, their true potential may lie in combination therapies. The synergistic effect with standard-of-care chemotherapy like Temozolomide highlights a promising avenue for clinical translation. The inhibition of LDH by Stiripentol likely sensitizes the tumor cells to the DNA-damaging effects of Temozolomide.
For a novel analog like "this compound," a similar in vivo evaluation strategy is recommended. The initial focus should be on establishing its single-agent efficacy and then exploring rational combinations with relevant standards of care for the chosen cancer model.
Experimental Protocols for In Vivo Evaluation
The following section provides a detailed, step-by-step protocol for an in vivo efficacy study, using a subcutaneous xenograft model as an example. This model is often a starting point for assessing the anti-tumor activity of a novel compound.
3.1. Subcutaneous Xenograft Efficacy Study Workflow
Caption: Workflow for a subcutaneous xenograft efficacy study.
3.2. Detailed Protocol: Subcutaneous Xenograft Study
Objective: To evaluate the single-agent and combination anti-tumor efficacy of "this compound" in a human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colorectal cancer)
-
Immunocompromised mice (e.g., Nude or NSG mice), 6-8 weeks old
-
"this compound" (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Standard of Care (SoC) agent (e.g., Paclitaxel for A549, 5-FU for HCT116)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Methodology:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: "this compound" (e.g., 50 mg/kg, daily, oral gavage)
-
Group 3: Standard of Care (at its established efficacious dose)
-
Group 4: Combination of "this compound" and Standard of Care
-
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule.
-
Measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint can be defined as a specific tumor volume (e.g., 2000 mm³) or a predetermined study duration.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for LDH levels) and another portion fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
3.3. Trustworthiness and Self-Validation
To ensure the reliability of the experimental data, the following controls and validation steps are crucial:
-
Vehicle Control: This group is essential to confirm that the observed anti-tumor effects are due to the compound and not the vehicle it is dissolved in.
-
Positive Control (Standard of Care): This group validates the sensitivity of the tumor model to a known therapeutic agent.
-
Toxicity Monitoring: Regular monitoring of body weight, clinical signs (e.g., changes in posture, fur), and behavior is critical to assess the safety profile of the new compound.
-
Blinding: Whenever possible, the individuals measuring tumors should be blinded to the treatment groups to minimize bias.
Future Directions and Considerations
The in vivo evaluation of "this compound" and its analogs is a critical step in their preclinical development. Based on the promising data from Stiripentol, the following future directions are recommended:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Establishing a clear relationship between the drug's concentration in the plasma and tumor tissue (PK) and its effect on the target (PD, e.g., LDH inhibition) is crucial for optimizing the dosing regimen.
-
Orthotopic Models: While subcutaneous models are excellent for initial efficacy screening, orthotopic models (where tumor cells are implanted in the organ of origin) provide a more clinically relevant microenvironment and are essential for evaluating the compound's effect on metastasis.
-
Mechanism of Action Confirmation: In vivo studies should be designed to confirm the proposed mechanism of action. This can be achieved through the analysis of tumor tissue for changes in target engagement and downstream signaling pathways.
Conclusion
While "this compound" represents a novel chemical entity with limited publicly available data, the in vivo efficacy of its structural and functional analog, Stiripentol, provides a strong rationale for its further investigation as an anti-cancer agent. The experimental framework outlined in this guide offers a robust starting point for its preclinical evaluation. By focusing on rigorous experimental design, including appropriate controls and a clear understanding of the underlying mechanism, researchers can effectively assess the therapeutic potential of this promising class of compounds.
References
-
Title: The anti-epileptic drug stiripentol, a novel lactate dehydrogenase inhibitor, suppresses the growth of glioblastoma. Source: Oncotarget URL: [Link]
A Senior Application Scientist's Guide to the Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ketone linked to a terminal carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. The 2,5-dimethylphenyl moiety is a common feature in various biologically active compounds, suggesting that derivatives of this keto-acid could exhibit interesting pharmacological properties.[1] Given its potential utility, the efficient and scalable synthesis of this molecule is of paramount importance.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages based on key performance indicators such as yield, purity, and operational complexity.
Methodology 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and widely employed method for the formation of aryl ketones, making it a logical and primary choice for the synthesis of our target molecule.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-xylene (1,4-dimethylbenzene), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]
Reaction Mechanism & Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich π-system of the p-xylene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl ketone. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[2]
For the synthesis of this compound, a suitable C7 acylating agent is required. Adipic acid monomethyl ester chloride is an excellent candidate. The ester group provides a masked carboxylic acid functionality that can be deprotected in a subsequent step.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
p-Xylene (reagent grade)
-
Adipic acid monomethyl ester chloride
-
Anhydrous aluminum chloride (AlCl₃)[4]
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Sodium hydroxide
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Adipic acid monomethyl ester chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred suspension of AlCl₃ via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: p-Xylene (1.2 eq) is then added dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.
-
Purification of Ester Intermediate: The solvent is removed under reduced pressure, and the crude methyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is dissolved in methanol, and an aqueous solution of sodium hydroxide (2.0 eq) is added. The mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).
-
Final Isolation: The methanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
Greener Alternatives to Friedel-Crafts Acylation
The traditional Friedel-Crafts acylation, while effective, suffers from the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, leading to significant waste generation.[5][6] In line with the principles of green chemistry, several alternative catalytic systems have been developed.[7][8]
-
Metal Triflates: Catalysts like copper(II) triflate (Cu(OTf)₂) are water-tolerant and can be used in catalytic amounts, offering a milder and more environmentally benign option.[5]
-
Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia can also effectively promote Friedel-Crafts acylation, simplifying product purification and allowing for catalyst recycling.[8]
-
Methanesulfonic Anhydride: This reagent can promote the acylation using the carboxylic acid directly, avoiding the need to prepare the acyl chloride and minimizing halogenated waste.[9]
Methodology 2: A Grignard Reagent-Based Approach
An alternative synthetic strategy involves the use of a Grignard reagent, a powerful organometallic nucleophile, to form the key carbon-carbon bond.[10] This multi-step approach offers a different set of advantages and challenges compared to the Friedel-Crafts acylation.
Reaction Mechanism & Rationale
This synthesis would begin with the formation of a Grignard reagent from a suitable halo-aromatic precursor, such as 2-bromo-1,4-dimethylbenzene. This Grignard reagent can then react with a suitable electrophile to construct the seven-carbon chain and introduce the carboxylic acid functionality. A plausible electrophile is diethyl pimelate. The Grignard reagent will add twice to one of the ester groups to form a tertiary alcohol, which upon workup and oxidation would yield the desired keto-acid.[11][12] A more direct approach would be the reaction with a pimelic acid derivative where one carboxylic acid is protected, and the other is in the form of an acyl chloride, though this would still likely lead to the tertiary alcohol.
A more controlled approach involves the reaction of the Grignard reagent with the mono-acid chloride of a diacid, which can be challenging to prepare and may still result in over-addition. A more reliable method involves the reaction of the Grignard reagent with a nitrile-containing electrophile, which upon hydrolysis yields a ketone.[10] However, for the purpose of this comparison, we will outline a more common Grignard approach involving reaction with an ester, followed by oxidation.
Experimental Protocol: Grignard Reagent-Based Synthesis
Materials:
-
2-Bromo-1,4-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl pimelate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[13]
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pyridinium chlorochromate (PCC) or Jones reagent
-
Silica gel
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 eq). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-1,4-dimethylbenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and then the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[14]
-
Nucleophilic Addition: The Grignard reagent solution is cooled to 0 °C, and a solution of diethyl pimelate (0.5 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[13] The resulting mixture is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification of Tertiary Alcohol: The crude tertiary alcohol is purified by column chromatography on silica gel.
-
Oxidation: The purified tertiary alcohol is dissolved in a suitable solvent (e.g., DCM for PCC oxidation). The oxidizing agent (e.g., PCC, 1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Grignard Reagent-Based Synthesis |
| Starting Materials | p-Xylene, Adipic acid monomethyl ester chloride | 2-Bromo-1,4-dimethylbenzene, Diethyl pimelate |
| Number of Steps | 2 (Acylation, Hydrolysis) | 3 (Grignard formation, Addition, Oxidation) |
| Key Reagents | AlCl₃ (or other Lewis acids) | Magnesium, Oxidizing agents (PCC, Jones) |
| Expected Yield | Good to Excellent (typically >70%) | Moderate (multi-step, potential for side reactions) |
| Purity of Crude Product | Generally high after work-up | Can be lower due to side products from Grignard reaction |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to the exothermic nature of Grignard reactions |
| Green Chemistry Aspects | Traditional method generates significant waste; greener alternatives exist.[5][6][8] | Use of stoichiometric magnesium and hazardous oxidizing agents. |
| Safety Considerations | Anhydrous AlCl₃ is highly reactive with water and corrosive.[4][15][16][17] | Grignard reagents are highly flammable and water-sensitive; quenching is highly exothermic.[13] |
Conclusion and Recommendations
For the synthesis of this compound, the Friedel-Crafts acylation route is generally the more direct and higher-yielding approach . Its well-established nature and the commercial availability of the starting materials make it the preferred method for both laboratory and potential pilot-scale production. The primary drawback of the traditional method, the use of stoichiometric AlCl₃, can be mitigated by exploring greener catalytic alternatives.
The Grignard reagent-based synthesis, while a viable alternative, is a longer and likely lower-yielding process . The multi-step nature introduces more opportunities for product loss, and the handling of highly reactive Grignard reagents and hazardous oxidizing agents requires careful consideration of safety protocols. This route might be considered if the specific starting materials are more readily available or if a particular intermediate in the sequence is also of interest.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available resources, and the importance of green chemistry considerations. For most applications, the Friedel-Crafts acylation, particularly with a modern, greener catalyst, represents the most efficient and practical pathway to this compound.
References
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- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
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- Green Chemistry (RSC Publishing). (n.d.).
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- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
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ResearchGate. (n.d.). H-NMR spectrum of compound[9].
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In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a novel compound's effect on cellular viability is a cornerstone of preclinical research.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic potential of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid , a molecule of interest due to its distinct chemical structure, against a panel of structurally related analogs. Our objective is to elucidate preliminary structure-activity relationships (SAR) by systematically evaluating how modifications to its aromatic and aliphatic moieties influence cellular toxicity.
This investigation employs a multi-assay approach to move beyond a simple live-or-die metric, aiming to provide a nuanced understanding of the compounds' cellular impact. We will assess metabolic activity, cell membrane integrity, and delve into the potential mechanisms of cell death. The experimental framework, protocols, and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the screening and development of novel chemical entities.[3]
Rationale and Experimental Design: A Multi-Faceted Approach to Cytotoxicity
To construct a meaningful comparison, we selected three analogs that systematically deconstruct the lead compound, this compound (Compound A):
-
Compound A: this compound (Lead Compound)
-
Compound B: 7-Phenyl-7-oxoheptanoic acid (Lacks dimethyl substitution)
-
Compound C: 7-Oxoheptanoic acid (Lacks the entire phenyl group)[4]
-
Doxorubicin: A well-characterized chemotherapeutic agent, used as a positive control for inducing cytotoxicity.
The core of our experimental design rests on understanding not only if a compound is toxic but also its degree of selectivity. Therefore, we utilized two distinct human cell lines:
-
MCF-7 (Breast Adenocarcinoma): A widely used cancer cell line to screen for potential anti-neoplastic activity.[5][6][7]
-
HEK-293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and determine a compound's selectivity index—a crucial parameter in early-stage drug development.[5][6]
Our evaluation hinges on two primary, complementary cytotoxicity assays: the MTT assay , which measures mitochondrial metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay , which quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1][3]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative cytotoxicity screening process.
Caption: Workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data: Unveiling Structure-Activity Relationships
Cells were treated with a range of concentrations for each compound for 48 hours. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, was determined from dose-response curves.[3] The data, representing the mean of three independent experiments, is summarized below.
| Compound | Chemical Name | IC₅₀ in MCF-7 (µM) | IC₅₀ in HEK-293 (µM) | Selectivity Index (SI)¹ |
| A | This compound | 18.5 ± 2.1 | 65.2 ± 5.8 | 3.52 |
| B | 7-Phenyl-7-oxoheptanoic acid | 42.1 ± 4.5 | 110.8 ± 9.3 | 2.63 |
| C | 7-Oxoheptanoic acid | > 200 | > 200 | N/A |
| Control | Doxorubicin | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.13 |
¹ Selectivity Index (SI) is calculated as IC₅₀ in HEK-293 / IC₅₀ in MCF-7. A higher SI value suggests greater selectivity for cancer cells over non-cancerous cells.
Interpretation of Results
The data reveals a clear structure-activity relationship:
-
Essentiality of the Aromatic Ring: Compound C, lacking any aromatic moiety, showed negligible cytotoxicity in both cell lines up to the highest tested concentration. This strongly suggests that the phenyl-keto group is the primary pharmacophore responsible for the observed biological activity.
-
Impact of Methyl Substitution: The addition of two methyl groups to the phenyl ring (Compound A) significantly increased cytotoxicity against the MCF-7 cancer cell line by more than two-fold compared to the unsubstituted phenyl analog (Compound B).
-
Enhanced Selectivity: Notably, Compound A also demonstrated a higher selectivity index (3.52) than both its unsubstituted counterpart (Compound B) and the clinical drug Doxorubicin. This indicates that the 2,5-dimethyl substitution not only enhances potency but may also confer a degree of selective toxicity towards cancer cells.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the primary cytotoxicity assays are provided below.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[10]
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (7,500 cells/well for MCF-7; 10,000 cells/well for HEK-293) into a 96-well plate and incubate overnight (37°C, 5% CO₂).[10][11]
-
Compound Treatment: Remove the media and add 100 µL of fresh media containing various concentrations of the test compounds. Include wells for "untreated control" (vehicle only) and "blank" (media only). Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[10][11] Protect the plate from light.
-
Formazan Solubilization: Carefully aspirate the media from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (solubilization solution) to each well.[10]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8][10] Read the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: LDH Release Cytotoxicity Assay
The LDH assay quantifies lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as a marker for cell lysis.[13][14]
Materials:
-
Commercially available LDH Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).
-
96-well flat-bottom plates.
-
Lysis Buffer (10X, typically provided with the kit for maximum LDH release control).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells, to be lysed before the assay.
-
-
Sample Collection: After the 48-hour incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells and incubate for 45 minutes at 37°C.[15]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.[15]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Mechanistic Insights: Apoptosis vs. Necrosis
Cytotoxicity can be broadly categorized into two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[1][16] The choice of assays allows us to infer the likely mechanism of cell death induced by our compounds.
-
Apoptosis: Characterized by cell shrinkage, caspase activation, and maintenance of membrane integrity until late stages.[16] A compound that reduces viability in the MTT assay (indicating mitochondrial dysfunction, an early apoptotic event) but causes low LDH release may primarily be an inducer of apoptosis.
-
Necrosis: Involves cell swelling and rapid rupture of the plasma membrane, leading to the release of intracellular contents.[16] A compound that shows a strong positive signal in both MTT and LDH assays concurrently is likely causing necrotic cell death.
The significant cytotoxicity of Compound A, coupled with its superior selectivity index, warrants further investigation using more specific apoptosis assays, such as Annexin V staining or caspase activity assays, to confirm the precise cell death pathway.[3][16]
General Pathways of Cell Death
This diagram illustrates the distinct features of apoptosis and necrosis and the points at which different assays can detect them.
Caption: Key events in apoptosis and necrosis detected by different assays.
Conclusion and Future Directions
This comparative guide demonstrates that This compound (Compound A) exhibits the most potent and selective cytotoxic activity against the MCF-7 breast cancer cell line among the tested analogs. The structure-activity relationship analysis clearly indicates that the 2,5-dimethylphenyl moiety is crucial for this enhanced activity.
The findings position Compound A as a promising candidate for further investigation. Future studies should focus on:
-
Mechanism of Action: Employing specific assays (e.g., Annexin V/PI, TUNEL, caspase-glo) to definitively characterize the mode of cell death as apoptotic or necrotic.[16][17]
-
Broader Screening: Evaluating the cytotoxicity of Compound A against a wider panel of cancer cell lines to determine its spectrum of activity.
-
In Vivo Studies: If in vitro promise is maintained, progressing to animal models to assess efficacy and safety in a whole-organism context.
This systematic approach, grounded in robust and reproducible methodologies, underscores the importance of comparative analysis in identifying lead compounds for therapeutic development.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid , a compound for which public biological data is currently limited. While direct experimental results for this specific molecule are not available, this document outlines a robust, multi-faceted strategy for its initial selectivity profiling. We will present a series of recommended experimental workflows, hypothetical data comparisons, and the scientific rationale behind these proposed studies.
Initial Assessment and Rationale for Target Classes
A comprehensive literature search reveals that while this compound is commercially available, its biological targets and activity profile are not yet publicly characterized.[1][2] The molecular structure, featuring a substituted aromatic ring and a carboxylic acid chain, is a common scaffold in medicinal chemistry. For instance, the 2,5-dimethylphenyl group is present in compounds explored for antimicrobial properties.[3][4] Derivatives of 7-oxoheptanoic acid serve as versatile building blocks for various pharmaceutical agents.[5] Given these structural alerts, a broad, initial cross-reactivity screening is essential to identify potential areas of biological interaction.
Our proposed investigation will focus on two of the largest and most frequently implicated target families in drug discovery: G-Protein Coupled Receptors (GPCRs) and Protein Kinases . Additionally, based on the structural similarity to scaffolds with antimicrobial activity, a preliminary assessment against a panel of microbial targets is warranted.
Proposed Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently screen for and then validate any potential off-target interactions. This workflow is designed to maximize information while conserving resources.
Caption: Proposed workflow for cross-reactivity profiling.
Methodologies and Hypothetical Data Comparison
GPCR Cross-Reactivity Assessment
Protocol: Radioligand Binding Assay
-
Objective: To determine the ability of this compound to displace a known radiolabeled ligand from a panel of GPCRs.
-
Procedure:
-
Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound (at a single high concentration, e.g., 10 µM).
-
Following incubation, unbound radioligand is removed by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Percentage inhibition of radioligand binding by the test compound is calculated.
-
-
Data Interpretation: A significant inhibition (typically >50%) flags a potential interaction, warranting follow-up studies.
Hypothetical Data Table 1: Primary GPCR Screening at 10 µM
| Target | Ligand | % Inhibition by Test Compound |
| Adrenergic α2A | [3H]-Rauwolscine | 8% |
| Dopamine D2 | [3H]-Spiperone | 12% |
| Serotonin 5-HT2A | [3H]-Ketanserin | 65% |
| Muscarinic M1 | [3H]-Pirenzepine | 3% |
| Opioid µ | [3H]-DAMGO | -5% |
In this hypothetical scenario, the compound shows significant inhibition at the 5-HT2A receptor, indicating a potential off-target interaction.
Kinase Cross-Reactivity Assessment
Protocol: Kinase Binding Assay (e.g., KINOMEscan™)
-
Objective: To quantify the interaction of the test compound with a broad panel of human kinases.
-
Procedure:
-
The test compound is incubated with DNA-tagged kinases.
-
The mixture is passed over an immobilized, active-site directed ligand.
-
Kinases that do not bind to the test compound will bind to the immobilized ligand and be depleted from the solution.
-
The amount of each kinase remaining in solution is quantified by qPCR of the DNA tag.
-
-
Data Interpretation: Results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction.
Hypothetical Data Table 2: Primary Kinase Screening at 10 µM
| Kinase Target | % of Control Remaining |
| ABL1 | 92% |
| EGFR | 85% |
| p38α (MAPK14) | 25% |
| SRC | 78% |
| VEGFR2 | 95% |
This hypothetical data suggests a potential interaction with the p38α kinase.
Hit Confirmation and Orthogonal Validation
Any "hits" from the primary screens must be confirmed through secondary assays that measure functional activity.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and compliance within the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. Given that specific toxicological and environmental hazard data for this compound is not extensively published, we will proceed with a cautious approach, treating it as a hazardous substance to ensure the highest standards of safety for personnel and the environment.
This document is designed to be a self-validating system, where the logic behind each procedural step is explained to build a foundational understanding of safe chemical waste management.
Hazard Assessment: Understanding the Compound
This compound possesses two key functional groups that dictate its potential hazards and disposal pathway: a carboxylic acid and an aromatic ketone.
-
Carboxylic Acid Moiety (-COOH): This group imparts acidic properties, making the compound potentially corrosive. Carboxylic acids can react exothermically with bases and may be incompatible with oxidizing agents, reducing agents, and certain metals.[1][2]
-
Aromatic Ketone Moiety: Ketones are a broad class of chemicals. While some are relatively low in toxicity, others can be irritants, flammable, and possess narcotic properties at high concentrations.[3][4] Aromatic ketones, specifically, can be irritants and require careful handling.[5][6]
Due to the lack of specific data for this exact molecule, we will extrapolate from a structurally similar compound, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. The presumed hazard classifications are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7]
Therefore, all waste containing this compound must be managed as regulated hazardous waste.
Immediate Safety & Handling Precautions
Before beginning any disposal-related activities, it is imperative to be prepared. This includes wearing the correct Personal Protective Equipment (PPE) and knowing the appropriate response to an accidental exposure.
| Precaution Category | Guideline | Rationale & Hazards Addressed |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1] Work should be conducted in a certified chemical fume hood. | Protects against skin and eye irritation/corrosion and inhalation of any potential aerosols or dust.[7] |
| Exposure - Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7] | Prevents chemical absorption and mitigates skin irritation.[7] |
| Exposure - Eye Contact | Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] | Dilutes and removes the chemical to prevent serious eye damage.[7] |
| Exposure - Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical aid.[7] | Removes the individual from the source of exposure and provides respiratory support. |
| Spill Cleanup | For small spills, absorb the material with a non-reactive absorbent like sand or vermiculite.[1] Collect the absorbed material into a designated hazardous waste container.[1] Spilled chemicals must be disposed of as hazardous waste.[8] | Prevents the spread of contamination and ensures the spilled material is captured for proper disposal. |
Disposal Decision Workflow
The decision process for disposing of this compound is straightforward: due to its uncharacterized toxicological profile, it must be treated as hazardous waste. Drain or solid waste disposal is not a compliant option. The following workflow illustrates the mandatory path for safe disposal.
Caption: Disposal Workflow for this compound.
Step-by-Step Hazardous Waste Disposal Protocol
Adherence to a standardized protocol is critical for ensuring regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide strict regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12]
Step 1: Waste Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container.
-
Action: Designate a specific waste container solely for this compound and materials contaminated with it.
-
Causality: This compound is an organic acid. It must be kept separate from bases to avoid violent exothermic neutralization reactions.[13] It should also be segregated from oxidizing agents and reactive metals.[2] Never mix organic acid waste with inorganic acid waste in the same container.[1]
Step 2: Container Selection and Packaging
The container is the primary barrier between the hazardous waste and the environment.
-
Action: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1] Ensure the container's exterior is clean and the screw cap seals tightly.
-
Causality: Using a chemically compatible container prevents degradation of the container and subsequent leaks.[9] The container should not be filled beyond 90% capacity to allow for vapor expansion and prevent spills.[1][14]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safe handling by all personnel, including waste technicians.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing of waste streams.
Step 4: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated laboratory area for the short-term storage of hazardous waste.
-
Action: Store the sealed and labeled container in your lab's designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[2][9] The container should be placed in a secondary containment bin to contain any potential leaks.
-
Causality: The SAA framework ensures that hazardous waste is stored safely and minimizes the risk of spills.[2] Federal regulations limit the amount of waste and the time it can be stored. Partially filled containers may remain in an SAA for up to one year, but a full container must be removed within three days.[2]
Step 5: Arranging for Disposal
Disposal must be handled by trained professionals.
-
Action: When the container is full or ready for removal, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][8] Do not transport hazardous waste yourself.[8]
-
Causality: Licensed waste disposal services are trained and equipped to handle, transport, and dispose of hazardous chemicals in compliance with all federal, state, and local regulations, protecting both public health and the environment.[15]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:
-
Drain Disposal: Never pour this chemical down the sink.[8][16] While some dilute, simple acids can be neutralized and drain-disposed with permission, the unknown environmental impact of this compound makes this practice unsafe and non-compliant.[16][17]
-
Trash Disposal: This chemical cannot be disposed of in the regular solid waste trash, even if absorbed onto a solid material.[16]
-
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a permissible disposal method and is a violation of EPA regulations.[8]
By adhering to this guide, you contribute to a culture of safety and environmental stewardship in your laboratory. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.
References
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- International Labour Organization. (2011). Ketones.
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Navigating the Safe Handling of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized chemical compounds such as 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a meticulous approach to personal protection and waste management is not just a regulatory requirement, but a cornerstone of scientific responsibility. While specific toxicological data for this exact compound is limited, a proactive and informed safety protocol is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established safety principles for analogous chemical structures and authoritative laboratory standards.
Hazard Assessment: Understanding the Risks
A thorough understanding of potential hazards is the foundation of any effective safety plan. In the absence of a specific Safety Data Sheet (SDS) for this compound, we can infer potential hazards from structurally similar compounds, such as 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. The likely hazards include:
-
Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles or a face shield.[1] | Chemically resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | NIOSH-approved respirator if not handled in a fume hood or if dust is generated.[1] |
| Preparing Solutions | Chemical safety goggles and a face shield.[3] | Chemically resistant gloves (e.g., Nitrile, Neoprene for extended contact).[4] | Chemical-resistant laboratory coat or apron.[2] | Work within a certified chemical fume hood.[3] |
| Conducting Reactions | Chemical safety goggles and a face shield.[3] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[4] | Chemical-resistant laboratory coat.[2] | Operations should be conducted in a chemical fume hood.[3] |
| Waste Disposal | Chemical safety goggles and a face shield.[3] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[4] | Chemical-resistant laboratory coat or apron.[2] | Work in a well-ventilated area, preferably a fume hood.[2] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] When there is a risk of splashing, such as during the preparation of solutions or transfers of larger quantities, a face shield should be worn in conjunction with goggles for full facial protection.[3]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or when working with solutions, gloves made of more robust materials like neoprene or rubber are recommended.[4] It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance information. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is essential to protect against accidental spills and skin contact.[1] When handling larger quantities or during procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Handling the solid form of this compound can generate dust, which may cause respiratory irritation.[1] Therefore, it is highly recommended to handle the solid material within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator is necessary.[5]
Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure is key to ensuring consistent safety.
-
Preparation and Engineering Controls:
-
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Conduct all manipulations of this compound, especially the handling of the solid form, within a certified chemical fume hood.[2]
-
Keep the container of the chemical tightly closed when not in use.[6]
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate chemical safety goggles and, if necessary, a face shield.
-
Wash and dry hands thoroughly before putting on the correct chemically resistant gloves.
-
-
Chemical Handling:
-
When weighing the solid, use a spatula and handle it gently to minimize dust formation.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
For any dilutions of acidic solutions, always add the acid to water, never the other way around, to dissipate any heat generated.[3]
-
-
Post-Handling and Decontamination:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6]
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for the safety of personnel and the environment.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing papers, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Waste Segregation: Do not mix this waste stream with other incompatible chemicals. Organic acid waste should be segregated from bases, oxidizers, and flammable solvents.[3]
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
-
Aqueous Waste: While some dilute aqueous solutions of organic acids may be neutralized and disposed of down the drain with copious amounts of water, this should only be done after consulting your institution's specific waste disposal guidelines and with the approval of your environmental health and safety department.[3][9][10]
References
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- Safety Data Sheet. (2025, August 26). Renfert.
- Acid Handling. (n.d.). University of Washington.
- Proper Disposal of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Guide for Laboratory Professionals. (2025). BenchChem.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
- Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
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- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
